1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-cyclohexyl-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-8-12(13(15)16)10(2)14(9)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVGWKKJNWJABL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359180 | |
| Record name | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797798-85-7 | |
| Record name | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Whitepaper: A Strategic Approach to Elucidating the Mechanism of Action of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Authored For: Drug Development Professionals & Biomedical Researchers From: A Senior Application Scientist
Preamble: Defining the Challenge
In drug discovery, the journey from a novel chemical entity to a validated therapeutic is underpinned by a deep understanding of its mechanism of action (MOA). The compound 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a distinct chemical structure, yet its biological target and molecular MOA are not established in the public domain literature.[1] This guide, therefore, does not document a known pathway but rather outlines a robust, multi-phased strategic workflow for its elucidation. We will proceed from structural hypothesis to target identification, molecular characterization, and cellular validation, providing the causal logic behind each experimental choice.
Phase 1: Hypothesis Generation from Structural Analysis
The structure of a small molecule provides the initial clues to its potential biological function. A systematic analysis of its core scaffolds and functional groups allows for the generation of testable hypotheses.
-
Pyrrole-3-Carboxylic Acid Core: This scaffold is a privileged structure in medicinal chemistry. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2][3][4] Notably, substituted pyrrole-3-carboxylic acids have been identified as potent inhibitors of protein kinases and modulators of nuclear receptors like the Retinoic Acid Receptor Alpha (RARα).[5][6] The carboxylic acid moiety itself is a critical hydrogen bond donor/acceptor and can act as a metal-chelating group, often anchoring the molecule within a target's binding site.[5]
-
2,5-Dimethyl Substitution: These methyl groups increase the lipophilicity of the pyrrole core and provide steric bulk, which will influence the shape and specificity of binding to a target protein. Their position dictates the geometry of the molecule's presentation to a binding pocket.
-
N-Cyclohexyl Group: This large, lipophilic group significantly influences the compound's pharmacokinetic properties and is a key determinant of binding affinity. It will likely occupy a hydrophobic pocket within the target protein, contributing substantially to the binding energy. Similar substitutions are found in compounds designed to enhance cell permeability and target engagement.[7]
Initial Hypotheses: Based on these features, this compound could plausibly target:
-
Protein Kinases: Many kinase inhibitors utilize a heterocyclic core, with hydrophobic groups occupying the pocket adjacent to the ATP-binding site.[6]
-
Nuclear Receptors: The overall structure bears some resemblance to scaffolds that bind within the ligand-binding domains of receptors like RARs.[5]
-
Metalloenzymes: The carboxylic acid could interact with a metal cofactor in an enzyme active site.
Phase 2: Unbiased Target Identification
While structural hypotheses are useful, an unbiased approach is critical to discover novel or unexpected targets. Chemical proteomics is the gold standard for identifying the direct binding partners of a small molecule within a complex biological system.[8][9][10]
Chemical Proteomics Workflow: Affinity Capture-Mass Spectrometry
The most direct method to identify a compound's binding partners is to use the compound itself as "bait" to "fish" for its targets from a cell lysate.[11] This involves immobilizing the compound on a solid support and identifying the proteins that specifically bind to it.
Experimental Protocol: Affinity Capture-MS
-
Probe Synthesis: Synthesize an analogue of this compound that incorporates a linker arm with a terminal reactive group (e.g., an alkyne or azide for click chemistry). The linker should be attached at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as sepharose beads, via the linker's reactive group.
-
Lysate Incubation: Prepare a native protein lysate from a relevant cell line or tissue. Incubate the lysate with the compound-conjugated beads. Include two critical controls:
-
Control 1 (Beads Alone): Incubate lysate with unconjugated beads to identify non-specific bead-binding proteins.
-
Control 2 (Competitive Elution): Co-incubate the lysate and beads with a high concentration of the free, unmodified parent compound. Proteins that are competed off are considered specific binders.
-
-
Washing & Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are highly enriched in the experimental sample compared to both the beads-alone control and the competitive elution control. These are your high-confidence target candidates.[8][9]
Caption: Workflow for target identification using Affinity Capture-Mass Spectrometry.
Phase 3: Target Validation & Molecular Mechanism
Once high-confidence target candidates are identified, the next phase is to validate the direct interaction and characterize its molecular details. This requires orthogonal, biophysical, and biochemical assays.
A. Confirmation of Direct Target Engagement in Cells
Before moving to in vitro assays, it is crucial to confirm that the compound engages its target in a live-cell environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13][14] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[15]
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with either the compound or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cells into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. One aliquot should remain at room temperature as a non-heated control.
-
Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the precipitated/aggregated proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western Blotting.
-
Analysis: Plot the relative amount of soluble protein against temperature. A positive result is a shift of the melting curve to a higher temperature in the compound-treated cells compared to the vehicle control, indicating target stabilization.[16]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
B. Biophysical Characterization of Binding
To quantify the binding affinity (KD), kinetics (kon/koff), and thermodynamics of the interaction, label-free biophysical methods are employed using purified target protein.
| Technique | Principle | Key Outputs | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized protein. | KD, kon, koff | Real-time kinetics, high sensitivity. | Requires protein immobilization, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution. | KD, ΔH, ΔS, Stoichiometry (n) | Gold standard for thermodynamics, no immobilization. | Requires larger amounts of pure protein. |
| Microscale Thermophoresis (MST) | Measures molecule movement in a temperature gradient, which changes upon binding. | KD | Low sample consumption, works in complex solutions. | Requires fluorescent labeling of one partner. |
| Caption: Comparison of key biophysical techniques for binding characterization. |
C. Biochemical Functional Assays
If the validated target is an enzyme, the next logical step is to determine how the compound modulates its function.[17]
Experimental Protocol: Enzyme Inhibition Assay
-
Assay Setup: In a microplate, combine the purified enzyme, its substrate, and varying concentrations of this compound.
-
Reaction & Detection: Incubate to allow the enzymatic reaction to proceed. Measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
IC50 Determination: Plot the reaction rate as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which inhibition is 50%).
-
Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to characterize the mode of inhibition.[17]
Phase 4: Elucidating Downstream Cellular Consequences
Confirming that the compound binds a target and modulates its activity is key, but understanding the downstream cellular consequences is essential for linking the MOA to a physiological outcome.
Assuming the target is a protein kinase (e.g., "Kinase X") involved in a known signaling pathway, the following experiments would elucidate the compound's effect.
-
Target Phosphorylation: Use a phospho-specific antibody to measure the autophosphorylation of Kinase X via Western Blot. Treatment with an inhibitor should decrease this signal.
-
Substrate Phosphorylation: Measure the phosphorylation of a known downstream substrate of Kinase X. Inhibition of Kinase X should lead to a corresponding decrease in the phosphorylation of its substrate.
-
Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) or RNA-sequencing to measure changes in the expression of genes that are known to be regulated by the Kinase X signaling pathway.
Caption: Hypothetical signaling pathway illustrating downstream effects of target inhibition.
Conclusion
Determining the mechanism of action for a novel compound like this compound is a systematic, iterative process. It requires an integrated approach that begins with structural hypotheses and moves through unbiased target discovery, rigorous biophysical and biochemical validation, and finally, characterization of the downstream cellular effects. By employing a suite of modern techniques from chemical proteomics to cellular thermal shift assays, researchers can build a high-confidence, evidence-based model of a compound's MOA, paving the way for its further development as a chemical probe or therapeutic agent.
References
- Biotium BioTech. (n.d.). How does chemical proteomics enhance the accuracy of protein target identification?
- Xie, F., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports.
- Sun, B., & He, Q-Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. RSC Publishing.
- Columbia Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action.
- National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Sygnature Discovery. (n.d.). Mechanism of Action (MOA).
- ResearchGate. (2016). How to find out the mechanism of action of unknown drug without applying molecular modelling?
- PubMed Central (PMC). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- PubMed Central (PMC). (n.d.). Identifying mechanism-of-action targets for drugs and probes.
- PubMed Central (PMC). (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- Creative Proteomics. (n.d.). Drug Mechanism of Action Analysis Services.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Parrow, E. (n.d.). CETSA.
- PubMed Central (PMC). (n.d.). Bioactive pyrrole-based compounds with target selectivity.
- SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery.
- ACS Publications. (2026). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha.
- MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
- PubChem. (n.d.). This compound.
- PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase.
Sources
- 1. This compound | C13H19NO2 | CID 949786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How does chemical proteomics enhance the accuracy of protein target identification? [en.biotech-pack.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
The Biological Versatility of Substituted Pyrrole-3-Carboxylic Acids: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of biologically active molecules.[1][2][3] Its presence in vital natural products, such as heme and chlorophyll, underscores its fundamental role in biological systems. In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets.[3][4][5] This versatility stems from its unique electronic properties and the potential for substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
This guide focuses specifically on the pyrrole-3-carboxylic acid core. The inclusion of the carboxylic acid functional group at the 3-position is particularly significant, as it can act as a key pharmacophore, participating in hydrogen bonding and other electrostatic interactions with receptor sites, while also influencing solubility and other drug-like properties.[6] We will explore the synthesis, diverse biological activities, and structure-activity relationships of this promising class of compounds, providing a technical foundation for researchers and drug development professionals.
I. Synthetic Strategies: From Classical Methods to Modern Innovations
The generation of diversely substituted pyrrole-3-carboxylic acid libraries is paramount for exploring their therapeutic potential. While several classical methods exist, modern advancements have streamlined these processes.
The Hantzsch Pyrrole Synthesis: A Workhorse Method
The Hantzsch synthesis is a classical and widely utilized method that involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[7][8] While effective, traditional batch syntheses can suffer from low yields and require multiple steps with intermediate purification.[7][8]
Innovation Spotlight: Continuous Flow Synthesis
A significant advancement is the development of one-step, continuous flow synthesis protocols.[7][8][9] This methodology allows for the direct synthesis of pyrrole-3-carboxylic acids from commercially available tert-butyl acetoacetates, amines, and 2-bromoketones. A key innovation in this process is the utilization of the HBr generated as a byproduct to hydrolyze the tert-butyl ester in situ, yielding the desired carboxylic acid in a single microreactor.[7][8][9] This approach not only improves efficiency and yield but also facilitates the rapid synthesis of analog libraries for screening.
Caption: Workflow for continuous flow synthesis of pyrrole-3-carboxylic acids.
II. Spectrum of Biological Activities
Substituted pyrrole-3-carboxylic acids and their derivatives exhibit a remarkable range of pharmacological properties, positioning them as promising candidates for various therapeutic areas.[7][8]
A. Antibacterial Activity
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents.[1] Pyrrole derivatives have emerged as a promising class of compounds with significant antibacterial potential against both Gram-positive and Gram-negative bacteria.[1][10]
-
Mechanism of Action: DNA Gyrase Inhibition: A key mechanism for their antibacterial effect is the inhibition of bacterial topoisomerases, such as DNA gyrase.[1] For example, a compound identified as 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid demonstrated potent inhibition of DNA gyrase with an IC50 value of < 5 nM and a corresponding Minimum Inhibitory Concentration (MIC) of 0.03 μg/mL against Mycobacterium tuberculosis.[1] This highlights the scaffold's potential in developing new antitubercular agents.
Caption: Inhibition of DNA gyrase by pyrrole derivatives disrupts DNA replication.
-
Structure-Activity Relationship (SAR): SAR studies reveal that halogen substitutions on the pyrrole ring can be beneficial for biological activity.[1] The lead compound 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acid showed potent, broad-spectrum activity against multidrug-resistant strains, with efficacy confirmed in a mouse infection model.[1]
| Compound Type | Target Organism(s) | Typical MIC Range (µg/mL) | Reference |
| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Staphylococcus sp. | Not specified | [1] |
| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | [1] |
| Substituted pyrrole-3-carboxaldehydes | Pseudomonas putida | 16 - 64 | [1] |
| Dichloro-substituted pyrrole carboxamides | Multidrug-resistant bacteria | 1 - 4 | [1] |
B. Anticancer Activity
The pyrrole core is a feature of several approved anticancer drugs, such as Sunitinib, making its derivatives a fertile ground for oncology research.[11][12]
-
Mechanism of Action: Tubulin Polymerization and Cell Cycle Arrest: Certain ethyl-2-amino-pyrrole-3-carboxylates have been identified as potent anticancer agents that function by disrupting tubulin polymerization.[13] This interference with the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase, ultimately inducing cell death.[13]
-
Cytotoxicity in Cancer Cell Lines: In vitro studies have demonstrated the dose- and time-dependent cytotoxic activity of various pyrrole derivatives against a range of human cancer cell lines, including:
| Compound Class | Cancer Cell Line | Observed Effect | IC50 Values | Reference |
| Ethyl-2-amino-pyrrole-3-carboxylates | Leiomyosarcoma (SK-LMS-1) | G2/M Cell Cycle Arrest | Not specified | [13] |
| Pyrrole derivatives (e.g., 4a, 4d) | Colon (LoVo), Breast (MCF-7) | Cytotoxicity | Dose-dependent | [11][12] |
| Pyrrolo[3,4-c]pyrrole hydroxamic acids | Various | Anticancer potential | Not specified | [14] |
C. Anti-inflammatory Activity
Several non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac, are based on a pyrrole structure.[15][16] This has inspired the development of novel pyrrole-3-carboxylic acid derivatives as potent anti-inflammatory agents.
-
Mechanism of Action: COX-1/COX-2 Inhibition: The primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[15][16] By blocking COX-1 and COX-2, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[15]
-
Rational Design and SAR: Through field-based quantitative structure-activity relationship (FB-QSAR) modeling, researchers have designed novel N-pyrrole carboxylic acid derivatives.[15] Studies have shown that incorporating an acetic acid group at position 1 can lead to potent activity against both COX-1 and COX-2, with some compounds showing greater potency than the reference drug celecoxib.[15] Conversely, other substitutions can confer selectivity for COX-1 over COX-2.[15] Several 5-aroyl-6-substituted pyrrolo[1,2-a]pyrrole-1-carboxylic acids demonstrated potency equal to or greater than indomethacin in animal models.[17]
III. Key Experimental Protocols
To facilitate further research, this section provides streamlined, step-by-step methodologies for the synthesis and evaluation of substituted pyrrole-3-carboxylic acids.
Protocol 1: Synthesis of a Pyrrole-3-Carboxylic Acid via Hantzsch Reaction (Batch Method)
Causality: This protocol outlines a standard batch synthesis, a fundamental technique for producing initial quantities of a target compound for screening. It follows the principles of the Hantzsch reaction, which is a reliable method for forming the pyrrole ring.[7]
-
Step 1: Enamine Formation: Dissolve the primary amine (1.0 eq) and β-ketoester (1.0 eq) in a suitable solvent (e.g., ethanol). Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting materials.
-
Step 2: Cyclization: To the crude enamine mixture, add the α-haloketone (1.0 eq). Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.
-
Step 3: Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography (silica gel) to yield the pyrrole ester.
-
Step 4: Hydrolysis: Dissolve the purified ester in a mixture of THF/methanol and add an aqueous solution of lithium hydroxide (2.0 eq). Stir at room temperature until the ester is fully consumed (as monitored by TLC).
-
Step 5: Final Isolation: Acidify the reaction mixture to pH ~3-4 using 1M HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final pyrrole-3-carboxylic acid.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)
Causality: The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the potency of a potential antibacterial agent. This protocol uses a broth microdilution method to find the lowest concentration of the compound that prevents visible bacterial growth.
-
Step 1: Preparation of Compound Stock: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Step 2: Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) overnight. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Step 3: Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Step 4: Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Step 5: Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Step 6: Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Protocol 3: In Vitro Anticancer Cell Proliferation (MTS Assay)
Causality: The MTS assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells. This allows for the determination of a compound's cytotoxic or cytostatic effects.[13]
-
Step 1: Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Step 2: Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Step 3: Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Step 4: MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Step 5: Final Incubation and Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
Caption: A typical biological screening cascade for drug discovery.
IV. Future Perspectives and Conclusion
Substituted pyrrole-3-carboxylic acids represent a highly versatile and promising scaffold in modern drug discovery. The breadth of their biological activities, from antibacterial and anticancer to anti-inflammatory, ensures their continued relevance in the search for new therapeutics.[2][5] Future research will likely focus on several key areas:
-
Target Selectivity: Optimizing substituents to enhance selectivity for specific targets (e.g., COX-2 over COX-1, or specific bacterial enzymes) to improve efficacy and reduce side effects.
-
Hybrid Molecules: Combining the pyrrole-3-carboxylic acid core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[4]
-
Advanced Delivery Systems: Developing novel formulations or pro-drug strategies to improve the pharmacokinetic profiles of potent lead compounds.
References
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
- One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. NIH.
- Synthesis, characterization and biological activity of novel pyrrole compounds.
- Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- Synthesis of certain pyrrole deriv
- Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central.
- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
- Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed.
- Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The 6-substituted compounds. PubMed.
- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
- Selected examples of biologically active 3-pyrrolines.
- In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents. SciELO México.
- Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity rel
- A review article on biological importance of pyrrole. World Journal of Advanced Research and Reviews.
- Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society.
- Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed.
- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Ingenta Connect.
- Synthesis, antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry.
- Synthesis of New Pyrroles of Potential Anti‐Inflamm
- Pyrrole carboxylic acid derivatives as antibacterial agents.
- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Medi
- Pyrrole-3-carboxylic acid. PubChem.
- Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry.
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Pyrrole-3-carboxylic acid. CymitQuimica.
- Pyrrole. Wikipedia.
- One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris.
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review article on biological importance of pyrrole [wisdomlib.org]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 7. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. syrris.com [syrris.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents [scielo.org.mx]
- 15. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The 6-substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Designed for researchers in medicinal chemistry and materials science, this document synthesizes foundational spectroscopic principles with data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features of this substituted pyrrole. While experimental data for this specific molecule is not yet publicly available[1], this guide serves as an authoritative predictive resource, detailing the rationale behind expected spectral features and providing robust protocols for data acquisition and interpretation.
Introduction: The Structural Rationale
This compound incorporates several key structural motifs: a fully substituted pyrrole ring, a bulky N-cyclohexyl group, two electron-donating methyl groups, and an electron-withdrawing carboxylic acid group. The interplay of these substituents dictates the molecule's electronic environment and, consequently, its spectroscopic signature. Understanding these signatures is paramount for confirming its synthesis and for any subsequent structure-activity relationship (SAR) studies. This guide will deconstruct the expected contributions of each molecular fragment to the overall spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For the target compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its constitution.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be characterized by distinct signals for the pyrrole ring proton, the two methyl groups, the N-cyclohexyl group, and the carboxylic acid proton. The predicted chemical shifts are based on known substituent effects on the pyrrole scaffold[2].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and its chemical shift can be concentration and solvent dependent due to hydrogen bonding.[3][4] |
| Pyrrole C4-H | 6.3 - 6.5 | Singlet | 1H | This is the sole proton on the pyrrole ring. Its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid and the overall electron density of the ring. |
| N-Cyclohexyl C1'-H | 4.0 - 4.5 | Multiplet | 1H | The methine proton of the cyclohexyl group directly attached to the nitrogen is deshielded by the electronegative nitrogen atom. |
| Pyrrole C2-CH₃ | 2.2 - 2.4 | Singlet | 3H | Methyl groups on pyrrole rings typically appear in this region.[5][6] |
| Pyrrole C5-CH₃ | 2.1 - 2.3 | Singlet | 3H | This methyl group is expected to be at a slightly different chemical shift than the C2-methyl due to the different adjacent substituent (C4-H vs. C3-COOH). |
| N-Cyclohexyl (-CH₂-) | 1.2 - 2.0 | Multiplets | 10H | The ten protons of the five methylene groups in the cyclohexyl ring will produce a complex series of overlapping multiplets in the aliphatic region. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The chemical shifts are predicted based on additive substituent effects on the pyrrole ring.[7][8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| Carboxylic Acid (-C OOH) | 165 - 175 | Carboxyl carbons are significantly deshielded and appear in this characteristic downfield region.[3][4] |
| Pyrrole C2 | 135 - 145 | The carbon atom attached to the methyl group and adjacent to the nitrogen. Its shift is influenced by both. |
| Pyrrole C5 | 130 - 140 | Similar to C2, but its chemical environment is slightly different due to the proximity to the C4-H. |
| Pyrrole C3 | 120 - 128 | The carbon bearing the carboxylic acid group. |
| Pyrrole C4 | 110 - 118 | The carbon atom bonded to the lone pyrrole proton. |
| N-Cyclohexyl C1' | 55 - 65 | The methine carbon directly attached to the nitrogen atom. |
| N-Cyclohexyl (-CH₂-) | 25 - 35 | The methylene carbons of the cyclohexyl ring. Multiple signals are expected in this range. |
| Pyrrole C2-C H₃ | 12 - 15 | Methyl carbon chemical shifts are typically found in the upfield region. |
| Pyrrole C5-C H₃ | 11 - 14 | Expected to be close to the C2-methyl signal. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is essential.
Sample Preparation:
-
Dissolve 10-15 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable -COOH proton.
-
Filter the solution through a small plug of glass wool into a 5 mm NMR tube.
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR: Acquire data with a spectral width of 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. Use 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire data with a spectral width of 240 ppm, using proton decoupling. A longer acquisition time (e.g., 1.5 s) and a relaxation delay of 2-5 seconds are recommended. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying key functional groups. For this compound, the most prominent features will be from the carboxylic acid moiety.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Notes |
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad | This very broad and characteristic band is due to the strong hydrogen bonding of the carboxylic acid dimers.[3][9] It will likely overlap with the C-H stretching bands. |
| 2850 - 3000 | C-H stretch (Aliphatic) | Medium-Strong | Arises from the C-H bonds of the cyclohexyl and methyl groups. These sharp peaks will be superimposed on the broad O-H band.[9] |
| 1680 - 1710 | C=O stretch (Carboxylic Acid) | Strong | The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer appears as a very intense, sharp band in this region.[9][10] |
| 1210 - 1320 | C-O stretch (Carboxylic Acid) | Medium-Strong | Associated with the C-O single bond of the carboxylic acid.[9] |
| 1400 - 1450 | O-H bend (Carboxylic Acid) | Medium | In-plane bending vibration of the O-H group.[9] |
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) FT-IR:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR unit.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.
Predicted Mass Spectral Data
The choice of ionization technique is critical. Electron Ionization (EI) would likely lead to extensive fragmentation, while a softer technique like Electrospray Ionization (ESI) is preferable for observing the molecular ion.
| Ionization Mode | Predicted m/z | Ion Assignment | Rationale & Notes |
| ESI (+) | 222.149 | [M+H]⁺ | Protonated molecular ion. The exact mass for C₁₃H₂₀NO₂⁺ is 222.1488.[1] |
| ESI (+) | 244.131 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. The exact mass for C₁₃H₁₉NNaO₂⁺ is 244.1308.[1] |
| ESI (-) | 220.134 | [M-H]⁻ | Deprotonated molecular ion. The exact mass for C₁₃H₁₈NO₂⁻ is 220.1343.[1] |
Expected Fragmentation Pathways
Under EI or tandem MS (MS/MS) conditions, predictable fragmentation patterns for pyrrole derivatives and carboxylic acids would emerge.[11][12]
-
Loss of the Cyclohexyl Group: Cleavage of the N-C₁' bond could lead to the loss of a cyclohexyl radical (•C₆H₁₁) or cyclohexene (C₆H₁₀), depending on the mechanism.
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation pathway for carboxylic acids.
-
Alpha-Cleavage: Fragmentation of the cyclohexyl ring itself.
-
Pyrrole Ring Cleavage: The aromatic pyrrole ring is relatively stable but can undergo fragmentation under high-energy conditions.[11]
Diagram: Mass Spectrometry Analysis Logic
Caption: Logical flow from analyte to detected ions and potential fragments in MS.
Conclusion
The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust predictive framework for the expected spectroscopic data, grounded in established chemical principles and literature precedents for analogous structures. The detailed protocols and interpretive rationale herein are designed to empower researchers to validate the synthesis of this compound and to facilitate its further development in pharmaceutical and materials science applications. The self-validating nature of the described workflows ensures high-confidence structural elucidation.
References
-
University of Calgary. (n.d.). Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Zelsmann, H. R. (2019). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]
-
JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Retrieved from [Link]
-
Abell, A. D., et al. (2000). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Black, D. S. C., & Strauch, R. J. (1991). 13C NMR spectra of 1‐pyrroline 1‐oxides, 2H‐pyrrole 1‐oxides and related compounds. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR Spectra of Pyrroles 1 and 4. Retrieved from [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected α-amino-ε-caprolactam (MPCL) monomer. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,5-Dimethylpyrrole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylpyrrole. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]
-
PubMed. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-Carboxy-1,4-dimethyl-1H-pyrrole-2-acetic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrrole-2-carboxylic acid, 3,4-dimethyl-5-(3,4-dimethyl-2(1H)-thioxo-5-pyrrolylidenemethyl)-, methyl ester. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]
- 7. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclohexyl Moiety: A Key Player in the Structure-Activity Relationship of Bioactive Pyrrole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrole Scaffold and the Significance of N-Substitution
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone in medicinal chemistry. Its versatile structure is found in a vast array of natural products and synthetic drugs, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The therapeutic potential of pyrrole derivatives is often finely tuned by the nature and position of substituents on the pyrrole ring. Of particular importance is the substituent at the N-1 position, which can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its interaction with biological targets.[3]
This technical guide delves into the structure-activity relationship (SAR) of a specific and increasingly important class of pyrrole derivatives: those bearing an N-cyclohexyl substituent. By analyzing the interplay between the cyclohexyl group, the pyrrole core, and other substituents, we aim to provide a comprehensive understanding of how this particular structural feature drives biological activity. This guide will explore the synthesis, biological evaluation, and mechanistic insights into N-cyclohexyl pyrrole derivatives, offering valuable information for the design and development of novel therapeutic agents.
The Influence of the N-Cyclohexyl Group on Biological Activity: A Multifaceted Role
The incorporation of a cyclohexyl group at the nitrogen atom of the pyrrole ring imparts unique characteristics to the molecule, influencing its interaction with various biological targets. The bulky and lipophilic nature of the cyclohexyl moiety can enhance binding to hydrophobic pockets within enzymes and receptors, while its conformational flexibility allows for optimal orientation within the binding site.
N-Cyclohexyl Pyrrole Derivatives as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology, and pyrrole-based scaffolds have been extensively explored as kinase inhibitors.[4] The N-substituent on the pyrrole ring plays a crucial role in determining the potency and selectivity of these inhibitors.
A quantitative structure-activity relationship (QSAR) study on a series of pyrrole derivatives as lymphocyte-specific kinase (Lck) inhibitors revealed that bulky molecules may not be advantageous for Lck inhibition.[5][6] However, the hydrophobic properties of substituents can be conducive to activity.[5][6] This suggests that while the sheer size of the N-cyclohexyl group might be a limiting factor for some kinases, its hydrophobicity can be beneficial if the target protein possesses a corresponding hydrophobic pocket.
In the context of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, the N-substituent is critical for activity. While many potent inhibitors feature aryl or benzyl groups at this position, the exploration of cycloalkyl groups like cyclohexyl offers a pathway to modulate solubility and metabolic stability.
Targeting Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[7] Several classes of pyrrole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site.[8][9]
While direct SAR studies focusing solely on N-cyclohexyl pyrroles as tubulin inhibitors are not abundant, broader studies on N-substituted pyrroles provide valuable insights. For instance, in a series of 3-aroyl-1-arylpyrrole (ARAP) derivatives, the 1-phenyl ring was found to be mandatory for potent inhibition of tubulin polymerization.[8][9] Replacing the aryl group with a cyclohexyl moiety would likely alter the binding mode and potency, potentially by interacting differently with the hydrophobic regions of the colchicine binding site. The conformational flexibility of the cyclohexyl ring could allow it to adopt a favorable orientation within the pocket that a rigid aryl group cannot.
Synthesis of N-Cyclohexyl Pyrrole Derivatives
The synthesis of N-cyclohexyl pyrrole derivatives can be achieved through several established methods for pyrrole synthesis, followed by or incorporating the introduction of the cyclohexyl group at the nitrogen atom.
General Synthetic Strategies
Two classical and versatile methods for pyrrole synthesis are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.
-
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, cyclohexylamine, typically under acidic or neutral conditions.[10] This is a straightforward and widely used method for preparing N-substituted pyrroles.
-
Hantzsch Pyrrole Synthesis: This synthesis involves the reaction of an α-halo ketone with a β-ketoester and an amine (cyclohexylamine).[10]
More contemporary methods, such as those utilizing microwave assistance or flow chemistry, can offer improved yields, reduced reaction times, and more environmentally friendly processes.[11][12]
Representative Synthetic Protocol: Paal-Knorr Synthesis of an N-Cyclohexyl Pyrrole
The following is a representative, step-by-step protocol for the synthesis of a generic N-cyclohexyl-2,5-dimethylpyrrole.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione (1 equivalent).
-
Add a suitable solvent, such as ethanol or acetic acid.
-
Add cyclohexylamine (1.1 equivalents) to the mixture.
Step 2: Reaction
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-cyclohexyl-2,5-dimethylpyrrole.
Caption: General workflow for the Paal-Knorr synthesis of N-cyclohexyl pyrrole derivatives.
Biological Evaluation of N-Cyclohexyl Pyrrole Derivatives
A thorough evaluation of the biological activity of newly synthesized N-cyclohexyl pyrrole derivatives is crucial to understanding their therapeutic potential. This typically involves a battery of in vitro assays.
In Vitro Cytotoxicity Assays
The initial assessment of potential anticancer agents often involves determining their cytotoxicity against a panel of cancer cell lines.
MTT Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the N-cyclohexyl pyrrole derivatives (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
To determine if an N-cyclohexyl pyrrole derivative acts as a kinase inhibitor, a direct enzymatic assay is performed.[13]
Luminescence-Based Kinase Assay Protocol [13]
-
Compound Preparation: Prepare serial dilutions of the N-cyclohexyl pyrrole derivative in DMSO.[13]
-
Kinase Reaction: In a 96-well plate, combine the kinase, a specific substrate peptide, and ATP in a kinase assay buffer. Add the diluted compound or DMSO control to the wells and incubate to allow for inhibitor binding.[13]
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture and incubate at 30°C for a specified time (e.g., 60 minutes).[13]
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process to deplete remaining ATP and then convert ADP to ATP, which generates a luminescent signal.[13]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[13]
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.[7][8]
Fluorescence-Based Tubulin Polymerization Assay Protocol [8]
-
Reagent Preparation: Prepare a solution of purified tubulin in a polymerization buffer containing GTP and a fluorescent reporter dye (e.g., DAPI), which preferentially binds to polymerized microtubules.[7]
-
Compound Addition: Add the N-cyclohexyl pyrrole derivative at various concentrations or a vehicle control to the wells of a microplate.
-
Initiate Polymerization: Add the tubulin solution to the wells and immediately begin monitoring the fluorescence intensity at 37°C in a fluorescence plate reader.
-
Data Acquisition: Record the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory effect of the compound.
Caption: Workflow for the biological evaluation of N-cyclohexyl pyrrole derivatives.
Mechanistic Insights: Signaling Pathways and Apoptosis Induction
The anticancer activity of many pyrrole derivatives is often attributed to their ability to induce apoptosis, or programmed cell death.[14] The specific signaling pathways involved can vary depending on the compound's molecular target.
For instance, synthetic aminopyrrolic compounds have been shown to induce apoptosis by activating the c-Jun N-terminal kinase (JNK) signaling pathway.[14] This leads to the translocation of the pro-apoptotic protein Bax to the mitochondria, resulting in the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[14]
Caption: A potential apoptosis signaling pathway induced by bioactive pyrrole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes hypothetical QSAR data for a series of N-substituted pyrrole derivatives to illustrate the impact of the N-substituent on anticancer activity.
| Compound ID | N-Substituent (R) | IC50 (µM) vs. Cancer Cell Line A | IC50 (µM) vs. Kinase B |
| 1 | Cyclohexyl | 1.5 | 0.8 |
| 2 | Phenyl | 2.8 | 1.2 |
| 3 | Benzyl | 3.5 | 2.1 |
| 4 | Methyl | 10.2 | 8.5 |
| 5 | H | >50 | >50 |
| 6 | 4-Hydroxycyclohexyl | 0.9 | 0.5 |
| 7 | 4-Methoxyphenyl | 1.8 | 0.9 |
The data in this hypothetical table suggests that the N-cyclohexyl group (Compound 1) confers greater potency than smaller alkyl (Compound 4) or even some aryl substituents (Compounds 2 and 3). Furthermore, substitution on the cyclohexyl ring, such as the introduction of a hydroxyl group (Compound 6), can further enhance activity, likely by forming additional hydrogen bonds within the target's binding site.
Conclusion and Future Directions
The N-cyclohexyl moiety is a valuable substituent in the design of bioactive pyrrole derivatives. Its unique combination of lipophilicity, steric bulk, and conformational flexibility allows for potent and often selective interactions with a range of biological targets, including protein kinases and tubulin. This in-depth technical guide has provided an overview of the synthesis, biological evaluation, and mechanistic aspects of N-cyclohexyl pyrrole derivatives, highlighting the critical role of this substituent in their structure-activity relationships.
Future research in this area should focus on a more systematic exploration of substitutions on the cyclohexyl ring to further optimize potency and selectivity. The development of novel synthetic methodologies that allow for the facile diversification of the N-cyclohexyl group will be crucial in this endeavor. Additionally, a deeper understanding of the specific signaling pathways modulated by these compounds will be essential for their translation into clinically effective therapeutic agents. The N-cyclohexyl pyrrole scaffold undoubtedly holds significant promise for the discovery of next-generation drugs to address unmet medical needs.
References
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]
-
La Regina, G., et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. Journal of Medicinal Chemistry, 57(15), 6531-6552. [Link]
-
Cretu, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8854. [Link]
-
Takayama, T., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111. [Link]
-
La Regina, G., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent. IRIS, University of Naples Federico II. [Link]
-
Brindisi, M., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(11), 3335. [Link]
-
Anwer, Z., & Gupta, S. P. (2012). A QSAR study on a series of pyrrole derivatives acting as lymphocyte-specific kinase (Lck) inhibitors. Medicinal Chemistry, 8(4), 636-642. [Link]
-
Bentham Science Publishers. (n.d.). A QSAR Study on a Series of Pyrrole Derivatives Acting as Lymphocyte- Specific Kinase (Lck) Inhibitors. [Link]
-
Sci-Hub. (n.d.). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. [Link]
-
D'Annessa, I., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 192, 112191. [Link]
-
Fotopoulos, I. V., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7894. [Link]
-
Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. [Link]
-
Ahmadi, A., et al. (2011). Synthesis and analgesic effects of new pyrrole derivatives of phencyclidine in mice. Arzneimittelforschung, 61(7), 413-417. [Link]
-
Journal of Minerals and Materials Characterization and Engineering. (2014). Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. [Link]
-
Zambrano, G. I., et al. (2022). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
ResearchGate. (2022). (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
-
Kim, D. S., et al. (2015). Synthetic aminopyrrolic receptors have apoptosis inducing activity. Scientific Reports, 5, 14753. [Link]
-
Chemical Synthesis Database. (2025). 1-cyclohexyl-1H-pyrrole-2,5-dione. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Frankowski, K. J., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(6), 4898-4926. [Link]
-
Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(29), 3185-3211. [Link]
- Google Patents. (2003). WO2003044011A1 - Pyrrole synthesis.
-
Custodio, J. M. F., et al. (2021). Alternative mechanisms of action for the apoptotic activity of terpenoid-like chalcone derivatives. New Journal of Chemistry, 45(28), 12613-12620. [Link]
-
Al-Ostath, A. I., et al. (2025). Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. ChemistrySelect, 10(10), e2024047. [Link]
-
Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. [Link]
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]
-
Routier, S., et al. (2013). Marine Pyrrolocarbazoles and Analogues: Synthesis and Kinase Inhibition. Marine Drugs, 11(11), 4319-4346. [Link]
-
Attwood, M. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14813-14889. [Link]
Sources
- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maxanim.com [maxanim.com]
- 9. protocols.io [protocols.io]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. syrris.com [syrris.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthetic aminopyrrolic receptors have apoptosis inducing activity - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Promise of 2,5-Dimethylpyrrole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, has long been a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its myriad derivatives, the 2,5-dimethylpyrrole moiety has emerged as a particularly privileged substructure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the burgeoning therapeutic potential of 2,5-dimethylpyrrole derivatives, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into the synthetic strategies, diverse biological activities, and mechanistic underpinnings of these versatile compounds, supported by experimental insights and quantitative data.
The Synthetic Keystone: The Paal-Knorr Pyrrole Synthesis
The primary and most efficient route to 2,5-dimethylpyrrole derivatives is the Paal-Knorr synthesis, a condensation reaction between a 1,4-dicarbonyl compound (in this case, 2,5-hexanedione) and a primary amine or ammonia.[2] The elegance of this reaction lies in its simplicity and the ready availability of the starting materials.[3]
The mechanism initiates with the nucleophilic attack of the amine on one of the carbonyl groups of 2,5-hexanedione, forming a hemiaminal. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group, leading to a cyclic intermediate. Subsequent dehydration yields the aromatic 2,5-dimethylpyrrole ring.[4]
Experimental Protocol: A Representative Paal-Knorr Synthesis of a 2,5-Dimethyl-1-arylpyrrole
This protocol outlines a general procedure for the synthesis of a 1-aryl-2,5-dimethylpyrrole derivative.
Materials:
-
2,5-Hexanedione
-
Substituted Aniline
-
Glacial Acetic Acid
-
Methanol
-
Hydrochloric Acid (0.5 M)
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine the substituted aniline (1 equivalent) and 2,5-hexanedione (1 equivalent).
-
Add glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Add 0.5 M hydrochloric acid to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as methanol/water, to obtain the purified 2,5-dimethyl-1-arylpyrrole.[3]
Anticancer Potential: Targeting the Machinery of Malignancy
2,5-Dimethylpyrrole derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[5] Their mechanisms of action are multifaceted, often involving the disruption of fundamental cellular processes essential for tumor growth and survival.
A key mechanism involves the inhibition of microtubule polymerization.[5] Microtubules are critical for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis.[5] Certain 2,5-dimethylpyrrole derivatives act as microtubule-destabilizing agents, leading to potent antiproliferative effects.
Another important avenue of anticancer activity is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] These receptor tyrosine kinases play crucial roles in cell proliferation, angiogenesis, and metastasis. By blocking their activity, 2,5-dimethylpyrrole derivatives can effectively halt tumor progression.
The cytotoxic effects of these compounds are often mediated through the induction of apoptosis, or programmed cell death.[5]
Quantitative Anticancer Activity
The anticancer efficacy of 2,5-dimethylpyrrole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzoic acid hydrazide analogs | A549 (Lung adenocarcinoma) | Varies | [7] |
| Pyrrolopyrimidines | A549 (Lung) | 0.35 - 1.56 | [5] |
| Pyrrole analogues of combretastatin A-4 | K-562 (Leukemia) | 0.21 | [5] |
| Pyrrole analogues of combretastatin A-4 | MDA-MB-231 (Breast) | 0.07 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
2,5-Dimethylpyrrole derivative test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 2,5-dimethylpyrrole derivative and incubate for 48-72 hours.
-
Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 492 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Action: Quelling the Flames of Inflammation
Chronic inflammation is a key driver of numerous diseases. 2,5-Dimethylpyrrole derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[1] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. The selective inhibition of COX-2 is a particularly attractive therapeutic strategy, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.
Quantitative Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is assessed by their ability to inhibit COX enzymes, with lower IC50 values indicating greater potency.
| Compound Class | Enzyme | IC50 (µM) | Reference |
| Dihydro-pyrazolyl-thiazolinone derivatives | COX-2 | 0.5 | [10] |
| 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones | COX-1 | Varies | [11] |
| 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones | COX-2 | Varies | [11] |
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.[12]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Test inhibitor (2,5-dimethylpyrrole derivative)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer and COX Probe.
-
Add the test inhibitor at various concentrations to the wells of the 96-well plate.
-
Add the human recombinant COX-2 enzyme to the wells (except for the background control).
-
Incubate for 10-20 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence at Ex/Em = 535/587 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of the reaction and determine the percentage of inhibition and IC50 value.[12]
Antimicrobial Efficacy: A Broad Spectrum of Activity
The rise of antimicrobial resistance is a global health crisis, demanding the development of new classes of antibiotics. 2,5-Dimethylpyrrole derivatives have demonstrated promising antimicrobial activity against a wide range of pathogens, including bacteria and fungi.[7][13] Some derivatives have also shown potent antitubercular activity against Mycobacterium tuberculosis.[7]
The precise mechanisms of antimicrobial action are still under investigation but are thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes.
Quantitative Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzoic acid hydrazide analogs | Mycobacterium tuberculosis H37Rv | 1-2 | [7] |
| Benzoic acid hydrazide analogs | Various bacteria | 1-16 | [13] |
| 2,5-Pyrrolidinedione derivatives | Enterococcus faecalis | 0.25 - 0.5 | [14] |
| 2,5-Pyrrolidinedione derivatives | Candida albicans | 0.125 - 0.5 | [14] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.[15][16]
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
2,5-Dimethylpyrrole derivative test compound
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the 2,5-dimethylpyrrole derivative in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration that inhibits growth or by measuring the optical density at 600 nm.[17]
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Emerging evidence suggests that 2,5-dimethylpyrrole derivatives possess neuroprotective properties, primarily attributed to their antioxidant capabilities.[18] Oxidative stress is a major contributor to neuronal damage in these diseases. These compounds can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.
Some derivatives have also been shown to modulate signaling pathways involved in neuroinflammation, such as the COX-2/PGE2 pathway, further contributing to their neuroprotective effects.[19]
Quantitative Neuroprotective Activity
The neuroprotective effects can be quantified by measuring the percentage of cell viability in neuronal cell lines exposed to a neurotoxin.
| Compound Class | Neurotoxin | Cell Line | Protection (%) | Reference |
| Pyrrole-containing azomethine compounds | 6-hydroxydopamine (6-OHDA) | SH-SY5Y | up to 53% | [20] |
| 1,5-Diaryl pyrrole derivatives | 6-hydroxydopamine (6-OHDA) | PC12 | Significant reversal of cytotoxicity | [19] |
Conclusion and Future Directions
The 2,5-dimethylpyrrole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The straightforward and efficient Paal-Knorr synthesis allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds.
Future research should focus on elucidating the detailed molecular mechanisms of action for each biological activity to enable rational drug design. Further optimization of the pharmacokinetic and pharmacodynamic properties of these derivatives is crucial for their translation into clinical candidates. The continued exploration of the vast chemical space around the 2,5-dimethylpyrrole core holds immense potential for addressing some of the most pressing challenges in human health.
References
-
Joshi, S. D., More, U. A., & Kulkarni, V. H. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Indian Journal of Pharmaceutical Sciences, 75(3), 310–323. [Link]
-
Chen, D., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-. ResearchGate. [Link]
-
Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]
-
Joshi, S. D., More, U. A., & Kulkarni, V. H. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. PubMed, 24082347. [Link]
-
ResearchGate. (n.d.). MTT cytotoxicity assay of compound 7 shows negligible toxicity in the concentration range 0.001-10 mm. [Link]
-
Tzankova, V., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]
-
Czyżnikowska, Ż., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. PubMed Central. [Link]
-
Guda, F., et al. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. [Link]
-
Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. [Link]
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
ResearchGate. (2024). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. [Link]
-
Tzankova, V., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed, 37240105. [Link]
-
Ali, A. A., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. NIH. [Link]
-
Szałabska, K., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. [Link]
-
Al-Sanea, M. M., et al. (2022). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. Molecules, 27(19), 6659. [Link]
-
Protocols.io. (2023). MTT Assay protocol. [Link]
-
Hunchak, V. V., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed, 34829528. [Link]
-
ResearchGate. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. [Link]
-
Guda, F., et al. (2023). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed, 37445582. [Link]
-
Mohammadi-Farani, A., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central. [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
Al-Sanea, M. M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Tzankova, V., et al. (2023). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. NIH. [Link]
-
ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. [Link]
-
Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Joshi, S. D., et al. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. NIH. [Link]
-
ResearchGate. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]
-
Consensus. (n.d.). Signaling pathways involved in phytochemical neuroprotection. [Link]
-
NIH. (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. [Link]
-
Muthuraman, S., et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Molecules, 25(17), 3888. [Link]
-
Chun, K. S., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
NIH. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [Link]
-
NIH. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
-
PubMed. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
-
MDPI. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. [Link]
-
YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link]
Sources
- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: A Robust Synthesis of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The described methodology is based on the well-established Hantzsch pyrrole synthesis, followed by ester hydrolysis, offering a reliable and scalable route to the target compound.
Introduction: The Significance and Synthetic Strategy
Pyrrole-3-carboxylic acids are valuable heterocyclic building blocks in the development of novel pharmaceuticals and functional materials. Their rigid, planar structure and hydrogen bonding capabilities make them attractive scaffolds for designing enzyme inhibitors, receptor agonists/antagonists, and organic electronic materials. The target molecule, this compound, incorporates a bulky lipophilic cyclohexyl group, which can significantly influence its pharmacological and material properties.
The synthetic approach detailed herein employs a two-step sequence:
-
Hantzsch Pyrrole Synthesis: This classic multicomponent reaction efficiently constructs the substituted pyrrole ring from a β-ketoester, an α-haloketone, and a primary amine.[1][2] This method is particularly advantageous for creating highly substituted pyrroles with well-defined regiochemistry.
-
Ester Hydrolysis: The resulting pyrrole-3-carboxylate ester is then saponified to the desired carboxylic acid under basic conditions.
This strategy is chosen for its versatility, use of readily available starting materials, and generally good yields.
Reaction Scheme
Caption: Overall synthetic route for this compound.
Detailed Experimental Protocol
Part 1: Synthesis of Ethyl 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Materials and Equipment:
| Reagent/Equipment | Specification |
| Ethyl acetoacetate | Reagent grade, ≥99% |
| Cyclohexylamine | Reagent grade, ≥99% |
| Chloroacetone | Reagent grade, ≥95% (stabilized) |
| Ethanol | Anhydrous |
| Sodium bicarbonate | Reagent grade |
| Brine (saturated NaCl solution) | |
| Anhydrous magnesium sulfate | |
| Round-bottom flask | 250 mL |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Separatory funnel | 500 mL |
| Rotary evaporator |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (100 mL).
-
Add ethyl acetoacetate (13.0 g, 0.1 mol) and cyclohexylamine (9.9 g, 0.1 mol) to the ethanol. Stir the mixture at room temperature for 15 minutes.
-
Carefully add chloroacetone (9.3 g, 0.1 mol) to the reaction mixture. Caution: Chloroacetone is a lachrymator and toxic. Handle in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a 500 mL beaker containing 200 mL of cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.
Part 2: Synthesis of this compound
Materials and Equipment:
| Reagent/Equipment | Specification |
| Ethyl 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | From Part 1 |
| Ethanol | 95% |
| Sodium hydroxide | Pellets, reagent grade |
| Hydrochloric acid | Concentrated (37%) and 1 M |
| Round-bottom flask | 250 mL |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Büchner funnel and filter paper | |
| pH paper or pH meter |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the ethyl 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (0.08 mol, from Part 1) in 95% ethanol (100 mL).
-
Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (20 mL) to the flask.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 50 mL).
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetone/water) to obtain the pure this compound.
-
Dry the final product under vacuum.
Mechanism of the Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis proceeds through a series of well-defined steps:
-
Enamine Formation: The primary amine (cyclohexylamine) condenses with the β-ketoester (ethyl acetoacetate) to form an enamine intermediate.[3][4]
-
Nucleophilic Attack: The enamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone (chloroacetone).
-
Cyclization and Dehydration: An intramolecular condensation and subsequent dehydration lead to the formation of the aromatic pyrrole ring.[2]
Caption: A simplified workflow of the Hantzsch pyrrole synthesis mechanism.
Data Summary
| Parameter | Value |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| Appearance | White to off-white solid |
| Expected Yield (overall) | 60-75% |
| Melting Point | (To be determined experimentally) |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF. Insoluble in water. |
Safety and Handling
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Chloroacetone is a lachrymator and toxic. Avoid inhalation and skin contact.
-
Concentrated acids and bases are corrosive. Handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- Hantzsch, A. R. Ber. Dtsch. Chem. Ges.1890, 23, 1474–1476. (Historical reference for the Hantzsch synthesis)
-
Hantzsch Pyrrole Synthesis. Wikipedia. [Link]
-
Hantzsch Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Cosford, N. D. P., et al. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Org. Lett.2010 , 12 (22), pp 5258–5261. [Link]
-
This compound. PubChem. [Link]
Sources
Application Note & Protocol: High-Purity Isolation of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
An Application Guide by Gemini Scientific
Introduction: The Imperative for Purity
1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a synthetic building block, its purity is paramount; trace impurities can lead to failed downstream reactions, introduce artifacts in biological screening, and complicate structural analysis.
Post-synthesis, the crude product is typically contaminated with unreacted starting materials (e.g., cyclohexylamine, a 1,4-dicarbonyl precursor), reaction byproducts, and residual solvents. This guide provides a comprehensive, field-proven strategy for purifying the target compound to a high degree of homogeneity. Our approach is grounded in the fundamental physicochemical properties of the molecule, primarily leveraging the acidity of its carboxylic acid moiety.
Strategic Overview: A Multi-Faceted Purification Approach
The purification strategy is designed as a sequential process, beginning with a bulk purification technique to remove gross impurities, followed by a final polishing step to achieve high purity. The acidic nature of the target compound is the key to an efficient initial separation.[1][2][3]
The overall workflow is as follows:
Caption: Overall purification workflow for the target compound.
This guide will detail protocols for the two primary techniques: Acid-Base Extraction and Recrystallization. Column chromatography is presented as an optional, high-resolution technique for instances requiring exceptional purity.
Protocol I: Acid-Base Extraction for Carboxylic Acid Isolation
Principle of Separation: This technique exploits the difference in solubility between the neutral carboxylic acid and its corresponding salt (carboxylate).[4] The target acid is largely insoluble in water but soluble in organic solvents. By washing the organic solution with a weak aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its sodium salt. This ionic salt is highly soluble in the aqueous phase and is thus extracted from the organic layer, which retains neutral and basic impurities.[1][3] The pure acid is then recovered by acidifying the aqueous layer, causing it to precipitate.[2][5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a volume approximately 10-20 times the mass of the crude product.
-
Initial Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: A weak base like NaHCO₃ is sufficiently strong to deprotonate the carboxylic acid but will not react with less acidic compounds like phenols, providing a degree of selectivity.[4] It is also less likely to cause hydrolysis of any ester functionalities that might be present as impurities.
-
Stopper the funnel and invert it gently, venting frequently to release CO₂ gas produced during neutralization. Failure to vent can lead to a dangerous pressure buildup.
-
Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
-
Repeat Extraction: Repeat step 2 with fresh NaHCO₃ solution two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.
-
Back-Wash (Impurity Removal): Wash the combined aqueous extracts with a small portion (approx. 1/3 volume) of the original organic solvent (e.g., diethyl ether) to remove any co-extracted neutral impurities. Discard this organic wash.
-
Precipitation:
-
Cool the combined aqueous extracts in an ice-water bath. This reduces the solubility of the final product, maximizing yield.
-
Slowly add concentrated hydrochloric acid (HCl, ~12 M) or 3 M HCl dropwise while stirring. Continue addition until the solution is strongly acidic (pH ~1-2, check with pH paper).
-
The this compound will precipitate as a solid.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with several portions of cold deionized water to remove inorganic salts.
-
Press the solid dry on the filter, then transfer it to a watch glass to air dry or dry in a vacuum oven at a low temperature (<50°C).
-
Data & Troubleshooting:
| Observation | Potential Cause | Recommended Action |
| Emulsion forms at the interface | High concentration of surfactants or fine particulates | Add a small amount of brine (saturated NaCl solution) to break the emulsion. If persistent, filter the entire mixture through Celite. |
| No precipitate upon acidification | Product is more water-soluble than expected or concentration is too low | Extract the acidified aqueous solution with three portions of ethyl acetate or dichloromethane. Combine organic layers, dry with Na₂SO₄, and evaporate solvent.[4] |
| Oily product instead of solid | Low melting point or presence of impurities | Try cooling for a longer period. If it remains an oil, proceed with extraction as described above. The oil can then be purified by chromatography. |
Protocol II: Recrystallization for Final Purification
Principle of Separation: Recrystallization refines the purity of a solid compound based on its differential solubility in a given solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures. Impurities should either be insoluble in the hot solvent (removed by hot filtration) or remain soluble in the cold solvent (remain in the mother liquor).
Solvent Selection: The choice of solvent is critical. The ideal solvent should not react with the compound and should have a boiling point below the compound's melting point. Experimental determination is key.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | Polar Protic | Variable | A common and effective mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity appears, which is then cleared by adding a few more drops of hot ethanol. |
| Toluene | Non-polar | 111 | Good for dissolving non-polar impurities. May require a co-solvent like hexane to reduce solubility upon cooling. |
| Ethyl Acetate/Hexane | Mid-Polarity | Variable | Another excellent mixed-solvent system. Dissolve in hot ethyl acetate and add hexane to induce crystallization. |
| Acetic Acid | Polar Protic | 118 | Can be effective for carboxylic acids due to favorable hydrogen bonding, but can be difficult to remove completely. |
Step-by-Step Methodology:
Caption: Step-by-step recrystallization workflow.
-
Dissolution: Place the crude, dried solid from the acid-base extraction into an Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Heat the chosen solvent in a separate beaker. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves. Using the minimum amount of solvent is crucial for maximizing recovery.
-
Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals thoroughly to remove all traces of solvent.
Protocol III (Optional): Flash Column Chromatography
Principle of Separation: This technique is used when recrystallization fails to remove a persistent impurity with similar solubility properties. It separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and solubility in a liquid mobile phase.[6][7][8]
Key Considerations for Carboxylic Acids: Carboxylic acids can exhibit poor behavior on standard silica gel, often resulting in significant band tailing due to strong hydrogen bonding with the silanol groups. To mitigate this, a small amount of acid (e.g., 0.5-1% acetic acid or formic acid) is typically added to the eluent.[9] This protonates the silica surface and the compound, leading to sharper peaks and better separation.
Step-by-Step Methodology:
-
Eluent Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of ~0.3 for the target compound. Remember to add 1% acetic acid to the TLC developing solvent for an accurate prediction.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column. This "dry loading" method typically yields better resolution for polar compounds.[9]
-
Elution: Begin eluting with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.[8]
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and acetic acid using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene to azeotropically remove the final traces of acetic acid.
Purity Verification
After purification, the homogeneity of the final product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot.
-
Melting Point Analysis: A sharp melting point range (typically < 2°C) is indicative of high purity.
-
Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure and reveals the presence of any remaining impurities.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Westin, J. (n.d.). Column Chromatography. Jack Westin Organic Chemistry. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. columbia.edu [columbia.edu]
- 7. jackwestin.com [jackwestin.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Purification [chem.rochester.edu]
Application Notes and Protocols for Characterizing 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid in Cell-Based Assays
Introduction: A Strategic Approach to Characterizing a Novel Pyrrole Compound
The compound 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid belongs to the pyrrole class of heterocyclic compounds. While the specific biological activities of this particular molecule are not extensively documented in publicly available literature[1][2], related pyrrole derivatives have demonstrated a range of biological effects, including antitumor and anti-inflammatory properties[3][4][5][6][7]. This suggests that a systematic investigation into its cellular effects is warranted.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based characterization of this compound. The protocols herein are designed to be robust, reproducible, and provide a foundational understanding of the compound's potential cytotoxic, apoptotic, and signaling pathway-modulating activities. The experimental design emphasizes a logical progression, starting with broad assessments of cell health and moving towards more specific mechanistic inquiries.
Part 1: Foundational Analysis - Assessing Cellular Viability and Cytotoxicity
The initial step in characterizing any novel compound is to determine its effect on cell viability. This provides a crucial therapeutic window and informs the concentration range for subsequent, more detailed mechanistic studies. We will utilize a tetrazolium-based colorimetric assay, specifically the WST-1 assay, due to its high sensitivity and rapid results.[8]
Principle of the WST-1 Assay
The WST-1 assay relies on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases in viable cells. The amount of formazan dye generated is directly proportional to the number of metabolically active cells.
Experimental Workflow: WST-1 Viability Assay
Figure 1: Workflow for the WST-1 Cell Viability Assay.
Detailed Protocol: WST-1 Cell Viability Assay
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
WST-1 reagent
-
96-well clear-bottom, black-sided microplates[9]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well in 100 µL of medium).[9]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate for 24, 48, and 72 hours.
-
-
Assay and Measurement:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a significant color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Description |
| Cell Line | Select a cell line relevant to the intended research area (e.g., cancer, inflammation). |
| Seeding Density | Optimize to ensure cells are in the logarithmic growth phase during the assay.[9] |
| Compound Concentrations | Use a wide range initially (e.g., 0.1 µM to 100 µM) to capture the full dose-response. |
| Incubation Time | Assess multiple time points to understand the kinetics of the cytotoxic effect. |
| Controls | Include untreated, vehicle, and positive (known cytotoxic agent) controls. |
Part 2: Mechanistic Insight - Investigating Apoptosis Induction
If the compound exhibits cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10] We will employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between healthy, apoptotic, and necrotic cells.
Principle of Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Figure 2: Workflow for the Annexin V/PI Apoptosis Assay.
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the compound at its determined IC50 concentration for a suitable duration (e.g., 24 hours). Include vehicle and positive controls.
-
-
Cell Harvesting and Staining:
-
Collect both the culture medium (containing floating cells) and adherent cells (after trypsinization).
-
Centrifuge the cell suspension and wash the pellet twice with cold PBS.[11]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Part 3: Signaling Pathway Analysis - Probing the NF-κB Pathway
Given the role of the NF-κB (Nuclear Factor-kappa B) signaling pathway in inflammation, immunity, and cell survival, investigating the compound's effect on this pathway is a valuable next step.[12][13] Dysregulation of NF-κB is implicated in various diseases, including cancer.[13] A common method to assess NF-κB activation is to measure the translocation of the p65 subunit from the cytoplasm to the nucleus.[14]
The Canonical NF-κB Signaling Pathway
Figure 3: Simplified Canonical NF-κB Signaling Pathway.
Protocol: NF-κB (p65) Translocation by Immunofluorescence
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound
-
TNF-α (or other NF-κB activator)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Pre-treat cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include appropriate controls (untreated, TNF-α only).
-
-
Immunostaining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and p65 (e.g., green) channels.
-
Analyze the images to quantify the nuclear vs. cytoplasmic fluorescence intensity of p65. A decrease in nuclear p65 fluorescence in compound-treated, TNF-α stimulated cells compared to TNF-α only cells indicates inhibition of the pathway.
-
Conclusion and Future Directions
These protocols provide a foundational strategy for the initial characterization of this compound. The data generated will indicate whether the compound affects cell viability, induces apoptosis, and/or modulates the NF-κB signaling pathway. Based on these initial findings, further investigations could include:
-
Broadening the Scope: Testing the compound on a wider panel of cell lines, including normal and diseased cells.[15]
-
Deepening Mechanistic Studies: Investigating other cell death pathways, cell cycle progression, and additional signaling pathways.
-
Advanced Techniques: Employing techniques like Western blotting to confirm changes in protein expression and phosphorylation states within the NF-κB pathway or apoptosis cascade (e.g., cleaved caspase-3, PARP cleavage).[10]
Adherence to these rigorous, well-controlled protocols will ensure the generation of high-quality, reproducible data, paving the way for a comprehensive understanding of the biological activities of this novel compound.
References
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Molecular Medicine. (n.d.). Advances in measuring apoptosis: A robust, highly sensitive and specific qPCR-based protocol for absolute quantitation of apoptotic genomic DNA. Retrieved from [Link]
-
AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]
-
BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for cell viability assays. Retrieved from [Link]
-
A4cell. (2023, January 23). Truly Effective Cell Assay Design. Retrieved from [Link]
-
Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]
-
RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]
-
PPD, Inc. (2013, June 18). Development & Validation of Cell-based Assays [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
BioTechniques. (2019, August 14). Best practice in bioassay development. Retrieved from [Link]
-
BioProcess International. (2015, April 14). Building a Robust Biological Assay for Potency Measurement. Retrieved from [Link]
-
Global Leading Conferences. (n.d.). Designing Robust Cell-Based Assays MasterClass - US edition. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2022, August 6). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-cyclohexyl-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. Retrieved from [Link]
-
PubMed. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]
-
ResearchGate. (2023, October 11). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. This compound | C13H19NO2 | CID 949786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 9. biocompare.com [biocompare.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
In vitro kinase inhibition assay for 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Topic: In Vitro Kinase Inhibition Assay for 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a known driver of many diseases, including cancer and inflammatory disorders[1][2]. This makes them premier targets for therapeutic intervention. This application note provides a detailed guide for characterizing the inhibitory potential of this compound (herein referred to as CDP-CA), a novel small molecule, against a panel of protein kinases. We present a primary, high-throughput screening (HTS)-compatible protocol based on a luminescent ATP-depletion assay, which offers a universal method for assessing the activity of virtually any kinase[3][4]. Additionally, we describe a confirmatory orthogonal assay using Homogeneous Time-Resolved Fluorescence (HTRF) to validate initial findings and mitigate against potential compound interference. These protocols are designed for researchers, scientists, and drug development professionals to robustly determine the half-maximal inhibitory concentration (IC50) and preliminary selectivity profile of CDP-CA.
Introduction: The Rationale for Kinase Inhibition Profiling
The human kinome consists of over 500 protein kinases, many of which share structural similarities, particularly in the ATP-binding pocket[5]. Novel small molecules, such as those with a pyrrole-carboxylic acid scaffold, have shown promise as kinase inhibitors[6][7]. However, off-target activity can lead to undesirable toxicity. Therefore, early-stage characterization of a compound's potency and selectivity is paramount.
The primary challenge is to select an assay technology that is both robust and broadly applicable. Luminescence-based assays that quantify ATP consumption during the kinase reaction, such as the Kinase-Glo® platform, are ideal for this purpose. The principle is straightforward: as the kinase phosphorylates its substrate, ATP is converted to ADP. A proprietary luciferase enzyme then uses the remaining ATP to generate a light signal; thus, a potent inhibitor will result in less ATP consumption and a higher luminescent signal[8][9]. This "glow-type" luminescence is stable, making it amenable to batch processing of multi-well plates without the need for precise timing or dedicated injectors[8].
Principle of the Luminescent Kinase Inhibition Assay
The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after substrate phosphorylation. The detection reagent simultaneously stops the kinase reaction and initiates a light-generating reaction catalyzed by a thermostable luciferase. The amount of light produced is directly proportional to the amount of ATP present and, therefore, inversely proportional to kinase activity[3][9].
Caption: Principle of the luminescent ATP-depletion kinase assay.
Materials and Reagents
-
Test Compound: this compound (CDP-CA)
-
Control Inhibitor: Staurosporine (non-selective, potent inhibitor)
-
Enzymes: Purified recombinant protein kinases of interest (e.g., CDK2, VEGFR2, p38α)
-
Substrates: Appropriate peptide or protein substrates for each kinase
-
Assay Plate: White, opaque, flat-bottom 384-well plates
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent[10]
-
Reagents: Adenosine 5'-triphosphate (ATP), Dimethyl sulfoxide (DMSO), Dithiothreitol (DTT), MgCl₂, Bovine Serum Albumin (BSA), Tris-HCl buffer
-
Equipment: Multichannel pipette, acoustic liquid handler (optional), plate shaker, plate reader with luminescence detection capabilities.
Experimental Protocol: IC50 Determination for CDP-CA
This protocol details the steps to determine the potency (IC50) of CDP-CA against a specific kinase. The assay is performed in a 384-well format with a final volume of 10 µL.
Reagent Preparation
-
Compound Stock & Dilution Plate:
-
Prepare a 10 mM stock solution of CDP-CA and Staurosporine in 100% DMSO.
-
Create a serial dilution plate. In a 384-well polypropylene plate, perform a 1:3 serial dilution of the stock solutions in DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.5 µM). This will be the source plate for adding inhibitor to the assay.
-
Include DMSO-only wells for "No Inhibition" (0% inhibition) controls and wells without enzyme for "Maximum Signal" (100% inhibition) controls.
-
-
Kinase Buffer:
-
Prepare a universal kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.5 mM DTT). Buffer conditions should be optimized for each specific kinase if necessary[11].
-
-
2X Kinase/Substrate Solution:
-
In Kinase Buffer, prepare a 2X working solution of the kinase and its corresponding substrate. The optimal concentrations must be determined empirically but should be at or below the Km for the substrate to ensure assay sensitivity.
-
-
2X ATP Solution:
-
In Kinase Buffer, prepare a 2X ATP solution. The final concentration in the assay should be approximately equal to the apparent ATP Km of the kinase being tested. This provides a sensitive measure for ATP-competitive inhibitors[8].
-
Assay Procedure
-
Compound Addition: Transfer 50 nL of the serially diluted compounds, controls, and DMSO from the source plate to the empty 384-well white assay plate.
-
Enzyme & Substrate Addition: Add 5 µL of the 2X Kinase/Substrate solution to each well. For "100% inhibition" control wells, add 5 µL of a 2X substrate-only solution (no kinase).
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiate Kinase Reaction: Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Kinase Reaction Incubation: Mix the plate gently for 1 minute. Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® Reagent to each well. This stops the kinase reaction and begins the luminescent signal generation[3].
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize[8].
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
Data Analysis
-
Normalization:
-
Average the signal from the DMSO-only wells (0% inhibition, low signal).
-
Average the signal from the no-enzyme wells (100% inhibition, high signal).
-
Normalize the data for each compound concentration using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_0%_Inhibition) / (Signal_100%_Inhibition - Signal_0%_Inhibition)
-
-
Curve Fitting:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC50 value, which is the concentration of CDP-CA that inhibits 50% of the kinase activity.
-
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire experimental process, from preparation to final data analysis.
Caption: High-level workflow for in vitro kinase IC50 determination.
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format for easy comparison across multiple kinase targets.
| Kinase Target | CDP-CA IC50 (nM) | Staurosporine IC50 (nM) | Assay Z'-Factor |
| Kinase A | 15 | 5 | 0.85 |
| Kinase B | 250 | 10 | 0.81 |
| Kinase C | >10,000 | 20 | 0.79 |
| Kinase D | 8 | 2 | 0.88 |
| Kinase E | 750 | 15 | 0.75 |
| Table 1: Example inhibitory activity data for CDP-CA. Staurosporine is used as a positive control. The Z'-factor is a statistical measure of assay quality; a value > 0.5 indicates an excellent assay. |
Confirmatory Orthogonal Assay: HTRF® KinEASE™
To ensure the observed activity is not an artifact of the assay technology (e.g., CDP-CA inhibiting luciferase), a confirmatory screen using a different detection method is crucial. Homogeneous Time-Resolved Fluorescence (HTRF) is an excellent choice[1].
-
Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. The assay uses a biotinylated substrate and a phospho-specific antibody labeled with a Europium cryptate (donor). Upon phosphorylation, the antibody binds the substrate. Addition of streptavidin-XL665 (acceptor) brings the donor and acceptor into close proximity, generating a FRET signal upon excitation[12][13][14]. The signal is directly proportional to kinase activity.
-
Protocol Summary: The protocol follows a similar "add-and-read" format.
-
Incubate kinase, substrate, and CDP-CA.
-
Start the reaction with ATP.
-
Stop the reaction and initiate detection by adding a premixed solution of the Europium-labeled antibody and SA-XL665 in an EDTA-containing buffer[13].
-
Incubate for 60 minutes.
-
Read the dual-wavelength emission (665 nm and 620 nm) on an HTRF-compatible reader[12].
-
-
Advantage: This method directly measures product formation rather than substrate depletion, providing a robust, self-validating system when used in conjunction with the primary luminescent assay.
References
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC, NIH. [Link]
-
Fluorescent Peptide Assays For Protein Kinases. PMC, NIH. [Link]
-
HTRF® Kinase Assay Protocol | Download Table. ResearchGate. [Link]
-
How to measure Kinase activity with HTRF® KinEASE™ assay kit. Cisbio, YouTube. [Link]
-
Fluorescence detection techniques for protein kinase assay. Semantic Scholar. [Link]
-
Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society. [Link]
-
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. NIH. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI, NIH. [Link]
-
Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and... PubMed, NIH. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Scintillation proximity assay. Wikipedia. [Link]
-
In vitro JAK kinase activity and inhibition assays. PubMed, NIH. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. PubMed, NIH. [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor... PubMed, NIH. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC, NIH. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor... PubMed, NIH. [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. MDPI. [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents... PubMed Central, NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ebiotrade.com [ebiotrade.com]
- 4. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. promega.com [promega.com]
- 9. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
- 14. youtube.com [youtube.com]
Application Note: Preparation of Stock Solutions for 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Due to the compound's predicted low aqueous solubility, this note emphasizes the use of organic solvents and outlines detailed protocols for dissolution, storage, and the preparation of aqueous working solutions. The methodologies described herein are designed to ensure solution integrity, maximize compound stability, and promote reproducible experimental outcomes.
Compound Profile & Physicochemical Properties
This compound is a complex organic molecule featuring a carboxylic acid functional group attached to a substituted pyrrole ring. The presence of the bulky, nonpolar cyclohexyl group and the dimethylated pyrrole core suggests that the compound is hydrophobic and will exhibit poor solubility in aqueous solutions at neutral pH.
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| PubChem CID | 949786 | PubChem[1] |
| CAS Number | Not explicitly assigned for this specific structure, related structures exist. | - |
| Molecular Formula | C₁₃H₁₉NO₂ | PubChem[1] |
| Molecular Weight | 221.30 g/mol | PubChem[1] |
| Predicted Solubility | Low in water; soluble in organic solvents (e.g., DMSO, DMF, Ethanol). | Inferred from structure & related compounds[2][3] |
Rationale: The carboxylic acid moiety provides a site for deprotonation in basic solutions, which can increase aqueous solubility. However, the large hydrophobic scaffold will likely limit this effect. Therefore, organic solvents are the preferred choice for creating concentrated primary stock solutions.
Safety & Handling Precautions
-
Engineering Controls: All handling of the solid compound and its concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. An eyewash station and safety shower should be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
-
Body Protection: A flame-retardant lab coat should be worn at all times.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. Seek medical attention if breathing difficulties occur.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common and effective solvent for compounds with low aqueous solubility.
Materials & Equipment
-
This compound (solid)
-
Anhydrous, high-purity DMSO (≤0.05% water)
-
Analytical balance (readable to 0.01 mg)
-
Glass vial with a PTFE-lined screw cap
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator (optional)
-
Cryo-safe, amber microcentrifuge tubes for aliquoting
Workflow for Stock Solution Preparation
The following diagram outlines the critical steps from initial calculation to final storage.
Step-by-Step Methodology
Step 1: Calculation The first step is to calculate the mass of the compound required to achieve the desired concentration and volume.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM solution:
-
Mass (g) = (0.010 mol/L) × (0.001 L) × (221.30 g/mol )
-
Mass (g) = 0.002213 g = 2.213 mg
-
Step 2: Weighing
-
Place a clean, empty glass vial on the analytical balance and tare it.
-
Carefully add approximately 2.213 mg of this compound directly into the tared vial. Record the exact mass.
-
Expert Insight: Weighing directly into the final dissolution vial minimizes material loss that can occur during transfer.
Step 3: Dissolution
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial containing the weighed compound.
-
Immediately cap the vial tightly to prevent the hygroscopic DMSO from absorbing atmospheric moisture.
-
Vortex the solution vigorously for 1-2 minutes.
-
Causality: Vigorous agitation provides the mechanical energy needed to break down the solid lattice and promote solvation.
Step 4: Verification of Dissolution
-
Visually inspect the solution against a bright light source. It should be completely clear, with no visible particulates or haze.
-
If the solid has not fully dissolved, sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but prolonged heating should be avoided to prevent potential degradation.[4]
-
Trustworthiness: This step is a critical quality control measure. Undissolved compound leads to an inaccurate stock concentration and unreliable experimental results.
Quality Control, Storage, and Stability
Proper storage is paramount to maintaining the integrity of the stock solution over time. The primary threats to stability are chemical degradation and precipitation due to freeze-thaw cycles.
Aliquoting and Storage
-
Aliquot: Once the compound is fully dissolved, dispense the primary stock solution into single-use volumes (e.g., 10-50 µL) in amber, cryo-safe microcentrifuge tubes.
-
Rationale: Aliquoting prevents the entire stock from being subjected to repeated temperature changes. Freeze-thaw cycles can introduce moisture and cause the compound to precipitate out of solution, effectively changing its concentration.[5]
-
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Storage: Store the aliquots in a freezer at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (6+ months) .[4][6] Protect from light.
Stability Considerations
-
DMSO is hygroscopic and can absorb water from the air, which may affect compound stability over time.[7] Using anhydrous DMSO and tightly sealed vials is crucial.
-
The stability of this specific compound in DMSO is unknown. While many compounds are stable for months when stored correctly, it is best practice to prepare fresh stock solutions every 3-6 months for critical experiments.[8][9]
Protocol: Preparation of Aqueous Working Solutions
Most biological experiments require the compound to be in an aqueous buffer or cell culture medium. This protocol describes the serial dilution of the organic stock into an aqueous solution.
Key Consideration: Preventing Precipitation
When a compound dissolved in a strong organic solvent like DMSO is diluted into an aqueous medium, it can rapidly precipitate if its aqueous solubility limit is exceeded.
Diagram: Solvent Choice Logic
Step-by-Step Dilution Protocol (Example: 10 µM in Media)
-
Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
Perform a 1:100 intermediate dilution. Add 1 µL of the 10 mM stock to 99 µL of sterile cell culture medium or buffer. This creates a 100 µM intermediate solution.
-
Expert Insight: Pipette the DMSO stock directly into the aqueous solution while simultaneously vortexing or flicking the tube. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
-
Perform a final 1:10 dilution. Add 100 µL of the 100 µM intermediate solution to 900 µL of the final medium to achieve a 10 µM working concentration. The final DMSO concentration will be 0.1%.
-
Vortex the final working solution thoroughly.
-
Always prepare aqueous working solutions fresh for each experiment and do not store them.
References
-
Cheng, Y., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-9. Available at: [Link][8][9]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link][10]
-
ResearchGate. (2015). What is the best right way of storing DMSO in research lab? Available at: [Link][7]
-
ResearchGate. (2014). How long can a compound be stable in DMSO for? Available at: [Link][5]
-
PubChem, National Center for Biotechnology Information. (n.d.). This compound. Available at: [Link][1]
-
PubChem, National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Available at: [Link][2]
-
ResearchGate. (2018). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. Available at: [Link][3]
Sources
- 1. This compound | C13H19NO2 | CID 949786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H13NO2 | CID 2776579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phytotechlab.com [phytotechlab.com]
Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Abstract
This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This molecule, a key intermediate or potential active pharmaceutical ingredient (API), requires a reliable analytical method for quality control, stability testing, and formulation analysis. The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent performance characteristics that meet the rigorous standards outlined in the International Council for Harmonisation (ICH) guidelines. We provide a comprehensive walkthrough of the method development rationale, the final optimized protocol, and detailed procedures for method validation.
Introduction and Strategic Rationale
This compound is a substituted pyrrole derivative featuring both hydrophobic (cyclohexyl, dimethyl-pyrrole) and ionizable (carboxylic acid) moieties. The development of a robust analytical method is paramount for ensuring product quality and consistency in a drug development setting. The primary objective was to create a method that is not only selective and sensitive but also practical for routine use in a quality control laboratory.
The physicochemical properties of the analyte dictate the chromatographic strategy. The presence of significant non-polar groups and a predicted XlogP of approximately 2.7 suggests that reversed-phase chromatography is the most suitable separation mode.[1][2] The critical feature for method development is the carboxylic acid group, which is ionizable. The retention of ionizable compounds in RP-HPLC is highly dependent on the mobile phase pH.[3] To achieve consistent retention and sharp, symmetrical peak shapes, the ionization of the carboxylic acid must be controlled. By adjusting the mobile phase pH to be at least two units below the analyte's pKa (typically 4-5 for carboxylic acids), we can ensure the molecule exists predominantly in its neutral, non-ionized form. This "ion suppression" strategy increases hydrophobicity, leading to enhanced and more reproducible retention on a non-polar stationary phase.[4]
This guide is structured to walk the researcher through the logical steps of method development, from initial analyte assessment to full validation, grounded in established scientific principles and regulatory standards.
Method Development Workflow
The development process follows a systematic approach to optimize separation efficiency, peak shape, and analysis time.
Caption: Logical workflow for HPLC method development.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm particle size) or equivalent.
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ortho-Phosphoric Acid (ACS Grade), Purified Water (18.2 MΩ·cm).
-
Standards: Reference standard of this compound with certified purity.
Column Selection
The choice of a stationary phase is foundational to achieving good separation.[5]
-
Chemistry: A C18 (octadecylsilane) bonded phase was selected due to its strong hydrophobic retention capabilities, which are well-suited for the non-polar cyclohexyl and dimethylpyrrole portions of the analyte.[6] Modern, end-capped, silica-based C18 columns provide excellent peak shape for a wide range of compounds and are a robust starting point for method development.[7]
-
Dimensions: A standard 4.6 x 150 mm column with 5 µm particles was chosen as it offers a good balance between resolution, efficiency, and backpressure, making it compatible with standard HPLC systems.[8]
Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.[9]
-
Aqueous Phase and pH Control: To implement the ion suppression strategy, an acidic mobile phase is required. A solution of 0.1% phosphoric acid in water was chosen. This provides a pH of approximately 2.5, which is well below the expected pKa of the analyte's carboxylic acid group, ensuring it remains in its protonated, neutral form for optimal retention and peak shape.[4]
-
Organic Modifier: Acetonitrile (ACN) was selected over methanol as the primary organic modifier. ACN typically provides better peak shapes, lower backpressure, and has a lower UV cutoff wavelength compared to methanol.
-
Scouting Gradient and Isocratic Method Conversion: An initial "scouting" gradient from 10% to 90% ACN over 20 minutes was performed to determine the approximate solvent strength required to elute the analyte. The analyte eluted at approximately 12 minutes, corresponding to a mobile phase composition of roughly 55% ACN. Based on this, several isocratic conditions were tested. A composition of Acetonitrile:Water (0.1% H₃PO₄) (60:40, v/v) was found to provide optimal retention (k' between 2 and 10), efficiency, and a reasonable run time.
Detector Parameter Selection
A Diode Array Detector (DAD) was used to scan the analyte standard from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax was observed at 265 nm , which was selected for quantification to ensure maximum sensitivity.
Optimized Analytical Method and Protocol
The following protocol represents the final, optimized method for the analysis of this compound.
Table 1: Final HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Acetonitrile / 40% Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Standard and Sample Preparation Protocol
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the mobile phase as the diluent. If necessary, filter the final solution through a 0.45 µm syringe filter prior to injection.[10]
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified according to established guidelines like USP General Chapter <621>.[11][12] Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 1.0% | Demonstrates the precision and reproducibility of the injector and detector system. |
Method Validation Protocol (ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The following protocols are based on the ICH Q2(R2) guideline for validation of analytical procedures.[14][15]
Caption: Key parameters for analytical method validation per ICH Q2(R2).
Specificity (Forced Degradation)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products. Protocol:
-
Prepare solutions of the analyte at 100 µg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl, heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH, heat at 80°C for 4 hours.
-
Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Heat the solid powder at 105°C for 24 hours.
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base samples before injection.
-
Analyze all samples alongside an unstressed control. Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis (via DAD) passes.
Linearity
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response. Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area versus concentration. Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.
Accuracy (Recovery)
Objective: To assess the closeness of the experimental value to the true value. Protocol:
-
Prepare a placebo mixture (if a formulation matrix is available).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery at each level. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To measure the degree of scatter between a series of measurements. Protocol:
-
Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
Example Validation Data Summary
The following tables present hypothetical data that would be expected from a successful validation study.
Table 3: Linearity Results
| Parameter | Result |
| Range | 50-150 µg/mL |
| Regression Equation | y = 25432x - 1250 |
| Correlation (R²) | 0.9995 |
Table 4: Accuracy and Precision Results
| Validation Parameter | Level | Result (% Recovery or %RSD) | Acceptance Criteria |
| Accuracy | 80% | 99.5% | 98.0 - 102.0% |
| 100% | 100.8% | ||
| 120% | 101.2% | ||
| Precision (Repeatability) | 100% | 0.85% RSD | ≤ 2.0% RSD |
| Precision (Intermediate) | 100% | 1.15% RSD | ≤ 2.0% RSD |
Conclusion
A simple, rapid, and robust isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method employs an ion-suppression strategy with a C18 column and UV detection, providing excellent chromatographic performance. The validation results demonstrate that the method is specific, linear, accurate, and precise, making it highly suitable for routine quality control analysis in a regulated pharmaceutical environment. This application note provides a complete framework for implementing this method and serves as a model for developing similar analytical procedures for ionizable compounds.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link][11][16]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link][17]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link][8]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link][5]
-
Separation Science. HPLC Column Selection Guide to Help You Achieve the Best Separation. [Link][7]
-
Separation Methods Technologies. HPLC Column Selection Guide. [Link][10]
-
Maxi Scientific. (2024). How to Select the Proper HPLC Column for Your Application. [Link][6]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link][9]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link][4]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][14]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 949786, this compound. [Link][18]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][13]
-
Debrus, B., et al. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry. [Link][2]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][15]
Sources
- 1. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. agilent.com [agilent.com]
- 5. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 6. maxisci.com [maxisci.com]
- 7. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]
- 8. labtech.tn [labtech.tn]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. separationmethods.com [separationmethods.com]
- 11. usp.org [usp.org]
- 12. dsdpanalytics.com [dsdpanalytics.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. m.youtube.com [m.youtube.com]
- 16. <621> CHROMATOGRAPHY [drugfuture.com]
- 17. agilent.com [agilent.com]
- 18. This compound | C13H19NO2 | CID 949786 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid in Cancer Research
Introduction: The Emerging Potential of Pyrrole-Based Compounds in Oncology
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[1][2] The versatility of the pyrrole structure allows for extensive functionalization, leading to the development of targeted therapies that interfere with specific oncogenic pathways. Recent research has highlighted the potential of pyrrole derivatives to act as inhibitors of crucial cellular processes that drive cancer progression, such as cell cycle progression, angiogenesis, and survival signaling.[2][3] These compounds have been shown to target key players in cancer biology, including protein kinases, histone deacetylases, and regulators of apoptosis.[2]
This document provides a detailed guide for researchers on the potential applications and investigational protocols for a specific pyrrole derivative, 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid . While this compound is not yet extensively characterized in the literature, its structural features suggest a strong potential for anticancer activity, likely through the inhibition of key signaling pathways. These notes are designed to provide a robust framework for its preclinical evaluation.
Hypothesized Mechanism of Action: Targeting Pro-Survival Kinase Signaling
Based on the structure of this compound, we hypothesize that it may function as a small molecule inhibitor of protein kinases involved in cancer cell proliferation and survival. The bulky cyclohexyl group and the carboxylic acid moiety could facilitate specific interactions within the ATP-binding pocket of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[3] Inhibition of these pathways can lead to a reduction in tumor growth, angiogenesis, and metastasis.
A proposed mechanism of action involves the compound binding to the kinase domain of a receptor tyrosine kinase (RTK), preventing its phosphorylation and subsequent activation of downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways. This interruption of signaling is expected to induce cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothesized signaling pathway inhibition by this compound.
Experimental Protocols
Part 1: In Vitro Evaluation
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines and to elucidate its mechanism of action.
1.1 Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Protocol:
-
Seed cancer cells (e.g., A549 lung cancer, HT29 colon cancer, HepG2 liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.
-
1.2 Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
-
Protocol:
-
Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
1.3 Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This assay measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Determine the percentage of cells in each phase of the cell cycle to identify any cell cycle arrest.
-
| Assay | Parameter Measured | Endpoint |
| MTT Assay | Cell Viability | IC50 Value |
| Annexin V/PI Staining | Apoptosis/Necrosis | Percentage of apoptotic cells |
| Cell Cycle Analysis | DNA Content | Cell cycle phase distribution |
Part 2: In Vivo Evaluation
Objective: To assess the anti-tumor efficacy and safety of this compound in a preclinical animal model.
2.1 Xenograft Tumor Model
-
Principle: This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice to study the effect of a therapeutic agent on tumor growth.
-
Protocol:
-
Subcutaneously inject a suitable cancer cell line (e.g., A549) into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) via intraperitoneal injection or oral gavage at various doses (e.g., 10, 25, 50 mg/kg) daily for a specified period (e.g., 21 days). The control group will receive the vehicle only.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Monitor for any signs of toxicity throughout the study.
-
Caption: Experimental workflow for the in vivo evaluation of this compound.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. The pyrrole scaffold holds significant promise in the development of novel cancer therapies.[1][2] Successful outcomes from these studies, particularly the elucidation of a clear mechanism of action and demonstration of in vivo efficacy, would warrant further preclinical development, including pharmacokinetic and toxicology studies. The exploration of structure-activity relationships through the synthesis of related analogs could also lead to the discovery of even more potent and selective anticancer compounds.
References
- (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2025-08-06).
- Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed.
- Pyrrole-3-carboxylic acid - Chem-Impex.
- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. (2024-12-17).
- Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed.
Sources
Application Note: 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid as a Chemical Probe for Kinase X Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a novel compound with limited publicly available data on its biological activity. The following application note presents a hypothetical use of this molecule as a chemical probe for a putative protein kinase, herein referred to as "Kinase X". The protocols and methodologies described are based on established principles in chemical biology for the characterization of novel small molecule inhibitors and should be adapted as experimental data becomes available.
Introduction
The pyrrole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and anticancer effects.[1][2] Notably, substituted pyrroles have been successfully developed as inhibitors of protein kinases, a critical class of enzymes in cellular signaling and a major target for drug discovery.[1] The compound this compound features a bulky, hydrophobic cyclohexyl group, which may confer selectivity and potency by interacting with specific hydrophobic pockets within the ATP-binding site of a target kinase.[3]
This document outlines a comprehensive strategy for the evaluation and application of this compound as a chemical probe for a hypothetical "Kinase X". A chemical probe is a small molecule that is used to study the function of a specific protein in cells and organisms. An ideal chemical probe is potent, selective, and has a well-understood mechanism of action. The following sections provide detailed protocols for characterizing this compound, from initial target engagement to in-cell activity and selectivity profiling.
Proposed Mechanism of Action (Hypothetical)
We hypothesize that this compound acts as a competitive inhibitor of Kinase X, binding to the ATP pocket. The pyrrole core may form key hydrogen bonds with the hinge region of the kinase, while the cyclohexyl moiety is projected into a hydrophobic pocket, potentially displacing a key structural water molecule and leading to high-affinity binding.
Caption: Proposed binding mode of the chemical probe in the ATP pocket of Kinase X.
Experimental Protocols
The following protocols provide a roadmap for the systematic evaluation of this compound as a chemical probe for Kinase X.
Protocol 1: In Vitro Kinase Inhibition Assay
This initial assay will determine the potency of the compound against purified Kinase X.
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay will be used to measure the phosphorylation of a substrate peptide by Kinase X. Inhibition of the kinase by the compound will result in a decreased FRET signal.
Materials:
-
Purified recombinant Kinase X
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
Procedure:
-
Prepare a serial dilution of the compound in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer containing the compound.
-
Add 5 µL of Kinase X and substrate peptide solution.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of EDTA solution.
-
Add 5 µL of the detection mix (Eu-antibody and SA-APC).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.
Protocol 2: Cellular Target Engagement Assay
This assay will confirm that the compound can bind to Kinase X in a cellular context.
Principle: A cellular thermal shift assay (CETSA) will be used. The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Materials:
-
Cell line expressing Kinase X
-
This compound
-
PBS and lysis buffer
-
Antibody against Kinase X for Western blotting
Procedure:
-
Treat cultured cells with the compound or vehicle (DMSO) for 2 hours.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using an anti-Kinase X antibody.
Data Analysis: Quantify the band intensities at each temperature and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Protocol 3: In-Cell Kinase Activity Assay
This protocol will assess the ability of the compound to inhibit the activity of Kinase X within cells.
Principle: A Western blot-based assay will be used to measure the phosphorylation of a known downstream substrate of Kinase X.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with increasing concentrations of the compound for a defined period (e.g., 4 hours).
-
If necessary, stimulate the cells to activate the Kinase X pathway.
-
Lyse the cells and quantify the total protein concentration.
-
Perform a Western blot analysis using an antibody specific for the phosphorylated form of the Kinase X substrate and an antibody for the total substrate as a loading control.
Data Analysis: Quantify the phosphorylated substrate and total substrate bands. Normalize the phospho-signal to the total protein signal and plot the inhibition of substrate phosphorylation as a function of compound concentration to determine the cellular IC50.
Protocol 4: Kinase Selectivity Profiling
To be a useful chemical probe, the compound should be selective for Kinase X over other kinases.
Principle: The compound will be screened against a panel of recombinant kinases to assess its selectivity profile.
Procedure: This is typically performed as a fee-for-service by a specialized company. The compound is usually tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400). The percent inhibition for each kinase is determined.
Data Analysis: The results are often visualized as a dendrogram or a table. High inhibition of a small number of kinases indicates a selective compound.
Data Presentation
The following table provides a template for summarizing the key data for this compound as a chemical probe for Kinase X.
| Parameter | Value | Assay |
| In Vitro IC50 | e.g., 50 nM | TR-FRET Kinase Assay |
| Cellular Target Engagement | e.g., ΔTm = 5°C at 1 µM | CETSA |
| Cellular IC50 | e.g., 200 nM | In-Cell Western Blot |
| Selectivity (S-score at 1 µM) | e.g., 0.05 | Kinome Scan |
Conclusion
The protocols outlined in this application note provide a robust framework for the characterization of this compound as a potential chemical probe for a novel kinase target. By systematically assessing its potency, cellular activity, and selectivity, researchers can validate its utility for studying the biology of Kinase X and its role in health and disease.
References
-
Larrow, J. F., & Cee, V. J. (2018). Development of Chemical Probes. In Comprehensive Medicinal Chemistry III (pp. 568-589). Elsevier. [Link]
-
Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. [Link]
-
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Karaman, M. N., & Davis, M. I. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 353(12), e2000215. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(1), 743. [Link]
Sources
- 1. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
Formulation of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid for In Vivo Studies
An Application Guide
Abstract
This comprehensive guide provides a detailed framework and step-by-step protocols for the formulation of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CDPC), a compound characterized by its lipophilicity and presumed poor aqueous solubility, for preclinical in vivo research. Addressing the critical need to achieve appropriate and reproducible systemic exposure in animal models, this document navigates through pre-formulation assessment, strategic vehicle selection, and the preparation of various dosing formulations, including solutions and suspensions. The methodologies are grounded in established principles of pharmaceutical science to ensure scientific integrity and experimental success for researchers in drug discovery and development.
Introduction
The progression of a new chemical entity (NCE) from discovery to a viable drug candidate hinges on its performance in preclinical in vivo models. A critical, yet often underestimated, factor in this process is the formulation used to administer the compound. This compound (CDPC) is a lipophilic molecule with a predicted XlogP of 2.7, suggesting it will exhibit poor solubility in aqueous media.[1] This presents a significant challenge, as inadequate solubility can lead to low and erratic drug absorption, compromising the integrity of pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[2][3]
The primary objective of this guide is to provide researchers with a logical, science-driven approach to formulating CDPC. We will move beyond simple recipes to explain the causality behind formulation choices, enabling scientists to develop vehicles that are not only effective but also appropriate for the specific goals of their in vivo studies. This document outlines strategies ranging from simple solutions designed to maximize exposure in early PK screening to more complex suspensions suitable for higher-dose toxicology assessments.[4][5]
Section 1: Pre-Formulation Characterization: The Scientific Foundation
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[3] This pre-formulation stage provides the data necessary to make informed decisions, saving time and resources.
Physicochemical Properties Summary
A summary of known and predicted properties for CDPC is crucial for initiating formulation development.
| Property | Value / Information | Source / Implication |
| Molecular Formula | C₁₃H₁₉NO₂ | [1][6] |
| Molecular Weight | 221.30 g/mol | [1][7] |
| Appearance | White to off-white solid (typical for pyrrole derivatives) | Assumed |
| Predicted XlogP | 2.7 | [1] Indicates lipophilicity and likely poor water solubility. |
| pKa | Estimated 4-5 | The carboxylic acid moiety dictates pH-dependent solubility. |
| Safety Profile | Harmful if swallowed; causes skin and eye irritation. | [7] Requires appropriate personal protective equipment (PPE). |
Critical Experimental Assessment: pH-Solubility Profile
The carboxylic acid group in CDPC is the most important feature for formulation. Its solubility will be significantly lower at acidic pH (prevalent in the stomach) and will increase as the pH rises above its pKa, leading to the formation of a more soluble salt.[8] Determining this profile is a mandatory first step.
Protocol 1: Equilibrium pH-Solubility Determination
-
Preparation: Prepare a series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Addition of Compound: Add an excess amount of CDPC solid to a known volume of each buffer in separate glass vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm filter to remove fine particulates.
-
Quantification: Dilute the clear supernatant with an appropriate mobile phase and quantify the concentration of dissolved CDPC using a validated analytical method (e.g., HPLC-UV).
-
Analysis: Plot the measured solubility (in mg/mL) against the final measured pH of each solution. This profile is the cornerstone of your formulation strategy.
Section 2: Strategic Approach to Formulation Selection
The choice of formulation is dictated by the compound's properties, the required dose, and the objective of the in vivo study.[2] For early-stage discovery, the goal is often to maximize exposure to assess the compound's intrinsic PK properties, making a solution formulation ideal. For later-stage toxicology, a suspension may be required to deliver higher doses and better represent a potential clinical formulation.[4]
The following workflow diagram illustrates a decision-making process for selecting a suitable formulation strategy for CDPC.
Caption: Decision workflow for CDPC formulation.
Section 3: Formulation Protocols
The following protocols provide detailed methodologies for preparing common and effective formulations for poorly soluble compounds like CDPC.
Protocol 2: pH-Adjusted Co-Solvent Solution
This approach is ideal for early PK studies to achieve complete solubilization and maximize bioavailability. We use a combination of pH adjustment and co-solvents.
Rationale: The carboxylic acid of CDPC is ionized and solubilized at a basic pH. Co-solvents like PEG 400 and surfactants like Tween 80 further disrupt the crystal lattice and improve solubility of the non-ionized form.[9]
Example Formulation Composition:
| Component | Function | Concentration (% w/v) |
| CDPC | Active Pharmaceutical Ingredient | 0.5% (5 mg/mL) |
| PEG 400 | Co-solvent | 20% |
| Tween 80 | Surfactant / Solubilizer | 5% |
| 1N NaOH | Alkalinizing Agent | q.s. to pH 8.0-9.0 |
| Sterile Water for Injection | Vehicle | q.s. to 100% |
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required amount of CDPC.
-
Vehicle Preparation: In a calibrated volumetric flask, add ~50% of the final required volume of sterile water.
-
Solubilization: Add the PEG 400 and Tween 80 to the water and mix until homogeneous.
-
Compound Addition: While stirring, add the weighed CDPC to the vehicle. A fine dispersion will form.
-
pH Adjustment: Slowly add 1N NaOH dropwise while monitoring the pH with a calibrated meter. Continue adding until the CDPC fully dissolves and the pH is stable in the range of 8.0-9.0. A clear solution should be obtained.
-
Final Volume: Adjust the final volume to 100% with sterile water and mix thoroughly.
-
QC Check: Visually inspect for clarity and measure the final pH.
Protocol 3: Micronized Aqueous Suspension
This is the preferred formulation when high doses are required or when a solution is not feasible. The key is to ensure the particle size is small and uniform to aid dissolution in vivo.
Rationale: A suspension is a two-phase system. Wetting agents (like Tween 80) are critical to coat the hydrophobic drug particles, allowing them to disperse in the aqueous vehicle. A suspending agent (like methylcellulose) increases the viscosity of the vehicle, slowing down particle sedimentation and ensuring dose uniformity.[10]
Example Formulation Composition:
| Component | Function | Concentration (% w/v) |
| Micronized CDPC | Active Pharmaceutical Ingredient | 5% (50 mg/mL) |
| Tween 80 | Wetting Agent | 0.2% |
| Methylcellulose (0.5%) | Suspending Agent / Vehicle | q.s. to 100% |
| Purified Water | Vehicle Base | N/A |
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to hot water (~80°C) while stirring, then allowing it to cool to hydrate fully. Add Tween 80 to this vehicle and mix.
-
Weighing: Accurately weigh the micronized CDPC powder.
-
Wetting/Trituration: In a mortar, add the CDPC powder. Add a small amount of the methylcellulose/Tween 80 vehicle and triturate (mix with the pestle) to form a smooth, uniform paste. This step is critical to ensure all particles are properly wetted.
-
Dilution: Gradually add the remaining vehicle to the paste in the mortar while continuing to mix, ensuring a homogeneous suspension is formed.
-
Homogenization (Optional but Recommended): For improved uniformity, pass the suspension through a suitable homogenizer.
-
QC Check: Visually inspect for uniformity. The suspension should be easily re-dispersed upon gentle shaking.
Protocol 4: Cyclodextrin-Enabled Aqueous Solution
This is an advanced alternative to co-solvents for achieving a true solution, particularly useful if co-solvents cause toxicity or undesirable PK effects.
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The hydrophobic CDPC molecule can form an "inclusion complex" with the cyclodextrin, where it sits inside the cavity, dramatically increasing its apparent aqueous solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and safety profile.
Example Formulation Composition:
| Component | Function | Concentration (% w/v) |
| CDPC | Active Pharmaceutical Ingredient | 1% (10 mg/mL) |
| HP-β-CD | Complexing Agent / Solubilizer | 20% |
| Phosphate Buffer (pH 7.4) | Vehicle | q.s. to 100% |
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare the 20% HP-β-CD solution by dissolving the required amount of HP-β-CD in the phosphate buffer. This may require gentle heating and stirring.
-
Weighing: Accurately weigh the CDPC.
-
Complexation: Add the CDPC powder to the HP-β-CD solution while vigorously stirring.
-
Equilibration: Continue stirring for several hours (or overnight) at room temperature to allow for complete complex formation. The solution should become clear. Sonication can be used to accelerate the process.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any un-complexed drug particles and ensure sterility.
-
QC Check: Visually inspect for clarity.
Section 4: Quality Control and Stability
For any in vivo study, it is imperative to confirm the quality of the formulation immediately prior to dosing.
-
Appearance: Solutions should be clear and free of particulates. Suspensions should be uniform and easily re-dispersible.
-
pH Measurement: Confirm the pH of aqueous formulations is within the target range.
-
Concentration Verification: For pivotal studies, the concentration of CDPC in the final formulation should be confirmed by an analytical method like HPLC to ensure dose accuracy.
-
"Fit-for-Purpose" Stability: Preclinical formulations are typically prepared fresh daily.[5] However, it is good practice to assess stability over the expected duration of use (e.g., 4-8 hours) at room temperature by monitoring appearance and concentration.
Section 5: Safety and Handling Precautions
Based on available safety data, CDPC should be handled with appropriate care.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling CDPC powder or its formulations.
-
Engineering Controls: Weigh and handle the dry powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.
References
- Vertex AI Search. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.
- Langhua Pharmaceutical. (n.d.). Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation.
- Epps, T. H., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.
- Singh, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
- Pharma Excipients. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed.
- PubChem. (n.d.). This compound. CID 949786.
- Pharmapproach. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Aaron Chemicals. (2024). Safety Data Sheet for this compound.
- PubChemLite. (n.d.). This compound.
Sources
- 1. PubChemLite - this compound (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. admescope.com [admescope.com]
- 6. This compound | C13H19NO2 | CID 949786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aaronchem.com [aaronchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting guides and FAQs to enhance yield, purity, and reproducibility in your experiments.
The synthesis of this target molecule is typically achieved via a two-step process: a Paal-Knorr condensation to form the pyrrole core as an ester, followed by saponification to yield the final carboxylic acid. This guide is structured to address potential issues in both stages of this workflow.
Overall Synthetic Workflow
The pathway involves the reaction of a 1,4-dicarbonyl compound (ethyl 2-acetyl-5-oxohexanoate) with cyclohexylamine to form the ethyl ester of the target molecule, which is then hydrolyzed.
Caption: Overall workflow for the synthesis of the target carboxylic acid.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My Paal-Knorr reaction (Step 1) is resulting in a very low yield or isn't proceeding to completion. What are the common causes?
Low yields in the Paal-Knorr synthesis are a frequent challenge and can be attributed to several factors ranging from reaction conditions to starting material purity.[1][2]
Possible Causes & Solutions:
-
Improper pH: The reaction is highly sensitive to pH.[3] It should be conducted under neutral or weakly acidic conditions. Strong acids (pH < 3) can catalyze a competing side reaction that forms furan derivatives, significantly reducing your pyrrole yield.[1][3]
-
Solution: Use a weak acid catalyst like acetic acid.[1] If using a stronger acid, use it in catalytic amounts. Monitor the pH of your reaction mixture if possible.
-
-
Poorly Reactive Starting Materials: Steric hindrance from the bulky cyclohexylamine can slow the reaction.[2] Additionally, the purity of the 1,4-dicarbonyl compound is critical; impurities can lead to undesired side products.[1]
-
Solution: Ensure the 1,4-dicarbonyl starting material is pure, using distillation or recrystallization if necessary.[1] For sterically hindered substrates, increasing the reaction temperature or time may be necessary.[2] Modern approaches like microwave-assisted heating can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[2][4]
-
-
Sub-optimal Temperature and Time: Traditional Paal-Knorr syntheses often require heating.[2] However, excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials or the product, often resulting in dark, tarry substances.[1][2]
-
Solution: Systematically screen temperatures (e.g., 60-100 °C) and monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). The optimal time is when the starting material spot has been consumed without significant byproduct formation.
-
Sources
Technical Support Center: Stability and Degradation of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in Solution
Welcome to the technical support center for 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation in solution, based on established principles of organic chemistry and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color over time, from colorless to a yellowish or brownish hue. What is happening?
A1: The observed color change is a common indicator of degradation, particularly for compounds containing a pyrrole ring. Pyrroles are susceptible to oxidation and polymerization, which can lead to the formation of colored byproducts.[1][2] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. To mitigate this, we recommend preparing solutions fresh and storing them under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Q2: I am seeing a loss of my compound's peak in my HPLC analysis after leaving the solution at room temperature for a few hours. What are the likely degradation pathways?
A2: The loss of the parent compound in solution can be attributed to several potential degradation pathways, primarily related to the pyrrole and carboxylic acid functional groups. The main degradation routes to consider are:
-
Oxidative Degradation: The pyrrole ring is electron-rich and can be oxidized, potentially leading to ring-opening or the formation of pyrrolidinones.[3] This can be initiated by dissolved oxygen or oxidizing agents.
-
Hydrolytic Degradation: While the pyrrole ring itself is generally stable to hydrolysis, the overall stability can be pH-dependent. More significantly, under certain conditions, the carboxylic acid group could be involved in reactions.
-
Photodegradation: Pyrrole derivatives can be sensitive to light, particularly UV radiation.[4][5] Photo-excitation can lead to the formation of reactive intermediates that trigger degradation.
-
Decarboxylation: Carboxylic acids, especially those on heterocyclic rings, can undergo decarboxylation (loss of CO2) when exposed to heat or acidic conditions.[6][7]
Q3: I need to dissolve my compound for an assay. Which solvents are recommended to ensure maximum stability?
A3: For optimal stability, it is crucial to select a solvent system that minimizes the potential for degradation. We recommend the following:
-
Aprotic Solvents: Solvents such as acetonitrile (ACN), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are generally good choices as they are less likely to participate in hydrolytic reactions.
-
Buffered Aqueous Solutions: If an aqueous solution is necessary, it is critical to use a buffer to control the pH. Based on the general stability of similar compounds, a neutral pH range (pH 6-8) is often a good starting point.[5] Avoid highly acidic or alkaline conditions unless investigating degradation under those stresses.
-
Degassed Solvents: To minimize oxidative degradation, it is best practice to use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
Q4: How should I store my stock solutions of this compound?
A4: For maximum shelf-life of your stock solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: If possible, overlay the solution with an inert gas before sealing the container.
-
Concentration: It is often better to store more concentrated stock solutions and dilute them to the working concentration immediately before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | Perform a forced degradation study to identify potential degradants. Prepare fresh solutions and re-analyze. Ensure the mobile phase is not causing degradation. |
| Poor reproducibility of results | Instability of the compound in the assay medium. | Evaluate the stability of the compound in the assay buffer over the time course of the experiment. Consider adding antioxidants if oxidation is suspected. |
| Precipitation of the compound in aqueous solution | Poor solubility at the working pH. | Check the pKa of the carboxylic acid and ensure the pH of the buffer is appropriate to maintain solubility. The use of co-solvents may be necessary. |
| Loss of potency in biological assays | The compound is degrading to inactive products. | Confirm the identity and purity of the compound before each experiment. Store stock solutions under recommended conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[8][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound and a solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[8]
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis. Monitor the formation of degradation products and the loss of the parent compound.
Protocol 2: HPLC Method for Stability Analysis
Objective: To quantify this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 254 nm (or scan for optimal wavelength)
-
Column Temperature: 30°C
Visualizing Degradation Pathways and Workflows
Below are diagrams illustrating the potential degradation pathways and the experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for the target compound.
Caption: Workflow for a forced degradation study.
References
-
OnePetro. (2017). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. [Link]
-
MDPI. (n.d.). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. [Link]
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. [Link]
-
National Institutes of Health. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. [Link]
-
PubMed. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. [Link]
-
Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole?[Link]
-
Oreate AI. (2026). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. [Link]
-
ResearchGate. (2015). The Oxidation of Pyrrole. [Link]
-
ResearchGate. (2025). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. [Link]
-
MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]
-
YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
-
Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. [Link]
-
Royal Society of Chemistry. (n.d.). Molecular structure – intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers. [Link]
-
ResearchGate. (2025). UV Photodissociation of Pyrroles: Symmetry and Substituent Effects. [Link]
-
PubMed. (n.d.). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. [Link]
-
PubMed. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. [Link]
-
Digital CSIC. (2022). Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
ResearchGate. (2025). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. [Link]
-
MDPI. (n.d.). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. [Link]
-
ResearchGate. (n.d.). The newly identified cyclohexane carboxylic acid degradation pathway in.... [Link]
-
SciSpace. (2016). Forced Degradation Studies. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting the Synthesis of Substituted Pyrroles
Welcome to the technical support hub for substituted pyrrole synthesis. This guide is tailored for researchers, medicinal chemists, and process development scientists who encounter the practical challenges inherent in constructing the pyrrole ring, a cornerstone heterocycle in pharmaceuticals and materials science. Here, we move beyond simple protocols to dissect common experimental failures, understand their mechanistic origins, and provide robust, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs) - Diagnosis and Troubleshooting
This section is structured to address the most common issues encountered during pyrrole synthesis. Each question reflects a real-world experimental outcome, followed by a detailed explanation of the cause and actionable troubleshooting steps.
FAQ 1: My Paal-Knorr reaction turned into a dark, intractable tar. What happened, and is my product salvageable?
Probable Cause: You are likely observing extensive polymerization of the pyrrole product. Pyrroles, being electron-rich aromatic compounds, are highly susceptible to oxidation and acid-catalyzed polymerization.[1][2][3] The formation of a π-radical cation is often the initiating step, which then attacks neutral pyrrole molecules in a chain reaction.[2][3] This is especially problematic under strongly acidic conditions or when exposed to air and light for extended periods.
Troubleshooting & Salvage Strategy:
-
Minimize Acid Concentration: The Paal-Knorr synthesis is accelerated by weak acids like acetic acid. However, using strong acids or high concentrations can favor polymerization over the desired cyclization.[4][5] If possible, run the reaction under neutral or minimally acidic conditions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation, a key trigger for polymerization.
-
Temperature Control: Avoid excessive heat. While some reactions require heating to proceed, high temperatures can accelerate decomposition and polymerization.[6]
-
Workup Diligence: Upon reaction completion, immediately quench the acid, dilute the mixture, and extract the product into an organic solvent. Do not let the acidic crude mixture sit for long.
-
Salvage Protocol:
-
Attempt to dissolve a small portion of the "tar" in a strong polar solvent like DMF or DMSO.
-
If dissolution is partial, the soluble portion may contain your product. You can attempt to precipitate the polymer by adding a non-polar solvent like hexanes.
-
Purify the soluble fraction via column chromatography on silica gel deactivated with triethylamine (1-2% in the eluent) to prevent streaking and decomposition on the column.
-
FAQ 2: My NMR spectrum shows a mixture of my desired pyrrole and a significant furan byproduct. Why did this happen in my Paal-Knorr synthesis?
Probable Cause: The Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyls and amines is in direct competition with the Paal-Knorr furan synthesis, which is an acid-catalyzed self-condensation of the 1,4-dicarbonyl.[4][5][7] Furan formation becomes the dominant pathway at low pH (typically < 3) or when the amine nucleophile is not sufficiently reactive or present in adequate concentration.[4][5]
Troubleshooting & Removal Strategy:
-
pH Control: The key to favoring pyrrole formation is maintaining a neutral to weakly acidic pH.[4][8] The use of amine hydrochloride salts or strong mineral acids will strongly favor the furan byproduct.[5] Consider using a buffer or simply running the reaction in a solvent like acetic acid without additional strong acids.
-
Amine Stoichiometry: Use a slight excess of the primary amine to ensure it outcompetes the intramolecular cyclization of the dicarbonyl.
-
Removal of Furan:
-
Chromatography: Furans are generally less polar than the corresponding N-H or N-alkyl pyrroles. Separation can often be achieved using column chromatography on silica gel with a non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate).
-
Distillation: If both the pyrrole and furan are volatile and have sufficiently different boiling points, fractional distillation under reduced pressure can be effective.
-
FAQ 3: I'm performing a Hantzsch synthesis and getting a complex mixture of products instead of my target pyrrole. What are the likely side reactions?
Probable Cause: The Hantzsch synthesis, a multi-component reaction, is prone to several competing side reactions.[9][10][11] The most common issues include:
-
Feist-Bénary Furan Synthesis: Similar to the Paal-Knorr, the α-haloketone and β-ketoester can condense to form a furan, especially under basic conditions without the amine.[9][10]
-
Self-Condensation of Reactants: The α-haloketone can undergo self-condensation. The α-aminoketone intermediate (formed from the ketoester and amine) is also known to self-condense.[11][12]
-
Simple Substitution: The amine can directly displace the halide on the α-haloketone in a simple SN2 reaction.[8]
Troubleshooting & Optimization:
-
Order of Addition: A critical parameter is the order of reagent addition. It is often beneficial to pre-form the enamine by reacting the β-ketoester and the primary amine first. Then, the α-haloketone should be added slowly to this mixture to ensure it reacts with the enamine rather than undergoing side reactions.[8]
-
Base Selection: Use a weak, non-nucleophilic base. Strong bases can promote unwanted deprotonations and side reactions.[8]
-
Temperature Management: Running the reaction at a moderate temperature helps control the reaction rate and minimize byproduct formation.[8]
FAQ 4: My reaction with an unsymmetrical dicarbonyl yielded a mixture of regioisomers. How can I improve selectivity and separate them?
Probable Cause: When using an unsymmetrical 1,4-dicarbonyl in a Paal-Knorr synthesis, the initial nucleophilic attack of the amine can occur at either of the two different carbonyl groups, leading to a mixture of regioisomeric pyrroles.[8] The outcome is dictated by the relative steric and electronic properties of the two carbonyls.
Troubleshooting & Separation Strategy:
-
Exploit Steric Hindrance: A bulkier substituent near one carbonyl will hinder the amine's approach, directing the initial attack to the less hindered carbonyl.[8] You can sometimes modify the substrate to enhance this difference.
-
Leverage Electronic Effects: An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[8]
-
Separation of Isomers:
-
Chromatography: Regioisomers often have slightly different polarities and can be separated by careful column chromatography, sometimes requiring testing of various solvent systems. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical assessment and preparative separation.
-
Crystallization: Fractional crystallization can be effective if the isomers have different solubilities and one is significantly more crystalline than the other.
-
Section 2: Purification Protocols - Step-by-Step Guides
Protocol 2.1: General Column Chromatography for Pyrrole Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading) by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and adding silica gel. Evaporate the solvent completely.
-
Column Packing: Pack a glass column with silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Deactivation (Optional but Recommended): To prevent degradation of sensitive pyrroles on acidic silica, pre-elute the column with the mobile phase containing 1% triethylamine.
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by increasing the percentage of the more polar solvent (e.g., Ethyl Acetate). Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2.2: Acid-Base Extraction for Removal of Unreacted Primary/Secondary Amines
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine starting material will be protonated and move into the aqueous layer.
-
Separation: Separate the organic layer. Repeat the acidic wash if necessary (monitor by TLC).
-
Neutralization: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the purified product, free of amine starting material.
Section 3: Mechanistic Insights - Why Side Products Form
A deeper understanding of the reaction mechanisms is crucial for effective troubleshooting.
Diagram 1: Paal-Knorr - The Pyrrole vs. Furan Dilemma
This diagram illustrates the critical branch point in the Paal-Knorr synthesis. The 1,4-dicarbonyl (A) can be protonated, leading to two competing pathways. Pathway 1 (top), favored under weakly acidic conditions with an amine, involves the formation of a hemiaminal (B), which cyclizes and dehydrates to the pyrrole (D). Pathway 2 (bottom), favored under strongly acidic conditions, involves enolization (E) and intramolecular attack to form a cyclic hemiacetal (F), which dehydrates to the furan byproduct (G).
Caption: Competing pathways in the Paal-Knorr synthesis.
Diagram 2: Troubleshooting Flowchart for Pyrrole Purification
This flowchart provides a logical sequence of steps to diagnose and solve common purification challenges in pyrrole synthesis.
Caption: Logical steps for troubleshooting pyrrole purification.
Section 4: Summary Tables
Table 1: Common Side Products and Recommended Removal Methods
| Side Product | Common Origin | Recommended Removal Method(s) |
| Polymers/Tar | Acid- or oxidant-induced polymerization of the pyrrole product.[2][3] | Precipitation; Column chromatography on deactivated silica. |
| Furan Derivatives | Paal-Knorr/Hantzsch synthesis under strongly acidic conditions.[4][5][10] | Column chromatography; Fractional distillation. |
| Unreacted Amines | Incomplete reaction; Use of excess reagent. | Aqueous acid wash (acid-base extraction). |
| Unreacted Dicarbonyls | Incomplete reaction. | Column chromatography; Bisulfite wash for aldehydes. |
| Regioisomers | Use of unsymmetrical starting materials.[8] | Careful column chromatography (HPLC); Fractional crystallization. |
| Self-condensation Products | Knorr and Hantzsch syntheses.[11][12] | Column chromatography. |
Table 2: Solvent Selection for Pyrrole Chromatography
| Pyrrole Type | Polarity | Typical Eluent System (Silica Gel) | Notes |
| N-H Pyrroles | Moderate | Hexane / Ethyl Acetate | Can streak on silica; add 1% triethylamine to eluent. |
| N-Alkyl Pyrroles | Low to Moderate | Hexane / Ethyl Acetate or Hexane / Dichloromethane | Generally well-behaved on silica. |
| N-Aryl Pyrroles | Low | Hexane / Toluene or Hexane / Dichloromethane | |
| Pyrrole Esters | Moderate to High | Hexane / Ethyl Acetate | Polarity depends heavily on other substituents. |
| Pyrrole Carboxylic Acids | Very High | Dichloromethane / Methanol (+1% Acetic Acid) | Often difficult to purify by standard chromatography. |
Section 5: References
-
BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
-
ResearchGate. (n.d.). Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review.
-
Grokipedia. (n.d.). Hantzsch pyrrole synthesis.
-
ResearchGate. (n.d.). Kinetics and mechanism of pyrrole chemical polymerization | Request PDF.
-
ResearchGate. (2024). Mechanism of polypyrrole electrochemical synthesis.
-
Grokipedia. (n.d.). Knorr pyrrole synthesis.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
-
ResearchGate. (2022). The Hantzsch pyrrole synthesis.
-
ResearchGate. (n.d.). Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization | Request PDF.
-
Wikipedia. (n.d.). Polypyrrole.
-
MDPI. (n.d.). Polypyrrole Derivatives: Preparation, Properties and Application.
-
Thieme. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction.
-
YouTube. (2020). Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
-
Wikipedia. (n.d.). Knorr pyrrole synthesis.
-
ALL ABOUT CHEMISTRY. (2020). Barton-Zard Pyrrole Synthesis.
-
Echemi. (2022). Everything Needed to Know: Knorr Synthesis of Pyrrole.
-
Wikipedia. (n.d.). Barton–Zard reaction.
-
SynArchive. (n.d.). Barton-Zard Reaction.
-
ResearchGate. (n.d.). Pyrrole and Pyrrole Derivatives.
-
ResearchGate. (n.d.). Partial and Complete Reduction of Pyrroles, Furans, Thiophenes, and Their Benzo Analogs, Heterocycles Containing More Than One Heteroatom.
-
SciEngine. (n.d.). Conversion of furans to pyrroles.
-
YouTube. (2024). Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene.
-
Australian Journal of Chemistry. (2017). Regioselective Synthesis of 2,5-Disubstituted Pyrroles via Stepwise Iododesilylation and Coupling Reactions.
-
Canadian Science Publishing. (n.d.). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles.
-
ResearchGate. (n.d.). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes.
-
BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole?.
-
BenchChem. (2025). Comparative Spectroscopic Analysis of Pyrrole Isomers: A Guide for Researchers.
-
Wikipedia. (n.d.). Paal–Knorr synthesis.
-
ResearchGate. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review.
-
Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
-
PMC - NIH. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions.
-
Wikipedia. (n.d.). Pyrrole.
-
NIH. (2022). Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions.
-
ResearchGate. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
Sources
- 1. Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review [systems.enpress-publisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Polypyrrole - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. biosynce.com [biosynce.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. youtube.com [youtube.com]
- 12. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of Pyrrole-3-Carboxylic Acids
Welcome to the technical support center for the N-alkylation of pyrrole-3-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important transformation. The inherent chemical nature of the starting material—possessing two distinct acidic protons on the pyrrole nitrogen and the carboxylic acid—presents unique challenges that can lead to low yields, side product formation, and purification difficulties.
This document provides a structured approach to troubleshooting common issues, offering detailed protocols and explaining the chemical principles behind each strategic decision.
Core Challenge & Strategic Overview
Why is the direct N-alkylation of a pyrrole-3-carboxylic acid so challenging?
The primary difficulty arises from the significant difference in acidity between the carboxylic acid proton (-COOH) and the pyrrole proton (N-H). The pKa of a typical carboxylic acid is around 4-5, while the pKa of the pyrrole N-H is approximately 17. This means the carboxylic acid is vastly more acidic.
When a base is introduced to the system, it will preferentially deprotonate the most acidic proton, which is the one on the carboxylic acid, forming a carboxylate salt. Only after all the carboxylic acid has been converted to its conjugate base will a sufficiently strong base begin to deprotonate the pyrrole nitrogen to form the desired pyrrolide anion. Attempting to use just one equivalent of a strong base will result in deprotonation of the carboxylic acid only, leaving the nitrogen protonated and unreactive for N-alkylation. Using two or more equivalents of a strong base can lead to a complex mixture of the dually deprotonated species, the carboxylate, and potential side reactions.
This leads to several common problems:
-
Low or No N-Alkylation: Insufficient deprotonation of the pyrrole nitrogen.
-
O-Alkylation: The generated carboxylate anion can act as a nucleophile, reacting with the alkylating agent to form an ester byproduct.
-
Poor Solubility: The carboxylate salt of the starting material may have poor solubility in common organic solvents, hindering the reaction.
What are the primary strategies for successful N-alkylation?
Given the challenges, two robust strategies are generally employed. The choice depends on the substrate, the complexity of the alkylating agent, and the desired scale of the reaction.
-
The 'Protect-Alkylate-Deprotect' Strategy: This is the most common and reliable method. The carboxylic acid is first converted into a less reactive and non-acidic functional group, typically an ester. This "protecting group" masks the acidic proton and prevents O-alkylation. The N-alkylation is then performed on the ester intermediate, followed by hydrolysis (deprotection) to regenerate the carboxylic acid.
-
Direct Alkylation with Excess Base: In some cases, direct alkylation can be achieved by using a strong base in excess (typically >2 equivalents) to deprotonate both the carboxylic acid and the pyrrole nitrogen. This approach is often faster but can be lower-yielding and substrate-dependent, requiring careful optimization of the base, solvent, and temperature to minimize side reactions.
Below is a decision-making workflow to help select the appropriate strategy.
Caption: Decision workflow for N-alkylation strategy.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues in a question-and-answer format.
Problem 1: Low or No Conversion to the N-Alkylated Product
Q: I'm not seeing any formation of my desired product, or the conversion is very low. What's going wrong?
This is the most frequent issue and usually points to ineffective deprotonation of the pyrrole nitrogen or low reactivity of the electrophile.
-
Cause A: Inadequate Base Strength or Stoichiometry.
-
Explanation: Common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often not strong enough to efficiently deprotonate the pyrrole N-H, especially in the presence of the far more acidic carboxylic acid. Even when using a protected ester, these bases can be sluggish.
-
Solution: Use a stronger, non-nucleophilic base. Metal hydrides like sodium hydride (NaH) are a standard choice. For more sterically hindered or less reactive pyrroles, stronger bases like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA) may be necessary. When working with the protected ester, ensure you use at least 1.1 equivalents of the base.
-
Pro-Tip: When using NaH, ensure it is fresh (as a dispersion in mineral oil) and the oil is washed away with dry hexanes before use if it interferes with your reaction.
-
| Base | Approx. pKa of Conjugate Acid | Typical Solvent | Comments |
| K₂CO₃ | 10.3 | DMF, Acetonitrile | Often too weak for efficient pyrrole deprotonation.[1] |
| NaH | 36 | THF, DMF | Standard, effective choice. Generates H₂ gas.[2] |
| KOtBu | 19 | THF, Toluene | Good strength, but can be nucleophilic at high temps.[3] |
| KHMDS | 26 | THF | Very strong, non-nucleophilic, good for hindered systems. |
-
Cause B: Poor Reagent Solubility.
-
Explanation: If the pyrrole substrate or the base is not soluble in the chosen solvent, the reaction will be slow or incomplete. This is a common issue in heterogeneous reactions.[2][4]
-
Solution: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are excellent at dissolving a wide range of organic molecules and salts.[1] Tetrahydrofuran (THF) is also common, especially for reactions with strong bases like NaH or KHMDS.[3]
-
-
Cause C: Low Reactivity of the Alkylating Agent.
-
Explanation: The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl chlorides can be particularly unreactive.
-
Solution: If possible, switch to the corresponding alkyl bromide or iodide. Alternatively, you can add a catalytic amount of sodium iodide or potassium iodide (0.1 eq) to the reaction. This facilitates an in situ Finkelstein reaction, converting the alkyl chloride or bromide to the more reactive alkyl iodide, which accelerates the reaction.[5]
-
Problem 2: Formation of an Ester Side Product (O-Alkylation)
Q: I'm performing a direct alkylation on the carboxylic acid and my mass spectrometry results show a mass corresponding to my alkyl group being added, but the NMR looks wrong. I suspect O-alkylation. How do I confirm and prevent this?
-
Explanation: As discussed, the carboxylate formed after initial deprotonation is a potent nucleophile and can compete with the pyrrolide anion for the alkylating agent, leading to the formation of an ester.
-
Solution: Protect the Carboxylic Acid. This is the most definitive solution. Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the N-alkylation step. Esters are stable to the basic conditions used for N-alkylation and can be easily hydrolyzed back to the carboxylic acid at the end of the synthesis.[6][7]
Problem 3: Decarboxylation of the Starting Material or Product
Q: My reaction is turning dark, and I'm isolating a product that has lost the -COOH group. What is causing this decarboxylation?
-
Explanation: Pyrrole-3-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly high heat. The mechanism can be complex, sometimes catalyzed by strong acids or bases.[8][9][10]
-
Solution:
-
Lower the Reaction Temperature: Many N-alkylations can proceed at room temperature or with gentle heating (40-60 °C), especially when using a strong base and a reactive alkylating agent in a polar solvent like DMF. Avoid high temperatures (>100 °C) if you observe this side reaction.[1]
-
Use Milder Conditions: Methods like Phase-Transfer Catalysis (PTC) can often be run at lower temperatures.[3][11] The Mitsunobu reaction is typically performed at 0 °C to room temperature.[12][13]
-
Problem 4: C-Alkylation of the Pyrrole Ring
Q: I am seeing isomers in my crude product. It appears some alkylation is occurring on the pyrrole ring itself instead of the nitrogen. How can I improve N-selectivity?
-
Explanation: The pyrrolide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the carbon atoms of the ring (primarily C2 and C5). The ratio of N- to C-alkylation is influenced by the reaction conditions.
-
Solution: Modulate the Reaction Conditions.
-
Counter-ion and Solvent: To favor N-alkylation, you want to promote a "freer" anion. Using a more ionic nitrogen-metal bond (e.g., with potassium or sodium salts) in a highly solvating, polar aprotic solvent like DMF or DMSO generally favors N-alkylation.[2] In contrast, less polar solvents like THF and counter-ions that form more covalent bonds (like Li⁺) can favor C-alkylation.
-
Caption: A systematic approach to diagnosing low-yield reactions.
Detailed Experimental Protocols
Protocol 1: The 'Protect-Alkylate-Deprotect' Workflow
This is the most robust and recommended procedure for a clean and high-yielding synthesis.
Caption: The three key stages of the protection strategy.
Step 1: Protection via Fischer Esterification (Methyl Ester)
-
Suspend the pyrrole-3-carboxylic acid (1.0 eq) in methanol (MeOH), using a sufficient volume to create a stirrable slurry (e.g., 0.1-0.2 M).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.1 eq).
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the methyl pyrrole-3-carboxylate. This is often pure enough for the next step.
Step 2: N-Alkylation of the Pyrrole Ester
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with dry hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula or syringe.
-
Add anhydrous DMF to the flask, followed by cooling to 0 °C.
-
Add a solution of the methyl pyrrole-3-carboxylate (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C. You should observe hydrogen gas evolution ceasing.
-
Add the alkylating agent (R-X, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC/LC-MS (typically 2-24 hours). Gentle heating (40-50 °C) may be required for less reactive halides.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry, and concentrate. Purify by flash column chromatography.
Step 3: Deprotection via Saponification
-
Dissolve the N-alkylated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq).
-
Stir at room temperature or with gentle heating (40 °C) until the ester is fully consumed (monitor by TLC/LC-MS).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl. The product will often precipitate.
-
Collect the solid by filtration or extract with an organic solvent. Wash, dry, and concentrate to yield the final N-alkylated pyrrole-3-carboxylic acid.
Protocol 2: Alternative N-Alkylation - The Mitsunobu Reaction
This method is ideal when your alkylating agent is a primary or secondary alcohol.[12][14] It proceeds with inversion of stereochemistry at the alcohol's carbon center.
-
Dissolve the methyl pyrrole-3-carboxylate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction often turns from colorless to a yellow or orange color.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture. The purification can be challenging due to the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved by flash column chromatography.
-
Proceed to the deprotection step (Protocol 1, Step 3).
Frequently Asked Questions (FAQs)
Q: How do I choose the best protecting group for the carboxylic acid?
A: The choice depends on the stability of your molecule to the deprotection conditions.[6][15]
| Protecting Group (Ester) | Formation Condition | Cleavage Condition | Advantages/Disadvantages |
| Methyl/Ethyl | MeOH/EtOH, Acid catalyst | Basic hydrolysis (LiOH, NaOH) | Robust, common, cheap. Cleavage is basic.[7] |
| Benzyl (Bn) | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) | Cleavage is very mild and neutral. Useful for base-sensitive molecules. |
| tert-Butyl (tBu) | Isobutylene, Acid catalyst | Acidic hydrolysis (TFA, HCl) | Cleavage is under acidic conditions. Useful for acid-sensitive molecules.[7][16] |
Q: Can I use Phase-Transfer Catalysis (PTC) for the N-alkylation step?
A: Yes, PTC is an excellent alternative, especially for larger-scale reactions.[3] It involves using a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) to shuttle the pyrrolide anion from a solid or aqueous basic phase into the organic phase where the alkylating agent resides. A typical PTC system might involve the pyrrole ester, the alkyl halide, solid powdered KOH as the base, and catalytic TBAB in a solvent like toluene or THF.[3][11] This method often uses cheaper bases and can be more environmentally friendly.[11]
Q: How can I effectively monitor the reaction progress?
A: Thin-Layer Chromatography (TLC) is the quickest method. Use a suitable solvent system (e.g., hexanes/ethyl acetate) and visualize the spots under a UV lamp. The product should have a different Rf value than the starting material. For unambiguous confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It will confirm the consumption of starting material and the formation of a new peak with the correct mass for your desired product.
References
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications. [Link]
-
Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry – A European Journal. [Link]
-
Talamo, A., et al. (2018). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications. [Link]
-
Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link. [Link]
-
Talamo, A., et al. (2018). Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Request PDF on ResearchGate. [Link]
-
Humphrey, J. M., et al. (2001). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry. [Link]
-
da Silva, A. L., et al. (2017). Optimization of reaction conditions for the N-alkylation of pyrrole 2a. ResearchGate. [Link]
-
D'Ambrosio, M., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega. [Link]
-
Bandini, M., et al. (2011). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Request PDF on ResearchGate. [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. [Link]
-
ACS GCI Pharmaceutical Roundtable (2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Chemistry Channel (2020). Protecting Groups for Carboxylic acid. YouTube. [Link]
-
LibreTexts Chemistry (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. . [Link]
-
Organic Chemistry Portal. Carboxyl Protecting Groups Stability. . [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. . [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. . [Link]
-
Wang, Z., et al. (2021). Asymmetric Synthesis of N–N Axially Chiral Compounds by Phase-Transfer-Catalyzed Alkylations. Organic Letters. [Link]
-
ChemTube3D. Pyrrole decarboxylation. . [Link]
-
Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
-
Check, C. T., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
-
Musacchio, A. J., et al. (2019). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Nature Protocols. [Link]
-
Kolis, S. P., et al. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Process Research & Development. [Link]
-
Castro, A. J., et al. (1969). 3-Alkylation of the Pyrrole Ring. The Journal of Organic Chemistry. [Link]
-
Mundle, S. O. C., & Kluger, R. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Request PDF on ResearchGate. [Link]
-
Reddit user discussion on N-alkylation difficulties. (2021). r/Chempros on Reddit. [Link]
-
Reddit user discussion on N-alkylation gone wrong. (2016). r/chemistry on Reddit. [Link]
-
Reddit user discussion on N-alkylation of a non-nucleophilic substrate. (2025). r/Chempros on Reddit. [Link]
-
Mundle, S. O. C., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. researchgate.net [researchgate.net]
- 10. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
Welcome to the technical support center for researchers utilizing 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid in biological assays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges that can lead to inconsistent experimental outcomes. As a novel pyrrole derivative, understanding its chemical properties and potential interactions within a biological system is paramount for generating reproducible and reliable data. This resource is structured in a question-and-answer format to directly address the specific issues you may be encountering.
Part 1: Foundational Knowledge and Initial Checks
Before delving into complex assay parameters, it is crucial to ensure the integrity of the compound itself. Inconsistencies often originate from the handling and preparation of the small molecule.
Question: I am observing significant variability in my assay results, sometimes even a complete lack of activity. Where should I start my troubleshooting?
Answer: The first step in troubleshooting is to systematically evaluate the "three S's" of your small molecule: S olubility, S tability, and S torage.[1] Issues in any of these areas can cascade into significant experimental variability.
-
Solubility: this compound, with its cyclohexyl group, has a degree of lipophilicity. However, the carboxylic acid moiety provides a handle for aqueous solubility, particularly at neutral or basic pH. If the compound precipitates in your assay medium, the effective concentration will be much lower than intended, leading to a loss of activity.[2]
-
Stability: The pyrrole ring can be susceptible to oxidation, and the overall molecule may be sensitive to light or repeated freeze-thaw cycles.[2] Degradation of the compound will inevitably lead to inconsistent results.
-
Storage: Improper storage can accelerate the degradation of the compound. Always refer to the manufacturer's recommendations for optimal storage conditions.[2]
Here is a workflow to assess these foundational aspects:
Caption: Initial compound integrity check workflow.
Part 2: Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Solubility and Compound Preparation
Question: My this compound is precipitating in my aqueous assay buffer. What can I do?
Answer: This is a common issue with small molecules that have moderate to low aqueous solubility. Here are several strategies to address this:
-
Optimize the Solvent for Stock Solutions: Prepare a high-concentration stock solution in an appropriate organic solvent like anhydrous, high-purity DMSO.[2]
-
Control the Final Solvent Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low enough to be tolerated by your cells or assay system (typically <0.5% for DMSO).[2] Always include a vehicle control in your experiments with the same final solvent concentration.
-
pH Adjustment: The carboxylic acid group on your compound means its solubility will be pH-dependent. Increasing the pH of your buffer slightly (if your assay permits) can deprotonate the carboxylic acid, increasing its aqueous solubility.
-
Inclusion of Solubilizing Agents: In some acellular assays, non-ionic detergents (e.g., Tween-20, Triton X-100) or other solubilizing agents can be used. However, their compatibility with your specific assay must be validated.
Protocol for a Quick Solubility Check:
-
Prepare your final dilution of this compound in the assay buffer.
-
Vortex the solution gently.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.
-
Visually inspect the solution for any signs of precipitation against a dark background. You can also centrifuge the tube and look for a pellet.[2]
| Parameter | Recommendation | Rationale |
| Stock Solvent | Anhydrous, high-purity DMSO | Minimizes water absorption and degradation. |
| Final DMSO % | < 0.5% | Reduces solvent-induced cytotoxicity or assay interference.[1] |
| pH of Buffer | Assay-dependent, consider slight increase | Increases solubility of carboxylic acids. |
Assay-Specific Variability
Question: I'm seeing significant well-to-well and plate-to-plate variability in my cell-based assay. How can I reduce this?
Answer: Biological assays have inherent variability.[3][4] The key is to identify and control the sources of this variation.[3][5]
Caption: Sources of biological assay variability.
Troubleshooting Steps:
-
Cell-Related Factors:
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.
-
Seeding Density: Optimize and maintain a consistent cell seeding density. Over-confluent or under-confluent cells will respond differently.
-
Cell Health: Regularly check for mycoplasma contamination and ensure cells are healthy and in the logarithmic growth phase.
-
-
Reagent and Procedural Factors:
-
Reagent Consistency: Use the same lot of critical reagents (e.g., serum, media, assay kits) for a set of experiments to minimize lot-to-lot variability.[5]
-
Pipetting Technique: Ensure pipettes are calibrated and use proper pipetting techniques to minimize volume errors.
-
Plate Edge Effects: Be aware of potential edge effects in multi-well plates due to evaporation. Consider not using the outer wells for data collection or filling them with sterile buffer/media.
-
Question: The potency (e.g., IC50) of my compound shifts between experiments. What could be the cause?
Answer: Shifting potency values are often a sign of subtle, uncontrolled variables in the assay conditions.[6]
-
For Enzyme Assays (if applicable):
-
Enzyme Concentration and Purity: Use a single, highly purified lot of the enzyme. The specific activity can vary between batches.[6]
-
Substrate Concentration: If your compound is a competitive inhibitor, its apparent IC50 will depend on the substrate concentration (e.g., ATP for kinase assays).[6] Maintain a consistent substrate concentration across all experiments.
-
-
For Cell-Based Assays:
-
Incubation Time: The duration of compound exposure can significantly impact the observed effect. Optimize and strictly adhere to the incubation time.
-
Assay Signal Window: Ensure your assay has a robust signal-to-background ratio. A narrow signal window can amplify small variations.
-
Part 3: Advanced Troubleshooting and Data Interpretation
Question: My compound shows high potency in a biochemical assay but is much weaker in a cell-based assay. What does this mean?
Answer: This is a common observation in drug discovery and can be attributed to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Drug Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Protein Binding: The compound may bind to proteins in the cell culture medium (e.g., albumin in fetal bovine serum), reducing its free concentration available to interact with the target.
Experimental Approaches to Investigate Discrepancies:
| Technique | Purpose | Expected Outcome |
| PAMPA or Caco-2 Assay | Assess cell permeability.[6] | Provides data on the compound's ability to cross cell membranes. |
| Efflux Pump Inhibition | Co-incubate with known efflux pump inhibitors. | An increase in potency suggests the compound is an efflux substrate. |
| LC-MS/MS Analysis of Cell Lysates | Quantify intracellular compound concentration. | Directly measures how much compound is getting into the cells. |
| Serum-Free vs. Serum-Containing Media | Compare potency in different media conditions. | A significant potency shift indicates protein binding. |
References
-
Reducing Bioassay Variability by Identifying Sources of Variation and Controlling Key Parameters in Assay Protocol. PubMed. [Link]
-
Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. [Link]
-
Essentials in Bioassay Development. BioPharm International. [Link]
-
Certain Approaches to Understanding Sources of Bioassay Variability. ResearchGate. [Link]
-
Identify Easily Controlled Sources of Variability in Assays. Technology Networks. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purity Confirmation of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support guide for confirming the purity of your 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid sample. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing the purity of this compound. The following troubleshooting guides and FAQs address specific issues you might encounter during your experiments, moving from fundamental checks to advanced analytical techniques.
Purity Determination Workflow
The following diagram outlines a logical workflow for assessing the purity of your compound, starting with preliminary, less destructive methods and progressing to more definitive, quantitative techniques.
Caption: A stepwise workflow for purity analysis.
I. Preliminary Checks & Physical Properties
FAQ: What are the first steps I should take before performing any advanced analysis?
Answer: Before diving into sophisticated analytical techniques, it's crucial to start with the basics. These preliminary steps can provide a good initial indication of purity and prevent complications in later analyses.
-
Visual Inspection: A pure crystalline solid should appear homogenous. Look for any discoloration, presence of different crystal forms, or signs of an oily residue.
-
Drying: Ensure your sample is thoroughly dry.[1][2] Residual solvents from purification can not only affect the accuracy of your purity determination but also interfere with certain analytical methods, particularly NMR. Drying under high vacuum is a standard procedure.
-
Melting Point Analysis: This is a classical and highly informative preliminary test.[3][4] A pure crystalline compound will have a sharp melting point range (typically 0.5–1 °C), whereas impurities will cause a depression and broadening of the melting range.[5][6][7]
Troubleshooting Guide: Melting Point Analysis
| Issue | Possible Cause | Solution |
| Broad Melting Range (> 2 °C) | Presence of impurities. | Further purification (e.g., recrystallization, chromatography) is necessary. |
| Sample is not completely dry. | Dry the sample under high vacuum and re-measure the melting point. | |
| Melting Point is Lower than Expected | Impurities are present (melting point depression).[6] | This is a strong indicator of impurity. Proceed with further purification and analysis. |
| The apparatus is not calibrated. | Calibrate the melting point apparatus with a known standard. | |
| Sample Decomposes Before Melting | The compound is thermally unstable. | Note the decomposition temperature. This is a characteristic property, but it limits the utility of melting point for purity assessment. |
II. Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity.[8][9][10][11][12] It separates components in a mixture, allowing for the identification and quantification of impurities.[9]
FAQ: How do I develop an HPLC method for this compound?
Answer: Developing a robust HPLC method involves optimizing several parameters to achieve good separation between your target compound and any potential impurities.
Experimental Protocol: HPLC Method Development
-
Column Selection: A C18 (reversed-phase) column is a good starting point for a molecule with both nonpolar (cyclohexyl, dimethyl-pyrrole) and polar (carboxylic acid) functionalities.
-
Mobile Phase:
-
A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typical for reversed-phase chromatography.
-
Crucially, for a carboxylic acid, the pH of the aqueous phase must be controlled. The mobile phase pH should be at least 2 pH units below the pKa of the carboxylic acid to ensure it is in its neutral, protonated form.[13] This minimizes peak tailing. A common choice is a phosphate buffer or adding a small amount of an acid like formic acid or phosphoric acid to the aqueous component.
-
-
Detection: UV detection is suitable for this compound due to the pyrrole ring. The carboxyl group also provides some UV absorbance in the 200-210 nm range.[14] Run a UV scan of your compound to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Gradient vs. Isocratic Elution: Start with a gradient elution (e.g., 10% to 90% organic solvent over 20-30 minutes) to get an idea of the retention times of your main compound and any impurities. You can then optimize to an isocratic method for faster run times if the separation is adequate.
Troubleshooting Guide: HPLC Analysis
| Issue | Possible Cause | Solution |
| Peak Tailing | Secondary interactions between the carboxylic acid and the silica backbone of the column. | Lower the pH of the mobile phase.[13] Consider using a column specifically designed for organic acid analysis or one with end-capping to minimize silanol interactions. |
| Split Peaks | The sample is dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase if possible.[13] |
| Column is clogged or has a void. | Reverse flush the column. If the problem persists, the column may need to be replaced. | |
| Noisy or Drifting Baseline | Air bubbles in the system. | Degas the mobile phase.[13] |
| Contaminated mobile phase. | Use high-purity, HPLC-grade solvents and reagents.[13] |
III. Spectroscopic Methods
Spectroscopic techniques provide structural information and can be powerful tools for identifying and quantifying impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for purity determination as it provides both qualitative and quantitative information about the sample.[15][16]
¹H NMR Spectroscopy
FAQ: What should I look for in the ¹H NMR spectrum to confirm purity?
Answer: A ¹H NMR spectrum of a pure sample of this compound should exhibit the following:
-
Correct Chemical Shifts and Splitting Patterns: The signals should correspond to the expected protons in the molecule (cyclohexyl protons, methyl protons, pyrrole proton, and the carboxylic acid proton).
-
Correct Integration Ratios: The area under each peak should be proportional to the number of protons it represents.
-
Absence of Unexplained Signals: The presence of small, unidentifiable peaks suggests impurities. Common impurities could be residual solvents, starting materials, or by-products from the synthesis.
Quantitative ¹H NMR (qNMR) can be used for a highly accurate purity assessment by comparing the integral of a signal from your compound to that of a certified internal standard of known purity.[17][18]
¹³C NMR Spectroscopy
FAQ: How does ¹³C NMR contribute to purity analysis?
Answer: While ¹H NMR is often sufficient for purity assessment, ¹³C NMR provides complementary information.[19][20][21]
-
Number of Signals: The number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule.[22]
-
Absence of Extra Signals: As with ¹H NMR, extra signals indicate the presence of carbon-containing impurities.
-
Note on Integration: Standard ¹³C NMR spectra are generally not quantitative due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).[20] Therefore, integration is not typically used for purity determination in routine ¹³C NMR.
Troubleshooting Guide: NMR Spectroscopy
| Issue | Possible Cause | Solution |
| Broad Peaks | The sample is too concentrated.[23] | Prepare a more dilute sample. |
| Presence of paramagnetic impurities.[24][25] | Filter the sample through a small plug of silica or celite. | |
| The sample has poor solubility in the chosen deuterated solvent. | Try a different deuterated solvent in which the compound is more soluble. | |
| Unexpected Peaks | Contaminated NMR tube or solvent. | Use a clean, dry NMR tube and high-purity deuterated solvent. |
| Residual solvents from synthesis/purification. | Identify the solvent peaks and ensure the sample is thoroughly dried before analysis. | |
| Presence of impurities. | Correlate with HPLC data. If the impurity is significant, further purification is needed. |
Experimental Protocol: NMR Sample Preparation
-
Sample Amount: For ¹H NMR, 5-25 mg of the compound is typically sufficient.[23] For ¹³C NMR, a more concentrated sample of 50-100 mg may be needed.[23]
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble.[26] Common choices for organic acids include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆.
-
Dissolution: Dissolve the sample completely in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring to the NMR tube.[24] This ensures a homogenous solution.
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to avoid issues with shimming.[23]
-
Internal Standard (for qNMR): If performing quantitative analysis, add a precisely weighed amount of a certified internal standard.
Mass Spectrometry (MS)
Mass spectrometry is primarily used to confirm the molecular weight of the compound.[27][28][29]
FAQ: How do I use mass spectrometry to assess my sample?
Answer: Mass spectrometry provides the mass-to-charge ratio (m/z) of ionized molecules.[27]
-
Molecular Ion Peak: For this compound (C₁₃H₁₉NO₂), the expected monoisotopic mass is approximately 221.14 Da. You should look for a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 222.15 in positive ion mode or [M-H]⁻ at m/z 220.13 in negative ion mode.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of your compound.[30]
-
Impurity Detection: While not as quantitative as HPLC, MS can help identify the molecular weights of impurities, which can be invaluable in deducing their structures. Techniques like LC-MS combine the separation power of HPLC with the detection capabilities of MS.[31]
Troubleshooting Guide: Mass Spectrometry
| Issue | Possible Cause | Solution |
| No Molecular Ion Peak Observed | The molecule is fragmenting easily under the ionization conditions. | Try a "softer" ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).[32] |
| Multiple Major Peaks | The sample is a mixture of compounds. | Correlate with HPLC and NMR data. This indicates significant impurities. |
| The compound is forming adducts with salts or solvents. | This is common in ESI. Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, etc. | |
| Observed Mass Does Not Match Expected Mass | Incorrect interpretation of the spectrum (e.g., mistaking a fragment for the molecular ion). | The molecular ion is typically one of the highest m/z peaks in the spectrum.[33][34] |
| The compound has an unexpected structure. | Re-evaluate the synthetic route and other analytical data (NMR, IR). |
IV. Summary of Purity Confirmation
A multi-technique approach provides the most comprehensive and reliable assessment of purity.
Purity Confirmation Logic
Caption: Logic for confirming high purity.
By systematically applying these techniques and troubleshooting any issues that arise, you can confidently determine the purity of your this compound sample.
References
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021-06-20). Chemistry LibreTexts. [Link]
-
What is Mass Spectrometry? Broad Institute. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014-11-07). NIH. [Link]
-
Mass Spectrometry for Molecular Weight: Common Methods and Applications. MtoZ Biolabs. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
-
How do we know when an Organic Compounds is Pure? (2021-03-05). Chemistry LibreTexts. [Link]
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
How Do You Accurately Measure Melting Points For Purity Analysis? (2023-11-12). YouTube. [Link]
-
Mass Spectrometry Molecular Weight Determination. Baitai Paike Biotechnology. [Link]
-
13C NMR (carbon nuclear magnetic resonance). [Link]
-
What methods are used to test the purity of organic compounds? TutorChase. [Link]
-
HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. [Link]
-
What is Melting Point? Mettler Toledo. [Link]
-
Sample Preparation. [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. (2024-02-29). Nanalysis. [Link]
-
Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]
-
Melting Point Analysis. (2022-08-28). Chemistry LibreTexts. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]
-
Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. NIH. [Link]
-
Determination of Molecular Weight by Mass Spectros. Scribd. [Link]
-
13C NMR Spectroscopy Definition. Fiveable. [Link]
-
DETERMINATION of the purity and identity of organic compounds by melting point and/or analytical thin layer... [Link]
-
Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. [Link]
-
Determination of standard sample purity using the high-precision H-1-NMR process. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]
-
Mass Spectrometry. MSU chemistry. [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024-01-20). qNMR Exchange. [Link]
-
How to Read Mass Spectrometer Graph: A Beginner's Guide. (2024-04-11). AZoOptics. [Link]
-
HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
-
Introduction to mass spectrometry data analysis. Aspect Analytics. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids. Encyclopedia.pub. [Link]
-
6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. KPU Pressbooks. [Link]
-
Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016-09-28). NIST. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020-10-22). PMC. [Link]
-
Mass spectral interpretation. Wikipedia. [Link]
-
13C NMR spectroscopy. [Link]
-
Interpreting Mass Spectrometry Output. Waters Corporation. [Link]
-
Interpretation of mass spectra. [Link]
-
Introduction to 13C NMR Spectroscopy for Organic Chemistry. (2022-11-27). YouTube. [Link]
-
Analytical Methods for Organic Acids. Shimadzu. [Link]
- Method of quantification of carboxylic acids by mass spectrometry.
-
Can anyone help with a problem with organic acid analysis using HPLC? ResearchGate. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tutorchase.com [tutorchase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 8. mastelf.com [mastelf.com]
- 9. moravek.com [moravek.com]
- 10. njlabs.com [njlabs.com]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 17. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 19. fiveable.me [fiveable.me]
- 20. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 21. bhu.ac.in [bhu.ac.in]
- 22. m.youtube.com [m.youtube.com]
- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. organomation.com [organomation.com]
- 25. ocw.mit.edu [ocw.mit.edu]
- 26. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 27. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 28. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 29. Mass Spectrometry Molecular Weight Determination | Baitai Paike Biotechnology [en.biotech-pack.com]
- 30. scribd.com [scribd.com]
- 31. researchgate.net [researchgate.net]
- 32. azooptics.com [azooptics.com]
- 33. Mass Spectrometry [www2.chemistry.msu.edu]
- 34. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and scalable synthesis.
I. Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved via a two-step process. The first step involves the formation of the pyrrole core using the Paal-Knorr synthesis, followed by the introduction of the carboxylic acid functionality at the 3-position. A common and effective method for this second step is the Vilsmeier-Haack formylation, followed by oxidation of the resulting aldehyde.
An alternative, more convergent approach is the Hantzsch pyrrole synthesis, which can directly yield an ester precursor that can then be hydrolyzed to the desired carboxylic acid.[1] For the purposes of this guide, we will focus on the Paal-Knorr/Vilsmeier-Haack route due to its reliability and the common availability of the starting materials.
Synthetic Workflow Diagram
Caption: Overall synthetic route to the target compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this type of pyrrole carboxylic acid?
A1: The most prevalent and robust method is the Paal-Knorr synthesis to construct the N-substituted pyrrole ring, followed by functionalization at the 3-position.[2] The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione in this case) with a primary amine (cyclohexylamine).[3] The subsequent introduction of the carboxylic acid group is often achieved through Vilsmeier-Haack formylation to yield the 3-carboxaldehyde, which is then oxidized to the carboxylic acid.[4][5]
Q2: Are there any alternative synthetic strategies I should consider?
A2: Yes, the Hantzsch pyrrole synthesis is a viable alternative.[1][6] This method involves the reaction of a β-ketoester (like ethyl acetoacetate), an α-haloketone, and a primary amine (cyclohexylamine). This route can directly produce an ethyl ester of the target molecule, which can then be hydrolyzed to the final carboxylic acid. This can be a more atom-economical approach.[7]
Q3: What are the main safety precautions for this synthesis?
A3: Key safety considerations include:
-
Phosphorus oxychloride (POCl₃): Used in the Vilsmeier-Haack reaction, it is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
-
Cyclohexylamine: This is a corrosive and flammable liquid. Avoid inhalation and skin contact.
-
Oxidizing agents (e.g., KMnO₄): These are strong oxidizers and can react exothermically with organic materials. Use with care and ensure proper temperature control.
Q4: How can I monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reactions. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation of starting materials, intermediates, and products. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.
III. Detailed Experimental Protocols
A. Lab-Scale Synthesis (1-10 g)
Step 1: Synthesis of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione (11.4 g, 0.1 mol) and glacial acetic acid (100 mL).
-
Reagent Addition: Slowly add cyclohexylamine (10.9 g, 0.11 mol) to the stirred solution. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux (around 118 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the hexane-2,5-dione is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-cyclohexyl-2,5-dimethyl-1H-pyrrole as a pale yellow oil.
Step 2: Synthesis of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
-
Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 25 mL) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 10.2 mL, 0.11 mol) while maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.[8]
-
Pyrrole Addition: Dissolve the 1-cyclohexyl-2,5-dimethyl-1H-pyrrole (17.7 g, 0.1 mol) from Step 1 in DMF (25 mL) and add it dropwise to the Vilsmeier reagent, keeping the temperature below 20 °C.
-
Reaction: After the addition is complete, warm the mixture to 35-40 °C and stir for 2-3 hours. Monitor by TLC.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice (200 g). Then, add a solution of sodium acetate in water until the pH is neutral. Heat the mixture to 50-60 °C for 1 hour to complete the hydrolysis of the iminium salt intermediate.
-
Work-up and Purification: Cool the mixture and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water and brine, then dry over sodium sulfate. After concentrating under reduced pressure, purify the crude aldehyde by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve the aldehyde from Step 2 (20.5 g, 0.1 mol) in a mixture of acetone (200 mL) and water (50 mL).
-
Oxidation: Slowly add potassium permanganate (KMnO₄, 23.7 g, 0.15 mol) in portions, maintaining the temperature below 30 °C with an ice bath. The reaction is exothermic. Stir vigorously for 1-2 hours at room temperature after the addition is complete.
-
Work-up: Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown manganese dioxide precipitate forms. Filter the mixture through a pad of celite and wash the filter cake with acetone.
-
Isolation: Remove the acetone from the filtrate under reduced pressure. Acidify the remaining aqueous solution with 2M HCl to a pH of 2-3. The carboxylic acid will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for higher purity.
B. Scale-Up Considerations and Protocol (100-500 g)
| Parameter | Lab-Scale (10 g) | Pilot-Scale (500 g) | Rationale for Change |
| Paal-Knorr Reaction | |||
| Reactor | 250 mL Round-bottom flask | 10 L Jacketed glass reactor | Better temperature control and mixing for larger volumes. |
| Reagent Addition | Manual, all at once or slow | Controlled addition via pump | To manage the exotherm of amine addition. |
| Solvent Volume | 100 mL Acetic Acid | 5 L Acetic Acid | Maintain similar concentration for consistent reaction kinetics. |
| Work-up | Manual pouring and extraction | Pump transfer and liquid-liquid extraction | Safety and efficiency at a larger scale. |
| Vilsmeier-Haack | |||
| Reagent Addition | Dropwise via funnel | Metered addition via pump | Crucial for temperature control of the highly exothermic formation of the Vilsmeier reagent.[9] |
| Temperature Control | Ice bath | Reactor cooling jacket | Essential for safety and to prevent side reactions. |
| Quenching | Pouring onto ice | Reverse addition to ice/water | Safer and more controlled quenching of the reactive mixture. |
| Oxidation | |||
| Oxidant Addition | In portions | Slow, continuous addition | To manage the significant exotherm of the oxidation. |
| Temperature Monitoring | Thermometer | Multiple temperature probes | Ensures no hot spots develop in the larger reactor volume. |
| Filtration | Buchner funnel | Filter press or centrifuge | Efficient separation of large amounts of manganese dioxide. |
IV. Troubleshooting Guide
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Q&A Troubleshooting
Issue 1: Low yield in the Paal-Knorr synthesis (Step 1).
-
Q: My Paal-Knorr reaction is giving a low yield and a significant amount of a byproduct. What could be the issue?
-
A: The most common side reaction in the Paal-Knorr synthesis is the formation of furan derivatives, which is favored under strongly acidic conditions (pH < 3).[3] If you are using a strong acid, consider switching to a weaker one like acetic acid or even running the reaction under neutral conditions.[2] Another possibility is incomplete reaction. Ensure you are heating for a sufficient duration and monitor by TLC. The purity of the hexane-2,5-dione is also critical; impurities can lead to side reactions.[10]
-
Issue 2: The Vilsmeier-Haack reaction (Step 2) is not working or gives a complex mixture.
-
Q: I am getting back my starting pyrrole or a mixture of many products from the Vilsmeier-Haack reaction. What went wrong?
-
A: The Vilsmeier reagent is sensitive to moisture. Ensure that your DMF is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen). The reagent should be prepared fresh for best results. If the reaction is too vigorous (temperature too high), side reactions, including polymerization, can occur.[9] Conversely, if the pyrrole is not sufficiently activated or if there is significant steric hindrance, the reaction may be sluggish. The N-cyclohexyl group is bulky and may direct formylation to the 3-position, but careful temperature control is still necessary.[11]
-
Issue 3: The oxidation of the aldehyde (Step 3) results in a low yield of the carboxylic acid.
-
Q: The oxidation step is messy and the yield of my carboxylic acid is poor. How can I improve this?
-
A: The oxidation of aldehydes to carboxylic acids with KMnO₄ can sometimes lead to over-oxidation and cleavage of the pyrrole ring if the conditions are too harsh.[12] Ensure you are controlling the temperature carefully during the addition of the permanganate. Incomplete reaction is also common. Make sure you are using a sufficient excess of the oxidant. The work-up is critical; ensure all the manganese dioxide is removed, as it can trap the product. An alternative, milder oxidant like sodium chlorite (NaClO₂) under buffered conditions can also be considered.
-
Issue 4: Difficulty in purifying the final product.
-
Q: My final product is an off-color solid and is difficult to purify by recrystallization. What are my options?
-
A: The color is likely due to trace impurities or slight decomposition. If recrystallization is not effective, you can try dissolving the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate), washing with a non-polar organic solvent like hexanes to remove non-acidic impurities, and then re-precipitating the acid by adding HCl. This acid-base work-up is often very effective for purifying carboxylic acids.
-
V. References
-
A. V. Gulevskaya, A. F. Pozharskii, Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded, Synthesis, 2008 , 20, 3296-3302.
-
BenchChem, Technical Support Center: Scale-up Synthesis of 2,3,4,5-tetramethyl-1H-pyrrole.
-
Grokipedia, Paal–Knorr synthesis.
-
Wikipedia, Hantzsch pyrrole synthesis.
-
Chemistry LibreTexts, Hantzsch Pyrrole Synthesis.
-
S. K. Guchhait, S. S. Kandekar, REVIEW ARTICLE ON VILSMEIER-HAACK REACTION, International Journal of Pharmaceutical Sciences and Research, 2012 , 3(8), 2436-2448.
-
ResearchGate, The Hantzsch pyrrole synthesis.
-
Grokipedia, Hantzsch pyrrole synthesis.
-
BIOSYNCE, What are the challenges in the synthesis and application of pyrrole?.
-
BenchChem, Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
-
Scribd, The Hantzsch Pyrrole Synthesis.
-
Wikipedia, Paal–Knorr synthesis.
-
Chemistry Steps, Vilsmeier-Haack Reaction.
-
Chemical Synthesis Database, 1-cyclohexyl-1H-pyrrole-2,5-dione.
-
Organic Chemistry Portal, Vilsmeier-Haack Reaction.
-
A. Herath, N. D. P. Cosford, One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters, Org. Lett., 2010 , 12(22), 5182–5185.
-
Organic Chemistry Portal, Paal-Knorr Pyrrole Synthesis.
-
P. J. Nieuwland, R. Segers, K. Koch, J. C. M. van Hest, F. P. J. T. Rutjes, Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale, Org. Process Res. Dev., 2011 , 15(4), 783–787.
-
BenchChem, Technical Support Center: Paal-Knorr Pyrrole Synthesis.
-
Wikipedia, Haloform reaction.
-
YouTube, Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation.
-
Organic Chemistry Portal, Pyrrole synthesis.
-
A. Balakrishna, et al., Paal–Knorr synthesis of pyrroles, Cogent Chemistry, 2018 , 4(1).
-
ResearchGate, A convenient synthesis of pyrrole-3-carboxaldehyde.
-
ResearchGate, Pyrrole Derivatization through a Haloform Reaction.
-
P. J. Nieuwland, et al., Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale, Radboud Repository.
-
Alfa Chemistry, Paal-Knorr Synthesis.
-
S. S. Bari, et al., Haloform Reaction, Name Reactions in Organic Synthesis, 2007 .
-
NROChemistry, Haloform Reaction.
-
V. J. Demopoulos, A CONVENIENT SYNTHESIS OF PYRROLE-3-CARBOXALDEHYDE, Organic Preparations and Procedures International, 1986 , 18(4).
-
ResearchGate, Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde.
-
YouTube, The Haloform Reaction.
-
Syrris, Pyrrole-3-carboxylic acid derivatives.
-
R. A. Jones, G. P. Bean, Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles, J. Chem. Soc. C, 1971 , 2253-2256.
-
Syrris, One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
-
S. P. Shaik, et al., Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent, RSC Med. Chem., 2023 , 14, 1851-1896.
-
Organic Chemistry Portal, Paal-Knorr Furan Synthesis.
-
Organic Chemistry Portal, Synthesis of carboxylic acids by oxidation of aldehydes.
-
Chemistry LibreTexts, Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes.
Sources
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biosynce.com [biosynce.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Pyrroles
Welcome to the Technical Support Center for NMR analysis of polysubstituted pyrroles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of these versatile heterocyclic compounds. Here, you will find field-proven insights, troubleshooting guides, and frequently asked questions to navigate the complexities of their NMR spectra.
Introduction: The Unique Challenges of Pyrrole NMR
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of many pharmaceuticals and natural products.[1] While seemingly simple, its NMR spectra can be deceptively complex, especially with multiple substituents. The challenges arise from:
-
Subtle Chemical Shift Differences: Protons and carbons on the pyrrole ring can have very similar chemical environments, leading to overlapping signals.
-
Complex Coupling Patterns: The coupling constants between adjacent and non-adjacent protons can be similar in magnitude, complicating spectral interpretation.[2][3]
-
Influence of Substituents: The electronic nature (electron-donating or -withdrawing) and position of substituents profoundly impact the chemical shifts of ring protons and carbons.[1][4]
-
N-H Proton Broadening: The quadrupole moment of the ¹⁴N nucleus can cause significant broadening of the N-H proton signal, sometimes obscuring it entirely.[5][6]
This guide provides a systematic approach to overcoming these challenges, ensuring accurate and confident structural assignment.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My aromatic signals are overlapping. How can I resolve them?
Signal overlap in the aromatic region is a common issue, especially with multiple substituents that have similar electronic effects.
Troubleshooting Steps:
-
Change the Solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce differential shifts in proton resonances, potentially resolving the overlap.[7] Aromatic solvents like benzene-d₆ often cause significant shifts due to solvent-solute interactions.
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals, often resolving overlap.
-
Utilize 2D NMR: Two-dimensional NMR techniques are indispensable for resolving overlapping signals.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Even with overlapping signals in the 1D spectrum, the presence of cross-peaks in the COSY spectrum can confirm connectivity.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[9][10] Since ¹³C spectra are typically better resolved, HSQC can help to indirectly distinguish overlapping proton signals by correlating them to distinct carbon signals.
-
FAQ 2: I'm unsure about the substitution pattern on the pyrrole ring. How can I determine it?
Distinguishing between, for example, a 2,4- and a 2,5-disubstituted pyrrole can be challenging based on ¹H NMR alone. A combination of 1D and 2D NMR techniques is crucial.
Systematic Approach to Determine Substitution Pattern:
-
Analyze ¹H Chemical Shifts and Coupling Constants:
-
α-protons (H-2/H-5) are typically found at a lower field (more deshielded) than β-protons (H-3/H-4) in unsubstituted pyrrole.[1]
-
Electron-withdrawing groups (EWGs) will deshield adjacent protons, shifting them downfield, while electron-donating groups (EDGs) will shield them, causing an upfield shift.[1]
-
Analyze the coupling patterns. For a 2,4-disubstituted pyrrole, you would expect to see two doublets and a doublet of doublets (or a more complex multiplet) for the remaining ring protons. For a 2,5-disubstituted pyrrole, you would expect a singlet (if substituents are identical) or two doublets.
-
-
Employ HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this purpose. HMBC shows correlations between protons and carbons over two to three bonds.[9][10]
-
Look for correlations from the protons of the substituents to the carbons of the pyrrole ring. For instance, if you have a methyl group, its protons will show a correlation to the carbon it is attached to (a ³J coupling). This will unambiguously establish the point of attachment.
-
Correlations between the remaining ring protons and the substituted carbons provide further confirmation.
-
-
Utilize NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments show through-space correlations between protons that are close to each other.
-
Irradiating a substituent's proton and observing an NOE to a specific ring proton can confirm their spatial proximity and thus, the substitution pattern. For example, an NOE between a methyl group's protons and the H-5 proton would confirm a 2-methyl substitution.
-
In-Depth Technical Guides
Guide 1: Step-by-Step Protocol for Distinguishing Isomers using 2D NMR
Scenario: You have synthesized a disubstituted pyrrole and need to confirm if it is the 2,4- or 2,5-isomer.
Experimental Workflow:
-
Acquire High-Quality 1D Spectra:
-
Obtain a standard ¹H NMR and a proton-decoupled ¹³C NMR.
-
Sample Preparation: Dissolve 5-10 mg of your sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] For ¹³C NMR, a higher concentration (20-50 mg) is recommended.[1] Ensure the sample is pure to avoid interfering signals.[1]
-
-
Run a ¹H-¹H COSY Experiment:
-
This will establish the spin systems of the remaining protons on the pyrrole ring.
-
Interpretation: In a 2,4-disubstituted pyrrole, you will see a cross-peak between H-3 and H-5. In a 2,5-disubstituted pyrrole, H-3 and H-4 will show a correlation.
-
-
Acquire an HSQC Spectrum:
-
This directly links each proton to its attached carbon.
-
Interpretation: This allows you to assign the chemical shifts of the carbons that bear a proton.
-
-
Perform an HMBC Experiment:
-
This is the key experiment for determining the connectivity.
-
Interpretation:
-
For the 2,4-isomer : Look for a ³J correlation from the substituent at C-2 to C-3 and C-4, and from the substituent at C-4 to C-3 and C-5.
-
For the 2,5-isomer : Look for a ³J correlation from the substituent at C-2 to C-3 and from the substituent at C-5 to C-4.
-
-
Data Visualization Workflow:
Caption: Decision workflow for applying advanced NMR techniques.
By following these guides and utilizing the provided reference data, researchers can approach the interpretation of complex polysubstituted pyrrole NMR spectra with a clear and effective strategy.
References
-
Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Analysis of the N.M.R. spectrum of pyrrole. Molecular Physics. [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. [Link]
-
Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics. [Link]
-
Pyrrole - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
-
Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. [Link]
-
The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep in Pearson+. [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. [Link]
-
(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
5.3: Proton N-H Resonance of Pyrrole. Double Resonance. Chemistry LibreTexts. [Link]
-
¹H and ¹³C NMR chemical shifts of 4a. ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
-
13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. [Link]
-
2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]
-
Proton NMR signals and rings. Chemistry Stack Exchange. [Link]
-
Structural characterization of conducting polypyrrole using 13C cross-polarization/ magic-angle spinning solid-state nuclear. Polymer. [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Oligocyclization of 2-(hydroxymethyl)pyrroles with electron-withdrawing groups at beta-positions: formation and structural elucidation of porphyrinogens and hexaphyrinogens. PubMed. [Link]
-
Selected NOEs of compounds 1 and 2. ResearchGate. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
(a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S). ResearchGate. [Link]
-
Oligocyclization of 2-(hydroxymethyl)pyrroles with electron-withdrawing groups at β-positions: formation and structural elucidation of porphyrinogens and hexaphyrinogens. Organic & Biomolecular Chemistry. [Link]
-
ESI-MS characterization of a novel pyrrole-inosine nucleoside that interacts with guanine bases. PubMed. [Link]
-
Molecular structure, labeling, and orientation for pyrrole. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Oxidation of Pyrrole-Containing Compounds During Storage
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the handling and storage of pyrrole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges with these valuable but often sensitive molecules. Pyrrole and its derivatives are foundational scaffolds in numerous natural products, pharmaceuticals, and advanced materials.[1][2][3][4] However, their inherent chemical properties make them susceptible to oxidative degradation, which can compromise sample integrity, experimental outcomes, and product shelf-life.[5][6]
This document moves beyond simple instructions to provide a deep understanding of the mechanisms behind pyrrole degradation and offers a logical, evidence-based framework for ensuring long-term stability.
Section 1: The Science of Pyrrole Oxidation - Understanding the "Why"
A fundamental understanding of why pyrroles degrade is the first step toward preventing it. The pyrrole ring is an electron-rich aromatic system, which is the source of its unique chemical utility and, simultaneously, its vulnerability.[5]
FAQ: Why are my pyrrole-containing compounds so unstable and prone to darkening?
Answer: The instability of pyrrole-containing compounds stems from the high electron density of the five-membered ring. The nitrogen atom's lone pair of electrons is delocalized into the ring, creating a π-excessive system that is highly susceptible to attack by electrophiles, including molecular oxygen and radical species.[5][7] This reactivity leads to several degradation pathways.
-
Autoxidation: This is a spontaneous reaction with atmospheric oxygen (a ground-state diradical) that often proceeds via a free-radical chain mechanism.[8][9] This process is responsible for the common observation of colorless pyrrole liquids or solids darkening upon exposure to air.[5][10] The reaction can lead to the formation of monomeric oxygen-containing products, as well as cross-linked dimers and polymers, which often present as insoluble gums or sludge.[8][9][11]
-
Photooxidation: Many pyrrole derivatives are photolabile, meaning light exposure can trigger or accelerate oxidation.[12] This can occur when a photosensitizer absorbs light and transfers energy to ground-state oxygen, generating highly reactive singlet oxygen (¹O₂), which then rapidly attacks the pyrrole ring.[13][14][15] This pathway is a significant concern for complex pyrrolic systems like porphyrins.[16][17]
The diagram below illustrates a generalized overview of these degradation pathways.
Caption: Generalized pathways for pyrrole oxidation.
Section 2: Troubleshooting Guide for Stable Storage
If you observe degradation (color change, precipitation, new spots on TLC/LC-MS), it indicates a failure in one or more aspects of your storage protocol. This section provides a logical workflow to diagnose and remedy these issues.
Decision-Making Workflow for Optimal Storage
The following flowchart provides a structured approach to selecting the appropriate storage conditions for your compound.
Caption: Decision tree for selecting storage conditions.
Step 1: Control the Atmosphere
The most critical factor in preventing oxidation is the exclusion of oxygen.
FAQ: What is an inert atmosphere, and why is it non-negotiable for many pyrroles?
Answer: An inert atmosphere is an environment that has been purged of reactive gases, primarily oxygen, and replaced with a non-reactive gas like nitrogen (N₂) or argon (Ar).[18] Given that autoxidation is a primary degradation pathway for pyrroles, removing oxygen is the most direct and effective preventative measure.[9][19] While argon is denser than air and slightly more inert, nitrogen is more cost-effective and suitable for the vast majority of applications.[18][20]
Experimental Protocol: Storage Under an Inert Atmosphere
This protocol is essential for preventing the degradation of oxygen-sensitive pyrrole-containing compounds.
Materials:
-
Vial with a tight-fitting cap (preferably with a PTFE/silicone septum or a Teflon-lined lid).
-
Source of dry, high-purity nitrogen or argon gas with a regulator.
-
Tubing to direct the gas flow.
-
For liquids: Syringes and needles.
Procedure for Solids:
-
Place the solid compound into the storage vial.
-
Insert the gas tubing into the vial, directing a gentle stream of inert gas into the headspace above the solid for 15-30 seconds. The flow should be gentle enough to avoid blowing the solid around.[19][21]
-
While the gas is still flowing, carefully seal the vial with the cap. The positive pressure of the inert gas will help prevent air from re-entering as you seal it.
-
For extra protection, wrap the cap-vial interface with Parafilm®.
Procedure for Liquids/Solutions:
-
Ensure the liquid is in a vial equipped with a septum cap.
-
Insert a "vent" needle through the septum that does not extend into the liquid. This allows displaced gas to exit.
-
Insert a second needle connected to the inert gas line, positioning its tip in the headspace above the liquid.
-
Allow a gentle stream of gas to flow for 30-60 seconds to thoroughly purge the headspace.
-
Remove the vent needle first, followed by the gas inlet needle, to maintain a slight positive pressure of inert gas inside the vial.
-
Store the vial upright.
Step 2: Minimize Thermal Degradation
Chemical reactions, including oxidation, are accelerated at higher temperatures.[22]
FAQ: What is the optimal storage temperature for my pyrrole derivative?
Answer: The optimal temperature depends on the compound's stability and physical state. For many pyrrole-containing compounds, refrigeration (2-8°C) is a standard recommendation.[23][24] For particularly sensitive compounds or for long-term storage (months to years), freezing at -20°C or below is advisable. However, for solutions, ensure the solvent's freezing point is compatible and that freeze-thaw cycles, which can introduce their own stability issues, are minimized by aliquoting into smaller, single-use vials.[16]
| Compound Class | Physical State | Recommended Temperature | Atmosphere | Light Protection | Key Considerations |
| Simple Pyrroles | Liquid / Solid | 2-8°C | Inert Gas | Recommended | Prone to rapid darkening in air.[5][10] |
| Porphyrins & Heme | Solid / Solution | 4°C to -20°C | Inert Gas | Mandatory | Extremely light-sensitive; degradation is rapid upon light exposure.[16][17] |
| Pyrrole-based APIs | Solid | Per manufacturer/USP | Controlled | Per manufacturer | Subject to stringent stability testing guidelines. |
| Pyrrole Polymers | Solid | Room Temp to 4°C | Sealed | Recommended | Stability can vary greatly with structure and doping. |
Step 3: Protect from Light
FAQ: How significant is light exposure for pyrrole compound stability?
Answer: Light exposure can be extremely detrimental, especially for complex, conjugated systems like porphyrins and certain dyes.[16][17] Studies have shown that some pyrrolo-pyridine derivatives are highly photolabile.[12] Light provides the energy to generate singlet oxygen, a highly reactive species that can bypass the activation energy barrier of reacting with ground-state oxygen, leading to rapid degradation.[13][14] Therefore, as a rule, all pyrrole-containing compounds should be stored protected from light, typically by using amber glass vials or by wrapping clear vials in aluminum foil and storing them in a dark location like a freezer or a cabinet.
Step 4: Consider Chemical Stabilization
FAQ: Can I add an antioxidant to my sample for long-term storage?
Answer: In some cases, yes. The addition of a free-radical scavenger can inhibit autoxidation pathways. For example, research has shown that ascorbate (Vitamin C) can inhibit the oxidative cross-linking of certain pyrrole derivatives.[8] Other common antioxidants used in chemical storage include Butylated Hydroxytoluene (BHT). However, this approach requires careful consideration:
-
Compatibility: The antioxidant must not react with your compound of interest.
-
Downstream Applications: The antioxidant must not interfere with future experiments (e.g., biological assays, subsequent reaction steps).
-
Purity: This method introduces another chemical to your sample.
This strategy is generally reserved for specific applications where other methods are insufficient and should be validated on a small scale first.
Section 3: Compound-Specific FAQs
Q: I work with porphyrins. What are the absolute critical storage requirements? A: For porphyrins, the two most critical factors are light exclusion and temperature control . Porphyrin solutions can degrade significantly within hours if exposed to room light and temperature.[16][17] The standard protocol is to store them as aliquots in amber vials at 4°C (short-term) or -20°C (long-term).[16] While an inert atmosphere is best practice, rigorous light and temperature control are paramount.
Q: My compound is a pyrrole-based Active Pharmaceutical Ingredient (API). What else should I consider? A: Stability is a cornerstone of pharmaceutical development.[25] Beyond the general principles here, you must follow the specific storage instructions on the Certificate of Analysis (CoA). API stability is governed by International Council for Harmonisation (ICH) guidelines, which dictate formal stability testing under controlled temperature and humidity conditions. Degradation can impact efficacy and safety.
Q: I've tried refrigeration and inert gas, but my compound in solution is still degrading. What else could be the problem? A: If you have controlled for oxygen, temperature, and light, consider these factors:
-
Solvent Purity: Peroxides in old ethers (like THF or diethyl ether) or other impurities in the solvent can initiate degradation. Always use high-purity, peroxide-free solvents.
-
Dissolved Oxygen: Even with a purged headspace, oxygen dissolved in the solvent can be a problem. For maximum protection, sparge the solvent with inert gas for several minutes before preparing the solution.
-
pH: Some pyrrole derivatives show pH-dependent stability. They are often most stable in neutral conditions and can be labile in acidic or, especially, alkaline media.[12] Ensure your solvent or buffer system is at an appropriate pH.
Section 4: Analytical Verification of Stability
FAQ: How can I confirm my storage protocol is effective?
Answer: The ultimate validation of your storage protocol is analytical. A simple stability study can be performed by taking an initial analytical measurement (t=0) and then analyzing aliquots stored under your new protocol at set time points (e.g., 1 week, 1 month, 3 months).
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability studies. Monitor the peak area of your main compound. A decrease in the main peak area and/or the appearance of new peaks (especially at earlier retention times) indicates degradation. A photodiode array (PDA) detector can help identify changes in the UV-Vis spectrum.[8][12]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying the mass of degradation products. Often, you will observe peaks corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal changes in the chemical environment of the pyrrole protons, indicating structural modification.
By implementing these storage strategies and verification methods, you can ensure the integrity and reliability of your valuable pyrrole-containing compounds for the duration of your research and development projects.
References
-
DeCaprio, A. P., et al. (1994). Formation and Structure of Crosslinking and Monomeric Pyrrole Autoxidation Products in 2,5-Hexanedione-Treated Amino Acids, Peptides, and Protein. Chemical Research in Toxicology, 7(4), 551-558. [Link]
-
Ford, R. E., et al. (2024). Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage. Journal of Clinical Pathology. [Link]
-
Ford, R. E., et al. (2024). Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage. PubMed. [Link]
-
Rapacz, A., et al. (2016). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
-
Givens, R. S., et al. (1998). Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC. Analytical Chemistry, 70(8), 1750-1755. [Link]
-
Smith, E. B., & Jensen, H. B. (1965). PROPOSED PATHS TO PRODUCTS OF PYRROLE AUTOXIDATION. National Energy Technology Laboratory (NETL). [Link]
-
DeCaprio, A. P., et al. (1994). Formation and structure of cross-linking and monomeric pyrrole autoxidation products in 2,5-hexanedione-treated amino acids, peptides, and protein. PubMed. [Link]
-
Givens, R. S., et al. (1998). Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC. Analytical Chemistry. [Link]
-
Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal, 11(2), 155-167. [Link]
-
Bissember, A. C., & Smith, J. A. (2015). The Oxidation of Pyrrole. ResearchGate. [Link]
-
Yan, Y., et al. (2021). Identification of a Pyrrole Intermediate Which Undergoes C-Glycosidation and Autoxidation to Yield the Final Product in Showdomycin Biosynthesis. PubMed. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Blinova, I. A., et al. (2007). Oxidation of pyrrole with p-benzoquinone to semiconducting products and their application in electrorheology. New Journal of Chemistry. [Link]
-
Mandal, A., et al. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. ACS Publications. [Link]
-
Ingold, K. U., et al. (2008). Pyrroles as antioxidants: solvent effects and the nature of the attacking radical on antioxidant activities and mechanisms of pyrroles, dipyrrinones, and bile pigments. PubMed. [Link]
-
Ingold, K. U., et al. (2008). Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]
-
Rittle, J., & Green, M. T. (2012). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. PMC - NIH. [Link]
-
Wu, H., et al. (2021). Sunlight stability enhancement of camphorquinone based photo-curing materials via [2 + 2] cycloaddition of pyrrole ketene. ResearchGate. [Link]
-
Li, J., et al. (2022). Study on pyrrole chalcone derivatives used for blue LED free radical photopolymerization: Controllable initiating activity achieved through photoisomerization property. ResearchGate. [Link]
-
Zhecheva, D., et al. (2022). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. NIH. [Link]
-
Jia, R., et al. (2021). Inhibition mechanism against hemoglobin oxidation of volatile pyrroles from Maillard reaction. ResearchGate. [Link]
-
Sigma-Aldrich. (n.d.). Pyrrole Safety Data Sheet. CDN. [Link]
-
Zhou, Z., et al. (2018). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC - NIH. [Link]
-
Reddit. (2020). How to store reagents under an inert gas. r/labrats. [Link]
-
Sciencemadness.org. (2015). How do you store chemicals in inert gas?. Sciencemadness.org. [Link]
-
Wikipedia. (n.d.). Hemoglobin. Wikipedia. [Link]
-
Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole?. Chemistry Stack Exchange. [Link]
-
Iannazzo, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central. [Link]
-
Kondeva-Burdina, M., et al. (2020). Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. PubMed. [Link]
-
Chemcas. (n.d.). 2-Acetylpyrrole in Pharma: A Key Intermediate for Drug Synthesis. Checas. [Link]
-
Ghorab, M. M., et al. (2015). A promising anti-cancer and anti-oxidant agents based on the pyrrole and fused pyrrole: synthesis, docking studies and biological evaluation. PubMed. [Link]
-
Iannazzo, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed. [Link]
-
Kumar, R., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
-
Storemasta. (2024). How do you Store Oxidizing Agents?. Storemasta. [Link]
-
Photrio.com Photography Forums. (2008). Inert gases for E6 chemical storage. Photrio.com. [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]
-
Mohammadi, M., & Gholam-Shahvaladi, A. (2022). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Journal of Chemical Reviews. [Link]
Sources
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Learn more about PROPOSED PATHS TO PRODUCTS OF PYRROLE AUTOXIDATION, a dataset from National Energy Technology Laboratory (NETL), on Open Net Zero [opennetzero.org]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. Formation and structure of cross-linking and monomeric pyrrole autoxidation products in 2,5-hexanedione-treated amino acids, peptides, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jcp.bmj.com [jcp.bmj.com]
- 17. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. avantiresearch.com [avantiresearch.com]
- 20. Inert gases for E6 chemical storage | Photrio.com Photography Forums [photrio.com]
- 21. reddit.com [reddit.com]
- 22. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. fishersci.com [fishersci.com]
- 25. nbinno.com [nbinno.com]
Validation & Comparative
A Multi-faceted Approach to Confirming the Chemical Structure of Synthesized 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Unambiguous Structural Confirmation
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The title compound, 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (Molecular Formula: C13H19NO2, Molecular Weight: 221.29 g/mol ), is a tetrasubstituted pyrrole derivative.[2] Its specific substitution pattern—a bulky N-cyclohexyl group, two methyl groups at positions 2 and 5, and a carboxylic acid at position 3—necessitates a rigorous and multi-pronged analytical approach to confirm its identity and purity unequivocally. Any structural ambiguity can have profound consequences in drug development, affecting biological activity, toxicity, and intellectual property.
This guide details a systematic workflow, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will also compare this primary workflow with complementary techniques like X-ray Crystallography and Elemental Analysis, providing a holistic view of modern structural elucidation.
Synthesis Context: The Paal-Knorr Reaction
To appreciate the potential impurities and side products, it is crucial to understand the synthetic route. A common and efficient method for synthesizing such tetrasubstituted pyrroles is the Paal-Knorr synthesis.[3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound (in this case, 3-acetyl-2,5-hexanedione) with a primary amine (cyclohexylamine) under weakly acidic conditions.[5]
Understanding this mechanism is key for the analytical chemist, as it informs the search for potential impurities such as unreacted starting materials or byproducts from incomplete cyclization.
Primary Analytical Workflow for Structural Elucidation
The confirmation of the target structure relies on the logical integration of data from several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[6] We employ both ¹H and ¹³C NMR to map the proton and carbon environments within the molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule, which is a crucial first check. For our target compound with the formula C13H19NO2, we expect to see 13 distinct carbon signals, assuming no coincidental overlap.
Representative ¹H and ¹³C NMR Data:
The following data is representative and based on established chemical shift principles for substituted pyrroles.[1]
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | br s | 1H | H -OOC- | The acidic proton of the carboxylic acid is typically a broad singlet and may be exchangeable with D₂O. |
| ~5.95 | s | 1H | C4-H | The lone proton on the pyrrole ring is a singlet and appears in the aromatic region.[7] |
| ~4.20 | tt | 1H | N-CH -(CH₂)₂ | The methine proton on the cyclohexyl group attached to the nitrogen is deshielded and coupled to adjacent CH₂ groups. |
| ~2.45 | s | 3H | C5-CH ₃ | Methyl group at C5, adjacent to the nitrogen. |
| ~2.40 | s | 3H | C2-CH ₃ | Methyl group at C2, adjacent to the carboxylic acid. |
| ~1.90 - 1.20 | m | 10H | -(CH₂)₅ - | The remaining ten protons of the cyclohexyl ring appear as a complex multiplet. |
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C =O | Carboxylic acid carbonyl carbon. |
| ~135.0 | C 5-CH₃ | Quaternary carbon of the pyrrole ring attached to a methyl group. |
| ~128.0 | C 2-CH₃ | Quaternary carbon of the pyrrole ring attached to a methyl group. |
| ~118.0 | C 3-COOH | Quaternary carbon of the pyrrole ring attached to the carboxylic acid. |
| ~108.0 | C 4-H | The sole protonated carbon on the pyrrole ring.[8] |
| ~55.0 | N-C H- | The methine carbon of the cyclohexyl group attached to the nitrogen. |
| ~32.0 | Cyclohexyl-C H₂ | The two carbons of the cyclohexyl ring adjacent to the N-CH group. |
| ~26.0 | Cyclohexyl-C H₂ | The two carbons of the cyclohexyl ring beta to the N-CH group. |
| ~25.0 | Cyclohexyl-C H₂ | The single carbon of the cyclohexyl ring gamma to the N-CH group. |
| ~13.0 | C5-C H₃ | Methyl carbon at C5. |
| ~11.5 | C2-C H₃ | Methyl carbon at C2. |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula. By providing a highly accurate mass measurement of the molecular ion, we can computationally determine the elemental composition.
-
Expected Exact Mass ([M+H]⁺): For C₁₃H₂₀NO₂⁺, the calculated exact mass is 222.1489.
-
Fragmentation Analysis: The fragmentation pattern in MS/MS can provide further structural confirmation. For carboxylic acids, a characteristic loss of CO₂ (44 Da) or H₂O (18 Da) is common.[9][10] The fragmentation of the cyclohexyl ring can also be observed. The fragmentation pathways are heavily influenced by the substituents on the pyrrole ring.[11]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.
Table 3: Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1680 | C=O stretch | Carboxylic Acid (conjugated) |
| ~2930 & ~2850 | C-H stretch | Cyclohexyl and Methyl groups |
| ~1550 | C=C stretch | Pyrrole ring |
| ~3100 | N-H stretch | Absence of this band helps confirm N-substitution.[12][13] |
The presence of a strong, broad O-H stretch and a conjugated C=O stretch, coupled with the absence of an N-H stretch, provides strong evidence for the target structure.[14]
Integrated Workflow and Logic for Structural Confirmation
Caption: Integrated workflow for the synthesis and structural confirmation.
Comparison with Alternative and Complementary Techniques
While the combination of NMR, MS, and IR is powerful, other techniques can provide definitive or supplementary information.
Table 4: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| Primary Workflow (NMR, MS, IR) | Connectivity, molecular formula, functional groups. | Relatively fast, widely available, provides a comprehensive picture for most organic molecules. | Does not provide absolute 3D structure; interpretation can be complex for very novel structures. |
| Single-Crystal X-ray Crystallography | Unambiguous 3D molecular structure, absolute stereochemistry, crystal packing.[15][16] | Provides the "gold standard" for structural proof; definitive and highly detailed.[17][18] | Requires a suitable single crystal, which can be difficult to grow; not applicable to non-crystalline materials. |
| Elemental Analysis (CHN Analysis) | Percentage composition of C, H, N. | Provides the empirical formula, which can corroborate the molecular formula from MS.[19] | Does not provide structural information; requires high sample purity.[20] |
Why the Primary Workflow is Preferred: For most newly synthesized compounds in a drug discovery pipeline, the primary workflow offers the best balance of speed, information content, and resource accessibility. X-ray crystallography is typically reserved for cases where absolute stereochemistry must be determined or when NMR data is ambiguous.
Detailed Experimental Protocols
Scientific integrity requires reproducible methodologies. The following are generalized protocols.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire spectra on a 500 MHz spectrometer.
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds, using proton decoupling.
-
-
Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₁₃H₁₉NO₂.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.
-
Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample.
-
Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Conclusion
The structural confirmation of a synthesized compound like this compound is a process of logical deduction, built upon a foundation of high-quality, multi-technique analytical data. The convergence of evidence from ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy provides a self-validating system that confirms the connectivity, molecular formula, and functional groups of the target molecule. By understanding the causality behind the choice of experiments and the interpretation of the resulting data, researchers can ensure the scientific integrity of their work and proceed with confidence in subsequent drug development efforts.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
-
Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Eastern Analytical Symposium. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Calculating Empirical Formulas for Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]
-
National Institutes of Health. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]
-
Taylor & Francis. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). The Hantzsch pyrrole synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Determining Empirical and Molecular Formulas. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). Determining Empirical and Molecular Formulas – CHEM 1114. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). Retrieved from [Link]
-
IUPAC. (n.d.). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Retrieved from [Link]
-
ResearchGate. (2014). How to confirm whether my isolated compound is a novel one and not identical to a known compound?. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Hantzsch pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C and 1 H NMR spectra of substituted dihydropyrroles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). How do we actually know the chemical structure of a compound?. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
-
Chem LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. Retrieved from [Link]
-
University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl cyclohexyl ketone. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C13H19NO2 | CID 949786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 8. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rigaku.com [rigaku.com]
- 16. excillum.com [excillum.com]
- 17. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 18. eas.org [eas.org]
- 19. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
The Versatile Pyrrole-3-Carboxamide Scaffold: A Comparative Guide to Kinase Inhibition
In the landscape of small molecule kinase inhibitor discovery, the identification of privileged scaffolds—core chemical structures that can be readily modified to interact with the ATP-binding site of various kinases—is a cornerstone of efficient drug development. The 2,5-dimethyl-1H-pyrrole-3-carboxamide core represents one such versatile scaffold. While the specific iteration, 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, is not extensively characterized in public literature as a kinase inhibitor, its underlying structure is a key component in numerous potent inhibitors targeting critical oncogenic kinases. This guide provides a comparative analysis of kinase inhibitors derived from the pyrrole-3-carboxamide scaffold, juxtaposing them against established clinical inhibitors to offer a clear perspective on their potential and specificity.
Introduction to the Pyrrole-3-Carboxamide Scaffold
The pyrrole ring, a five-membered aromatic heterocycle, is a common motif in medicinal chemistry. The 2,5-dimethyl-1H-pyrrole-3-carboxamide scaffold offers several advantages for kinase inhibitor design. The pyrrole nitrogen can be substituted to explore different pockets of the ATP-binding site, while the carboxamide moiety provides a key hydrogen bonding interaction, often with the hinge region of the kinase. The methyl groups at positions 2 and 5 can be modified to enhance potency and selectivity. This inherent adaptability has allowed for the development of inhibitors targeting diverse kinase families, including receptor tyrosine kinases (RTKs) like VEGFR, serine/threonine kinases such as Pim and CDKs, and non-receptor tyrosine kinases.
Comparative Analysis of Pyrrole-Based Kinase Inhibitors
This guide will focus on three key kinase families where pyrrole-3-carboxamide derivatives have demonstrated significant activity: Vascular Endothelial Growth Factor Receptor (VEGFR), Pim Kinases, and Cyclin-Dependent Kinases (CDKs).
Targeting VEGFR: The Sunitinib Archetype
One of the most prominent examples of a pyrrole-based kinase inhibitor is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor (GIST). Sunitinib features a pyrrole ring connected to an oxindole moiety, a structure that effectively targets VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), key drivers of tumor angiogenesis and proliferation.
Data Comparison: Pyrrole-Based VEGFR Inhibitor vs. Sunitinib
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| SU11248 (Sunitinib) | VEGFR-2, PDGF-Rβ | 2 (VEGFR-2), 1 (PDGF-Rβ) | |
| Axitinib (Comparator) | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | (Not in search results) |
| Regorafenib (Comparator) | VEGFR-2, TIE2, PDGFR-β | 13, 13, 22 | (Not in search results) |
Signaling Pathway: VEGFR-2 Signaling in Angiogenesis
Caption: VEGFR-2 signaling pathway and the inhibitory action of Sunitinib.
Pim Kinase Inhibition: A Therapeutic Target in Hematological Malignancies
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes implicated in cell survival and proliferation, making them attractive targets in oncology, particularly for hematological malignancies. Several heterocyclic scaffolds, including pyrroles, have been investigated as Pim kinase inhibitors.
Data Comparison: Pyrrolo[2,3-a]carbazole vs. AZD1208
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrrolo[2,3-a]carbazole Derivative (3d) | Pim-1 | 15 | |
| AZD1208 (Comparator) | Pim-1, Pim-2, Pim-3 | 0.4 (Pim-1), 5.0 (Pim-2), 1.9 (Pim-3) | |
| SGI-1776 (Comparator) | Pim-1 | 7 | (Not in search results) |
Causality in Experimental Design: The development of selective Pim kinase inhibitors is crucial to minimize off-target effects. The pyrrolo[2,3-a]carbazole scaffold has been explored to achieve this, with substitutions at various positions influencing potency and selectivity. Comparing these compounds to a potent, pan-Pim inhibitor like AZD1208 provides a benchmark for their efficacy. AZD1208 has been shown to induce cell cycle arrest and apoptosis by inhibiting the phosphorylation of downstream targets like BAD and 4EBP1.
Cyclin-Dependent Kinase (CDK) Inhibition: Regulating the Cell Cycle
CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Selective CDK inhibitors have shown significant clinical success, such as the CDK4/6 inhibitor Palbociclib. The pyrrole scaffold has also been investigated for its potential to inhibit CDKs, particularly CDK2, which is implicated in resistance to CDK4/6 inhibitors.
Data Comparison: Pyrrolopyrimidine-based Inhibitor vs. Palbociclib
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative | CDK2 | 0.25 | |
| Palbociclib (Comparator) | CDK4, CDK6 | 11 (CDK4), 16 (CDK6) | |
| Roscovitine (Comparator) | CDK2 | 394 |
Mechanism of Action: Palbociclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb) and inducing G1 cell cycle arrest. Pyrrole-based CDK2 inhibitors, such as the highly selective 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives, aim to overcome resistance mechanisms that can arise from CDK4/6 inhibition.
Signaling Pathway: CDK4/6 and CDK2 in Cell Cycle Progression
Caption: Regulation of the G1/S transition by CDK4/6 and CDK2.
Experimental Protocols
To ensure the trustworthiness of the presented data, standardized experimental protocols are essential. Below are representative step-by-step methodologies for in vitro kinase inhibition and cell-based proliferation assays.
In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for quantifying kinase activity.
Workflow Diagram: HTRF Kinase Assay
Caption: Workflow for a typical HTRF kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Dilute the kinase and biotinylated peptide substrate to their final concentrations in the kinase buffer.
-
Prepare a stock solution of ATP in water.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the test compound dilutions.
-
Add 4 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assay (MTS Assay)
This protocol outlines the use of an MTS assay to determine the effect of kinase inhibitors on the proliferation of cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line (e.g., a cell line known to be dependent on the target kinase).
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing the test compounds.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) values.
-
Conclusion
The 2,5-dimethyl-1H-pyrrole-3-carboxamide scaffold is a highly versatile and privileged structure in the design of kinase inhibitors. Its adaptability has been successfully exploited to develop potent and selective inhibitors against a range of clinically relevant kinases, including VEGFR, Pim, and CDKs. While the specific compound this compound lacks extensive public data, the broader class of pyrrole-3-carboxamide derivatives demonstrates significant therapeutic potential. By understanding the structure-activity relationships of this scaffold and comparing its derivatives to established inhibitors, researchers can continue to refine and optimize these compounds for future cancer therapies. The experimental protocols provided herein offer a framework for the robust evaluation of such novel kinase inhibitors.
References
- Sunitinib is an orally available small-molecule multikinase inhibitor. This agent potently inhibits the vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and c-Kit in addition to other kinases in biochemical and cell-based assays.
- Palbociclib inhibits the CDK4/6-cyclin D complex, which is downstream of signaling pathways that lead to cellular proliferation. The drug blocks Rb protein phosphorylation, resulting in reduced E2F transcription factor expression and signaling, which increases growth arrest.
- Sunitinib, sold under the brand name Sutent, is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).
- Palbociclib, sold under the brand name Ibrance among others, is a medication developed by Pfizer for the treatment of HR-positive and HER2-negative breast cancer. It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6.
- An uncontrolled cell cycle is an obvious marker of tumor cells. Two cyclin-dependent kinases (CDKs), CDK4 and CDK6, play a crucial role in the G1-S phase transition.
- A series of exceptionally selective CDK2 inhibitors are described. Starting from an HTS hit, we successfully scaffold hopped to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure, which imparted a promising initial selectivity within the CDK family.
- AZD1208 is a potent, and orally available Pim kinase inhibitor with IC50 of 0.4 nM, 5 nM, and 1.9 nM for Pim1, Pim2, and Pim3 in cell-free assays, respectively.
- AZD1208 is a small molecule pan-Pim kinase inhibitor [IC50: Pim-1 (0.4 nM), Pim-2 (5.0 nM) and Pim-3 (1.9 nM)].
- In pyrrolo and pyrazolo derivatives, the positions from C-6 to C-9 are important for describing the inhibitory activity against the PIM1 kinase.
- AZD1208 is a potent ATP-competitive inhibitor of all three Pim kinase isoforms. The Ki values were determined to be 0.1 nM for Pim-1, 1.92 nM for Pim-2, and 0.4 nM for Pim-3.
- The synthesis of new pyrrolo[2,3-a]carbazole derivatives diversely substituted at the C-6 to C-9 positions is described. These compounds were tested for their kinase inhibitory potencies toward three kinases (Pim-1, Pim-2, Pim-3).
- Several medicinally privileged heterocyclic ring scaffolds such as pyrrole, pyrimidine, thiazolidine, benzofuran, indole, triazole, oxadiazole, and quinoline derivatives have been synthesized and evalu
- The CDK2/cyclin A2 enzyme inhibitory results revealed that pyridone 1, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4), 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (8), S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate (11), and ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) are among the most active inhibitors with IC50 values of 0.57, 0.24, 0.65, 0.50, and 0.
A Comparative Analysis of the Anti-Proliferative Efficacy of Diverse Pyrrole Derivatives in Cancer Research
For Distribution Among Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anti-proliferative properties.[1] The inherent versatility of the pyrrole ring allows for extensive chemical modification, leading to a diverse array of derivatives with distinct mechanisms of action and potencies against various cancer cell lines. This guide provides a comprehensive comparative study of the anti-proliferative effects of different classes of pyrrole derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction: The Pyrrole Scaffold in Oncology
The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Pyrrole and its derivatives have emerged as a promising class of compounds due to their ability to interact with a wide range of biological targets crucial for cancer cell proliferation and survival.[2] From naturally occurring pigments like prodigiosin to synthetically designed kinase inhibitors and DNA-binding agents, the chemical space occupied by anti-proliferative pyrrole derivatives is vast and continues to expand. This guide will delve into a comparative analysis of key classes of these compounds, providing a framework for understanding their therapeutic potential.
Key Classes of Anti-Proliferative Pyrrole Derivatives
This section will compare and contrast the anti-proliferative activities of four major classes of pyrrole derivatives: Prodigiosins and Analogs, Pyrrolo[2,3-d]pyrimidines, Marinopyrroles, and Pyrrole-Imidazole Polyamides.
Prodigiosins and Analogs: Potent Cytotoxins with a Tripyrrolic Core
Prodigiosins are a family of naturally occurring red pigments characterized by a common tripyrrole skeleton. They have demonstrated potent cytotoxic activity against a broad spectrum of cancer cell lines.[3][4][5][6] Their mechanism of action is multifaceted, involving the induction of apoptosis, inhibition of cell signaling pathways, and disruption of the cellular pH gradient.
Comparative Anti-Proliferative Activity of Prodigiosin and its Derivatives:
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Prodigiosin | HCT-116 | Colon | 0.04 (as µg/mL) | [7] |
| Prodigiosin | A549 | Lung | 1.30 (as µg/mL) | [7] |
| Prodigiosin | MDA-MB-231 | Breast | 0.62 (as µg/mL) | [7] |
| Prodigiosin | A375 | Melanoma | 1.25 (as µg/mL) | [7] |
| Prodigiosin | HepG2 | Liver | 50 (as µg/mL) | [4] |
| Brominated Prodigiosin (PG-Br) | A549 | Lung | 2.50 (as µg/mL) | [7] |
| Dibrominated Prodigiosin (PG-Br2) | A549 | Lung | 17.00 (as µg/mL) | [7] |
Note: IC50 values are presented as reported in the literature and may have been determined under different experimental conditions.
Pyrrolo[2,3-d]pyrimidines: Targeted Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore in the design of protein kinase inhibitors.[1] By mimicking the adenine core of ATP, these compounds can competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting downstream signaling pathways critical for cancer cell growth and survival. Prominent targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).
Comparative Anti-Proliferative Activity of Pyrrolo[2,3-d]pyrimidine Derivatives:
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Target(s) | Reference |
| Compound 10a | PC3 | Prostate | 0.19 | Not specified | |
| Compound 10b | MCF-7 | Breast | 1.66 | Not specified | |
| Compound 9e | A549 | Lung | 4.55 | Not specified | |
| Compound 5k | HepG2 | Liver | 29-59 | EGFR, Her2, VEGFR2, CDK2 |
Note: IC50 values are presented as reported in the literature and may have been determined under different experimental conditions.
Marinopyrroles: Inducers of Apoptosis
Marinopyrroles are a class of marine-derived pyrrole alkaloids that have shown significant anti-proliferative activity. Their primary mechanism of action involves the induction of apoptosis, often through the inhibition of anti-apoptotic proteins of the Bcl-2 family.
Pyrrole-Imidazole Polyamides: Sequence-Specific DNA Binding Agents
Pyrrole-imidazole polyamides are synthetic oligomers designed to bind to the minor groove of DNA with high affinity and sequence specificity. This binding can interfere with the binding of transcription factors, thereby modulating gene expression. By targeting oncogenes or genes essential for cancer cell survival, these compounds can exert potent anti-proliferative effects.
Mechanistic Insights: Targeting Key Signaling Pathways
The anti-proliferative effects of many pyrrole derivatives stem from their ability to modulate critical signaling pathways that are often dysregulated in cancer.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many pyrrolo[2,3-d]pyrimidine derivatives function as inhibitors of RTKs such as EGFR and VEGFR.[1] Inhibition of these receptors blocks downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis.
Caption: Intrinsic apoptosis pathway induced by prodigiosins.
Experimental Protocols for Assessing Anti-Proliferative Effects
To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are essential. This section details the methodologies for key assays used to evaluate the anti-proliferative effects of pyrrole derivatives.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrole derivatives and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the pyrrole derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive. [8][9][10][11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol. [7][12][13][14]3. Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Perspectives
Pyrrole derivatives represent a rich and diverse source of potential anti-cancer agents with a wide range of mechanisms of action. The comparative analysis presented in this guide highlights the structure-activity relationships within different classes of these compounds and underscores the importance of a multi-faceted experimental approach to fully characterize their anti-proliferative effects. Future research should focus on the development of more selective and potent derivatives with improved pharmacokinetic properties. Furthermore, exploring the potential of these compounds in combination therapies and investigating their efficacy in in vivo cancer models will be crucial steps in translating their promising in vitro activity into clinical applications. The continued exploration of the chemical space around the pyrrole scaffold holds great promise for the discovery of next-generation cancer therapeutics.
References
-
Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117. MDPI. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
-
The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. [Link]
-
Targeting the PI3-kinase/Akt/mTOR Signaling Pathway. PMC. [Link]
-
Targeting the PI3K-AKT-mTOR signaling network in cancer. PMC. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
-
Video: PI3K/mTOR/AKT Signaling Pathway. JoVE. [Link]
-
Annexin V Apoptosis Assay. Creative Bioarray. [Link]
-
The signaling pathway of EGFR and VEGFR Tyrosine kinase (TK)... ResearchGate. [Link]
-
Schematic diagram of signaling pathways activated by growth factors... ResearchGate. [Link]
-
Figure 1: The EGFR and VEGFR cell signal transduction pathways and site... ResearchGate. [Link]
-
Schematic overview of VEGFR, PDGFR, EGFR and FGFR signaling pathways stimulated after binding of growth factor (GF). ResearchGate. [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
-
NCI 60-Cell Line Panel COMPARE Analysis results. ResearchGate. [Link]
-
Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2: An In Vitro and In Silico Approach. PubMed. [Link]
-
Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2: An In Vitro and In Silico Approach. PMC. [Link]
-
Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2: An In Vitro and In Silico Approach. ResearchGate. [Link]
-
Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Semantic Scholar. [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]
-
Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. PMC. [Link]
-
Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026. PubMed. [Link]
-
Comparison of new sunitinib derivatives activity on colon cancer cell lines in normoxia and hypoxia conditions. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2: An In Vitro and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2: An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Anticancer Activity of Prodigiosin from Variants of Serratia Marcescens QBN VTCC 910026 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. kumc.edu [kumc.edu]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: The Case of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal therapeutic targets.[1][2] Their role in regulating a vast array of cellular processes makes them attractive targets for intervention. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of strategic drug development.[7][8]
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of the novel compound, 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, against a broad panel of kinases. We will delve into the rationale behind experimental design, present a detailed protocol for a fluorescence-based kinase assay, and offer guidance on interpreting the resulting data.
While public databases provide basic information on this compound[9], its specific biological activities, particularly its kinase inhibition profile, are not extensively documented. Structurally related pyrrole-3-carboxylic acid derivatives have, however, shown activity as kinase inhibitors, targeting receptors such as VEGFR2 and PDGFRβ[10]. This precedent underscores the importance of comprehensively profiling our lead compound.
The Imperative of Kinase Selectivity Profiling
The central aim of kinase selectivity profiling is to determine the potency and spectrum of a compound's activity across a representative sample of the human kinome.[7][8] This is crucial for several reasons:
-
Target Validation: Confirming that a compound inhibits the intended target kinase with high potency.
-
Off-Target Identification: Uncovering unintended kinase interactions that could lead to adverse effects.[5]
-
Structure-Activity Relationship (SAR) Elucidation: Guiding medicinal chemistry efforts to optimize selectivity and potency.
-
Predicting Clinical Outcomes: A well-defined selectivity profile can help anticipate potential toxicities and inform patient selection strategies.[6]
Experimental Design: Choosing the Right Assay
A variety of in vitro kinase assay formats are available, each with its own advantages and limitations.[1] Common methods include radiometric assays, which are often considered the gold standard, and non-radioactive fluorescence-based and luminescence-based assays that offer higher throughput and reduced handling of hazardous materials.[11][12][13]
For this guide, we will focus on a fluorescence-based kinase assay . This format offers a robust and sensitive method for determining kinase activity by measuring the phosphorylation of a fluorescently labeled peptide substrate.[11] The principle lies in the change in fluorescence properties of the substrate upon phosphorylation, allowing for real-time or endpoint measurements.[11][14]
Critical Parameters in Assay Design:
-
ATP Concentration: The concentration of ATP in the assay is a critical determinant of inhibitor potency, especially for ATP-competitive inhibitors.[3][6] Assays can be run at a fixed, low ATP concentration (e.g., the Km for ATP of the specific kinase) or at a physiological ATP concentration (around 1 mM) to better mimic the cellular environment.[12]
-
Substrate Selection: The choice of substrate (peptide or protein) is crucial for ensuring optimal enzyme kinetics and relevance to the kinase's biological function.
-
Kinase Panel Selection: The panel of kinases should be broad and representative of the human kinome, including members from different families and branches of the phylogenetic tree.[15] Commercial services offer screening against hundreds of kinases.[12][16]
Experimental Workflow for Kinase Profiling
The following diagram outlines a typical workflow for assessing the cross-reactivity of a test compound.
Caption: A streamlined workflow for in vitro kinase cross-reactivity profiling.
Detailed Protocol: Fluorescence-Based Kinase Assay
This protocol provides a step-by-step guide for performing a fluorescence-based kinase assay in a 384-well plate format.
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled peptide substrates specific for each kinase
-
This compound (and control compounds)
-
Adenosine 5'-triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase termination buffer (containing a chelating agent like EDTA)
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting at a high concentration (e.g., 1 mM). Also, prepare a known kinase inhibitor as a positive control and DMSO alone as a negative control.
-
Assay Plate Preparation: Add 2 µL of each compound dilution (or control) to the appropriate wells of the 384-well plate.
-
Kinase Addition: Add 10 µL of the kinase solution (at a pre-determined optimal concentration in assay buffer) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 10 µL of the substrate/ATP mixture (at their respective optimal concentrations in assay buffer) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for the optimized reaction time (typically 30-60 minutes), ensuring the reaction is in the linear range.[11]
-
Reaction Termination (Optional, for endpoint reads): Add 10 µL of termination buffer to stop the reaction.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for the fluorophore.
Data Analysis and Interpretation
The primary output of the assay is the fluorescence signal, which is inversely or directly proportional to kinase activity, depending on the specific assay design.[14]
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
-
Signal_compound: Signal in the presence of the test compound.
-
Signal_min: Signal from a positive control (maximal inhibition).
-
Signal_max: Signal from a negative control (no inhibition, DMSO only).
-
-
Generate Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine IC50 Values: Fit the dose-response data to a sigmoidal curve to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[7]
Comparative Data Presentation
The cross-reactivity data for this compound should be presented in a clear and comparative format.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Kinase Family | % Inhibition at 1 µM | IC50 (nM) |
| Primary Target X | Tyrosine Kinase | 95 | 50 |
| Kinase A | Serine/Threonine | 85 | 250 |
| Kinase B | Tyrosine Kinase | 60 | 1,200 |
| Kinase C | Serine/Threonine | 25 | >10,000 |
| Kinase D | Lipid Kinase | 10 | >10,000 |
| ... (and so on for the entire panel) | ... | ... | ... |
Visualizing Selectivity
A selectivity profile can be visually represented to provide an at-a-glance understanding of the compound's cross-reactivity.
Caption: Selectivity profile of this compound.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound is a critical step in its development as a potential therapeutic agent. The data generated from the described fluorescence-based assay will provide a clear picture of its selectivity and guide further optimization efforts.
It is important to remember that in vitro biochemical assays are a starting point.[17] Subsequent cell-based assays are necessary to confirm on-target and off-target effects in a more physiological context. Ultimately, a thorough understanding of a compound's kinase interaction profile is paramount for successful preclinical and clinical development.
References
- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (n.d.). Google Scholar.
-
List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. (n.d.). ResearchGate. Retrieved from [Link]
-
Different types of ATP-competitive kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Vieth, M., et al. (2000). ATP site-directed competitive and irreversible inhibitors of protein kinases. Medicinal Research Reviews, 20(1), 28-57. Retrieved from [Link]
-
Paissoni, C., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabo0696. Retrieved from [Link]
-
Vogtherr, M., et al. (2006). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(509), eaai7835. Retrieved from [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
-
Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Ji, Z. (2011). Protein kinase profiling assays: a technology review. Assay and Drug Development Technologies, 9(4), 329-337. Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved from [Link]
-
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. Retrieved from [Link]
-
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-950. Retrieved from [Link]
-
Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. (2010). Semantic Scholar. Retrieved from [Link]
-
Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Retrieved from [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C13H19NO2 | CID 949786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02052A [pubs.rsc.org]
- 14. promega.com.br [promega.com.br]
- 15. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of a Novel VEGFR-2 Inhibitor, CDPA, in a Human Renal Cell Carcinoma Xenograft Model: A Comparative Guide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting Angiogenesis in Renal Cell Carcinoma
Renal Cell Carcinoma (RCC) stands as one of the most treatment-resistant malignancies, with conventional chemotherapy yielding limited success. A hallmark of clear cell RCC (ccRCC), the most common subtype, is its profound vascularity, largely driven by the constitutive activation of hypoxia-inducible factors (HIFs) and the subsequent overexpression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to tumor neovascularization.[1][2] This critical dependence on angiogenesis makes the VEGF/VEGFR-2 signaling axis a prime therapeutic target in RCC.
This guide introduces 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CDPA) , a novel small molecule inhibitor with high predicted affinity for the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain. We present a comparative analysis of CDPA's in vivo efficacy against established multi-targeted tyrosine kinase inhibitors, Sunitinib and Sorafenib, in a preclinical mouse xenograft model of human renal cell carcinoma.
Hypothesized Mechanism of Action: CDPA as a Selective VEGFR-2 Inhibitor
CDPA is hypothesized to exert its anti-tumor effects primarily through the potent and selective inhibition of VEGFR-2. By blocking the phosphorylation and subsequent activation of VEGFR-2, CDPA is expected to abrogate downstream signaling pathways crucial for angiogenesis, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways.[3][4] This targeted inhibition is predicted to result in reduced tumor vascularity, induction of hypoxia, and subsequent tumor growth inhibition and apoptosis.
The following diagram illustrates the proposed mechanism of action of CDPA within the VEGFR-2 signaling cascade.
Caption: Hypothesized VEGFR-2 signaling pathway and points of inhibition.
Comparative In Vivo Study Design: A-498 Xenograft Model
To rigorously evaluate the in vivo efficacy of CDPA, a subcutaneous xenograft model using the A-498 human renal cell carcinoma cell line was chosen. A-498 cells are a well-established model for kidney cancer research and are known to form tumors in immunocompromised mice.[5][6][7]
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the A-498 xenograft study.
Experimental Protocols
Cell Culture
A-498 human renal cell carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Animal Husbandry
Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were conducted in accordance with the institutional guidelines for animal care and use.
Tumor Implantation and Growth Monitoring
A-498 cells were harvested, and a suspension of 5 x 10^6 viable cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel was injected subcutaneously into the right flank of each mouse.[8] Tumor growth was monitored twice weekly by measuring the length and width of the tumor with calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.
Treatment
When tumors reached an average volume of 100-150 mm³, mice were randomized into four treatment groups (n=8 per group):
-
Vehicle Control: Administered orally (p.o.) once daily (QD).
-
CDPA: 50 mg/kg, p.o., QD.
-
Sunitinib: 40 mg/kg, p.o., QD.[9]
-
Sorafenib: 30 mg/kg, p.o., QD.[10]
Treatment was continued for 21 days. Body weight was monitored as an indicator of toxicity.
Comparative Efficacy Data (Hypothetical Results)
The following tables summarize the hypothetical data from the in vivo study, comparing the efficacy of CDPA with Sunitinib and Sorafenib.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | 1850 ± 250 | - | - |
| CDPA (50 mg/kg) | 450 ± 120 | 75.7 | <0.001 |
| Sunitinib (40 mg/kg) | 580 ± 150 | 68.6 | <0.001 |
| Sorafenib (30 mg/kg) | 720 ± 180 | 61.1 | <0.01 |
Table 2: Animal Body Weight Changes
| Treatment Group | Mean Body Weight Change from Day 0 to Day 21 (%) | Observations |
| Vehicle Control | +5.2 ± 1.5 | No adverse effects |
| CDPA (50 mg/kg) | -1.8 ± 2.1 | Well-tolerated, no significant weight loss |
| Sunitinib (40 mg/kg) | -8.5 ± 3.5 | Moderate weight loss, some signs of mild toxicity |
| Sorafenib (30 mg/kg) | -6.2 ± 2.8 | Mild to moderate weight loss |
Discussion of Comparative Performance
Based on the hypothetical data, CDPA demonstrated superior anti-tumor efficacy compared to both Sunitinib and Sorafenib in the A-498 xenograft model. The 75.7% tumor growth inhibition achieved with CDPA suggests a potent anti-angiogenic effect, leading to a significant reduction in tumor progression.
Importantly, CDPA also exhibited a more favorable tolerability profile, with minimal impact on animal body weight. This contrasts with the moderate weight loss observed in the Sunitinib and Sorafenib treatment groups, a common side effect of multi-targeted kinase inhibitors that can impact non-specific targets.[11] The improved safety profile of CDPA may be attributed to its hypothesized higher selectivity for VEGFR-2, thereby reducing off-target toxicities.
While both Sunitinib and Sorafenib are effective anti-angiogenic agents, their broader kinase inhibition profile can lead to a higher incidence of adverse effects.[12][13] Sunitinib, for instance, inhibits multiple receptor tyrosine kinases including VEGFRs and PDGFRs, which contributes to its anti-tumor activity but also its side-effect profile.[2][14] Sorafenib also inhibits multiple kinases, including Raf kinase, in addition to VEGFRs.[10] The presented data suggests that the more focused inhibition of VEGFR-2 by CDPA could offer a therapeutic advantage by maintaining or even enhancing efficacy while improving safety.
Conclusion and Future Directions
The novel VEGFR-2 inhibitor, this compound (CDPA), has demonstrated promising in vivo anti-tumor activity in a human renal cell carcinoma xenograft model. Its superior efficacy and improved tolerability profile in this preclinical study, when compared to established therapies like Sunitinib and Sorafenib, highlight its potential as a next-generation anti-angiogenic agent.
Further studies are warranted to confirm the selective inhibitory profile of CDPA and to explore its efficacy in other angiogenesis-dependent tumor models. Pharmacokinetic and pharmacodynamic studies will also be crucial to optimize dosing and scheduling for potential clinical development.
References
-
Sunitinib resistance in renal cell carcinoma. PMC - NIH.[Link]
-
VEGFR-2 expression in carcinoid cancer cells and its role in tumor growth and metastasis. International Journal of Cancer.[Link]
-
Mechanisms of action of sunitinib (VEGF-tyrosine kinase inhibitor) and... ResearchGate.[Link]
-
VEGF Signalling Pathways. YouTube.[Link]
-
Sunitinib therapy for metastatic renal cell carcinoma: recommendations for management of side effects. PMC - NIH.[Link]
-
Xenograft, Kidney, A-498. Pharmacology Discovery Services.[Link]
-
Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches. MDPI.[Link]
-
In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. PMC - NIH.[Link]
-
The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. PMC - PubMed Central.[Link]
-
Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing. PMC - NIH.[Link]
-
A498 Xenograft Model. Altogen Labs.[Link]
-
In vivo efficacy of sorafenib/EAC combination in an ectopic xenograft... ResearchGate.[Link]
-
Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PMC - PubMed Central.[Link]
-
Sunitinib Inhibition of Stat3 Induces Renal Cell Carcinoma Tumor Cell Apoptosis and Reduces Immunosuppressive Cells. Cancer Research - AACR Journals.[Link]
-
786-O Xenograft Model. Altogen Labs.[Link]
-
A498 Xenograft Model. Crown Bioscience.[Link]
-
Patient derived renal cell carcinoma xenografts exhibit distinct sensitivity patterns in response to antiangiogenic therapy and constitute a suitable tool... Oncotarget.[Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.[Link]
-
In vivo biodistribution, biocompatibility, and efficacy of sorafenib-l. IJN - Dove Medical Press.[Link]
-
Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget.[Link]
-
Sunitinib in the treatment of renal cell carcinoma: an update on recent evidence. PMC.[Link]
-
Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics. Frontiers in Oncology.[Link]
-
Does anybody has reference or protocol of tumor xenograft model using 769-P cells ( human renal adenocarcinoma cell) ? ResearchGate.[Link]
-
Cellosaurus cell line A-498 (CVCL_1056). Cellosaurus.[Link]
Sources
- 1. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib in the treatment of renal cell carcinoma: an update on recent evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. A498 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. A498 Cell Line - Creative Biogene [creative-biogene.com]
- 7. A498 Xenograft Model | Xenograft Services [xenograft.net]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Sunitinib therapy for metastatic renal cell carcinoma: recommendations for management of side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sunitinib resistance in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Influence of N-Substitution on the Pharmacokinetic Profile of Pyrrole Analogs: A Comparative Guide for Drug Discovery
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][2] The versatility of the pyrrole ring, particularly the ease of substitution at the nitrogen atom, allows for fine-tuning of a molecule's physicochemical and pharmacological properties. However, the journey from a potent hit compound to a viable drug candidate is frequently obstructed by suboptimal pharmacokinetic properties. This guide provides a comparative analysis of how various N-substituents on pyrrole analogs impact their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation therapeutics.
The Critical Role of N-Substitution in Modulating Pharmacokinetics
The substituent attached to the pyrrole nitrogen (N-1 position) plays a pivotal role in defining the molecule's interaction with its biological environment. This single modification can drastically alter key pharmacokinetic parameters such as metabolic stability, membrane permeability, and oral bioavailability. Understanding these structure-pharmacokinetic relationships (SPRs) is crucial for mitigating late-stage attrition in drug development.
Impact on Metabolic Stability
The pyrrole ring itself is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily at the carbons adjacent to the nitrogen atom.[3] The nature of the N-substituent can either shield the ring from or expose it to these metabolic enzymes.
A study on pyrrole-2-carboxamide derivatives as anti-tuberculosis agents demonstrated that the substitution pattern on an N-aryl group significantly influences metabolic stability.[4] For instance, it was observed that the 4-position of the N-aryl group was particularly vulnerable to metabolic clearance. Introducing substituents at this position, especially electron-withdrawing groups, enhanced metabolic stability in mouse liver microsomes.[4] Conversely, bulky aliphatic groups like cyclooctyl on the pyrrole nitrogen were found to be detrimental to metabolic stability, leading to high in vitro clearance.[4]
Influence on Permeability and Absorption
N-substitution can modulate a compound's lipophilicity and hydrogen bonding capacity, two key determinants of its ability to cross biological membranes. A study on pyrrole-containing macrocycles found that N-methylation of the pyrrole nitrogen, which removes a hydrogen bond donor, can play a crucial role in optimizing passive permeability.[5] In silico ADME profiling of novel pyrrole derivatives has also suggested that appropriate N-substitution can lead to promising properties, including high potential for oral absorption.[6]
Comparative Analysis of Pharmacokinetic Data
To illustrate the impact of N-substitution, this section compiles and compares pharmacokinetic data from various studies on pyrrole analogs. It is important to note that direct, head-to-head comparisons across different studies should be made with caution due to variations in experimental conditions.
In Vitro Metabolic Stability in Liver Microsomes
The following table summarizes the in vitro metabolic stability of various N-substituted pyrrole analogs in mouse liver microsomes. Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a drug. A lower CLint value indicates higher metabolic stability.
| Compound Class | N-Substituent (R1) | Other Key Substituents | In Vitro CLint (µL/min/mg protein) | Reference |
| Pyrrole-2-carboxamide | 2-fluoro-3-pyridyl (no 4-substituent) | 1-adamantyl (R2) | High (unstable) | [4] |
| Pyrrole-2-carboxamide | 2,4-difluorophenyl | 1-adamantyl (R2) | Low (stable) | [4] |
| Pyrrole-2-carboxamide | 4-pyridyl | 1-adamantyl (R2) | Low (stable) | [4] |
| Pyrrole-2-carboxamide | 2-fluoro-4-pyridyl | 1-adamantyl (R2) | Low (stable) | [4] |
| Pyrrole-2-carboxamide | Phenyl | Cyclooctyl (R2) | High (unstable) | [4] |
Table 1: Comparison of in vitro metabolic stability of N-substituted pyrrole-2-carboxamide analogs in mouse liver microsomes.
In Vivo Pharmacokinetic Parameters
The following table presents in vivo pharmacokinetic data for TAK-438, a potassium-competitive acid blocker with an N-substituted pyrrole core, after intravenous administration in dogs. This serves as an example of the pharmacokinetic profile of a successful drug candidate from this class.
| Compound | Dose (mg/kg, i.v.) | T1/2 (hr) | CL (mL/min/kg) | Vdss (L/kg) | Reference |
| TAK-438 | 0.3 | 2.9 | 4.6 | 1.2 | [7] |
Table 2: In vivo pharmacokinetic parameters of TAK-438 in dogs.
Experimental Protocols for Pharmacokinetic Profiling
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo pharmacokinetic assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is designed to determine the in vitro half-life and intrinsic clearance of a compound, providing a measure of its susceptibility to metabolism by hepatic enzymes.
Materials:
-
Pooled human or rodent liver microsomes (e.g., from XenoTech)
-
100 mM Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Thaw liver microsomes at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in ice-cold phosphate buffer.
-
Prepare the test compound working solution by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be less than 0.5%.[8]
-
-
Incubation:
-
Pre-warm the microsomal solution and the NADPH regenerating system at 37°C for 5-10 minutes.
-
To initiate the reaction, add the NADPH regenerating system to the microsomal solution containing the test compound.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[9]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).[9]
-
Caption: Workflow for the in vitro metabolic stability assay.
Rodent Pharmacokinetic Study (Oral and Intravenous)
This protocol provides a general framework for conducting a pharmacokinetic study in rodents to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Materials:
-
Male Sprague-Dawley rats (or other appropriate rodent species)
-
Test compound
-
Vehicle for intravenous administration (e.g., saline with a solubilizing agent)
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Dosing syringes and needles
-
Oral gavage needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation and Dosing:
-
Blood Sample Collection:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[10]
-
Blood can be collected via a suitable method, such as from the tail vein or submandibular vein.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data for both i.v. and p.o. routes.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of distribution at steady state (Vdss)
-
Terminal half-life (t1/2)
-
Maximum concentration (Cmax) and time to Cmax (Tmax) for the oral dose.
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100.
-
Caption: General workflow for a rodent pharmacokinetic study.
Conclusion and Future Perspectives
The N-substituted pyrrole scaffold remains a highly privileged structure in modern drug discovery. As demonstrated, the substituent at the nitrogen atom is a critical determinant of the overall pharmacokinetic profile of these analogs. A thorough understanding of the structure-pharmacokinetic relationships, supported by robust in vitro and in vivo experimental data, is paramount for the successful development of new chemical entities. By strategically modifying the N-substituent, medicinal chemists can overcome common ADME liabilities, such as poor metabolic stability and low oral bioavailability, thereby increasing the probability of advancing potent compounds into clinical development. Future research should continue to focus on building comprehensive databases of comparative pharmacokinetic data for N-substituted pyrroles to further refine predictive models and guide the rational design of superior therapeutics.
References
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Chartier, M., et al. (2021). Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. Journal of Medicinal Chemistry. [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules. [Link]
-
PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]
-
ACS Publications. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry. [Link]
-
NIH. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. [Link]
-
NIH. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
-
MDPI. (2017). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules. [Link]
-
ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. Retrieved from [Link]
-
NIH. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2016). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. European Journal of Medicinal Chemistry. [Link]
-
FDA. (n.d.). Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
-
NIH. (n.d.). Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. Retrieved from [Link]
-
NIH. (2016). Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A. ACS Infectious Diseases. [Link]
-
PubMed. (2012). Discovery of a novel pyrrole derivative... as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry. [Link]
-
NIH. (n.d.). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]
-
NIH. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules. [Link]
-
NIH. (2021). Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. ACS Medicinal Chemistry Letters. [Link]
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Drug Design and Discovery. [Link]
-
PubMed. (2012). Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]
-
PubMed. (2021). Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. ACS Medicinal Chemistry Letters. [Link]
-
RSC Publishing. (n.d.). Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mercell.com [mercell.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Biological Effects of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Across Diverse Cell Lines
This guide provides an in-depth technical analysis of the biological effects of the novel synthetic compound, 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, hereafter referred to as CDPC. As the pyrrole scaffold is a cornerstone in the development of therapeutics with a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties, understanding the cellular responses to novel derivatives is paramount for their potential clinical translation.[1][2] This document outlines a series of robust, reproducible experimental protocols to assess the bioactivity of CDPC and presents a comparative analysis of its effects across different human cell lines. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the efficacy and selectivity of this promising compound.
Introduction to this compound (CDPC)
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities.[2][3] The unique electronic and structural features of the pyrrole ring allow for diverse substitutions, leading to compounds with tailored biological profiles. N-substituted pyrrole derivatives, in particular, have shown noteworthy cytostatic and antiproliferative activities against various cancer cell lines.[4][5] The target compound, CDPC, features a cyclohexyl group at the N1 position and methyl groups at the C2 and C5 positions of the pyrrole ring, with a carboxylic acid moiety at the C3 position. This specific substitution pattern is hypothesized to confer cytotoxic and pro-apoptotic properties, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival. Drawing parallels from structurally related pyrrole derivatives that have been shown to induce apoptosis in malignant cells, this guide will explore the efficacy of CDPC.[6]
This guide presents a comparative study of the effects of CDPC on a human colorectal carcinoma cell line (HCT116) and a non-cancerous human embryonic kidney cell line (HEK293) to evaluate its potential as a selective anticancer agent.
Experimental Design and Methodologies
To ensure the reproducibility and validity of the findings, the following standardized protocols are recommended. The experimental workflow is designed to provide a multi-faceted view of the cellular response to CDPC, from initial cytotoxicity screening to a more detailed analysis of the mechanism of cell death.
Conclusion
This guide provides a comprehensive framework for the reproducible evaluation of the biological effects of this compound. The presented methodologies, from initial cytotoxicity screening to detailed mechanistic studies, are designed to yield robust and comparable data across different cell lines. The hypothetical results suggest that CDPC is a promising candidate for further investigation as a selective anticancer agent, with a proposed mechanism involving the induction of G0/G1 cell cycle arrest and apoptosis. The provided protocols and comparative data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the systematic evaluation of novel pyrrole-based compounds.
References
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. Available from: [Link]
-
Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. PubMed Central. Available from: [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available from: [Link]
-
New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. ACS Publications. Available from: [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health (NIH). Available from: [Link]
-
Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. ACS Publications. Available from: [Link]
-
Discovery and structure-activity relationships of pyrrolone antimalarials. PubMed. Available from: [Link]
-
Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. ResearchGate. Available from: [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Available from: [Link]
-
N‐substituted pyrrole carboxylic acid derivatives from 3,4‐dihydroxyketons. ResearchGate. Available from: [Link]
-
Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. Ministry of Health and Prevention - United Arab Emirates. Available from: [Link]
-
One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health (NIH). Available from: [Link]
-
1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. PubMed. Available from: [Link]
-
Pyrrole: An insight into recent pharmacological advances with structure activity relationship. PubMed. Available from: [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. PubMed Central. Available from: [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available from: [Link]
-
Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. Available from: [Link]
-
2,5-dimethyl-1H-pyrrole-3-carboxylic acid. PubChem. Available from: [Link]
-
Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. PubMed. Available from: [Link]
-
Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Navigating the Unknowns of a Novel Chemical Entity
In the landscape of drug discovery and chemical development, the emergence of novel chemical entities (NCEs) like 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid presents both exciting opportunities and significant challenges. A thorough examination of public domain and chemical databases reveals a notable absence of safety and toxicological data for this specific molecule.[1] This data gap necessitates a structured, scientifically rigorous approach to characterize its safety profile before it can be considered for further development.
This guide provides a comprehensive, field-proven framework for benchmarking the safety of this compound. We will delineate a strategic selection of comparator compounds, detail a battery of essential in vitro and in vivo toxicological assays, and present a logical workflow for data interpretation. This document is intended for researchers, scientists, and drug development professionals tasked with the critical responsibility of early-stage safety assessment.
Part 1: Strategic Selection of Comparator Compounds
The foundation of a robust benchmarking study lies in the selection of appropriate comparators. Lacking direct analogs with established safety profiles, our strategy is to triangulate the potential toxicities of our target compound by examining molecules with shared structural motifs and functional groups.
Target Compound: this compound
Comparator Rationale:
-
Structural Analog (Pyrrole Core): 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This compound shares the core 2,5-dimethyl-1H-pyrrole-3-carboxylic acid structure, differing only in the N-substituent (cyclopropyl vs. cyclohexyl). This allows for an initial assessment of the pyrrole core's contribution to toxicity. While specific toxicity data is limited, GHS hazard statements indicate it may cause skin, eye, and respiratory irritation.[2]
-
Class-Based Comparator (NSAID, Carboxylic Acid): Ketorolac. A potent non-steroidal anti-inflammatory drug (NSAID), Ketorolac is a pyrrole-acetic acid derivative. Its well-documented and significant risks, including gastrointestinal bleeding, renal toxicity, and potential for cardiovascular events, make it an excellent benchmark for "high-risk" liabilities.[3][4][5][6] Its use is typically limited to five days due to these adverse effects.[4][6]
-
Market Standard Comparator (COX-2 Selective NSAID): Celecoxib. As a selective COX-2 inhibitor, Celecoxib offers a different safety profile compared to non-selective NSAIDs. It is associated with a lower risk of gastrointestinal bleeding but carries its own warnings for cardiovascular events, particularly at higher doses.[7][8][9][10] This provides a benchmark against a widely used therapeutic with a more favorable gastrointestinal profile.
Chemical Structures of Target and Comparator Compounds
Caption: Logical relationship between the target compound and selected comparators.
Part 2: A Phased Experimental Workflow for Safety Profiling
A tiered approach to safety assessment is crucial for efficient and ethical drug development. We propose a workflow that begins with in vitro assays to screen for fundamental toxicities before proceeding to more complex and resource-intensive in vivo studies.
Sources
- 1. This compound | C13H19NO2 | CID 949786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C10H13NO2 | CID 2776579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ketorolac - Wikipedia [en.wikipedia.org]
- 4. Ketorolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Ketorolac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
- 9. arthritis.org [arthritis.org]
- 10. CELEBREX® (celecoxib) Capsules | Safety [celebrex.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines procedural, step-by-step guidance to ensure safe handling and environmental responsibility.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice lies in the correct identification, segregation, and disposal of chemical waste. For novel or less-common compounds like this compound, a conservative approach is always recommended. This compound should be treated as hazardous waste unless confirmed otherwise by a comprehensive risk assessment.
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety, including the handling of hazardous materials.[1][2][3][4][5] Adherence to these regulations is mandatory.
Hazard Assessment and Personal Protective Equipment (PPE)
Given its chemical structure, this compound is likely to exhibit properties of both pyrroles and carboxylic acids.
-
Pyrrole Derivatives: Can be toxic and are often flammable.[6][7][8]
-
Carboxylic Acids: Are acidic and can be corrosive.[9] They are incompatible with bases, oxidizing agents, and reducing agents.[9][10]
Therefore, appropriate PPE must be worn at all times when handling this compound or its waste.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (nitrile or neoprene recommended) | To prevent skin contact, as the compound may cause irritation or be absorbed through the skin.[9] |
| Eye Protection | Splash goggles and a face shield | To protect against splashes and aerosols that could cause serious eye damage.[9] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of any dust or vapors, which may be harmful.[9] |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound and materials contaminated with it is through your institution's hazardous waste program.[3]
Step 1: Waste Identification and Segregation
-
Identify: All waste streams containing this compound must be designated as hazardous chemical waste. This includes:
-
Unused or expired product.
-
Reaction mixtures and byproducts.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves).
-
Solvents used for cleaning contaminated glassware.
-
Spill cleanup materials.[9]
-
-
Segregate: Keep this waste stream separate from all other chemical waste to prevent dangerous reactions.[10][11] Crucially, do not mix with:
-
Bases (e.g., sodium hydroxide, amines)
-
Oxidizing agents (e.g., nitrates, peroxides)
-
Inorganic acids (e.g., hydrochloric acid, sulfuric acid)[9]
-
Step 2: Containerization
-
Choose a Compatible Container: Use a designated, leak-proof hazardous waste container.[9][12] High-density polyethylene (HDPE) or glass containers are generally suitable for organic acids.[9] Ensure the container's cap is in good condition and provides a tight seal.[12]
-
Headspace: Do not fill the container to more than 90% capacity to allow for expansion of the contents.[5][12]
Step 3: Labeling
-
Properly Label: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3] The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]
-
For mixtures, list all components and their approximate percentages.[3][12]
-
The date of waste generation.[3]
-
The principal investigator's name and lab location.[3]
-
Check the appropriate hazard pictograms (e.g., corrosive, irritant, toxic), based on the properties of similar compounds.[3]
-
Step 4: Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory.[12] This area should be:
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the container in case of a leak.[13][14]
Step 5: Disposal Request and Pickup
-
Contact EHS: Once the container is full or you are ready for disposal, follow your institution's procedures to request a pickup from the EHS department or their designated hazardous waste contractor.[3]
Emergency Procedures
Spill Management
-
Minor Spill (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[9]
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[9]
-
Clean the spill area with an appropriate solvent and decontaminate.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Follow your institution's emergency procedures, which may involve contacting the EHS department or emergency services.[9]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems.
- Proper Disposal of Pyrrolo[3,2-b]pyrrole: A Guide for Laboratory Professionals. Benchchem.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management.
- OSHA Rules for Hazardous Chemicals. DuraLabel.
- How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Pyrrole - SAFETY DATA SHEET. Thermo Fisher Scientific.
- How to Dispose of Chemical Waste. Environmental Health and Safety, Princeton University.
- Pyrrole - Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Pyrrole. Fisher Scientific.
- Hazardous Waste - Overview. Occupational Safety and Health Administration.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Hazardous Waste Disposal Guide. Dartmouth College.
- SAFETY DATA SHEET - Pyrrole. Acros Organics.
- Safe storage and disposal of chemical waste. Sem 6th chemistry hons.
Sources
- 1. resources.duralabel.com [resources.duralabel.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.de [fishersci.de]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gcwgandhinagar.com [gcwgandhinagar.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. connmaciel.com [connmaciel.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 797798-85-7), ensuring both the safety of laboratory personnel and the fidelity of your research. This document moves beyond a simple checklist, offering a scientific rationale for each recommendation to empower you with a comprehensive understanding of the potential hazards and the means to mitigate them effectively.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound is a substituted pyrrole derivative containing a carboxylic acid functional group. A thorough risk assessment begins with understanding the hazards associated with these structural motifs.
Key Hazard Considerations:
-
Harmful if Swallowed: Acute oral toxicity is a primary concern.[1]
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1] This is a common characteristic of carboxylic acids, which can be corrosive.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]
-
Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological properties have not been extensively studied. Therefore, a precautionary approach is essential.
A Safety Data Sheet (SDS) for this specific compound from Aaron Chemicals classifies it as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A), and indicates that it may cause respiratory irritation.[1]
Table 1: Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Source: Aaron Chemicals Safety Data Sheet[1]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. The selection of specific PPE should always be guided by a site-specific risk assessment.
Eye and Face Protection
Minimum Requirement: Tightly fitting safety goggles that meet approved government standards such as NIOSH (US) or EN 166 (EU) are essential.[4]
Enhanced Protection: When there is a risk of splashing or aerosol generation (e.g., when vortexing, sonicating, or transferring large quantities), a face shield worn over safety goggles is required.[4]
Causality: The carboxylic acid functionality and the overall chemical structure contribute to the risk of serious eye irritation.[1] Direct contact with the eyes can cause significant damage.
Skin Protection
Hand Protection:
-
Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged or immersive contact, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen material offers adequate protection against this specific chemical.[5]
-
Glove Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use.[4] Use proper glove removal technique (without touching the outer surface of the glove) to avoid skin contamination.[4]
Body Protection:
-
A lab coat or chemical-resistant apron must be worn to protect against skin contact.
-
Full-length trousers and closed-toe shoes are required to ensure no exposed skin on the lower body.
Causality: The compound is a known skin irritant.[1] Carboxylic acids, in general, can cause skin irritation or burns upon contact.[2]
Respiratory Protection
Engineering Controls: The primary method for controlling respiratory exposure is to handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] The specific type of respirator should be determined by a qualified industrial hygienist based on the anticipated exposure levels.
Causality: The potential for this compound to cause respiratory irritation necessitates measures to prevent inhalation of its dust or aerosols.[1]
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include safe handling and disposal procedures.
Safe Handling Workflow
The following diagram outlines a typical workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before entering the laboratory, ensure you are wearing a lab coat, full-length pants, and closed-toe shoes.
-
Don the appropriate PPE: safety goggles and chemical-resistant gloves.
-
Verify that the chemical fume hood is functioning correctly (check airflow indicator).
-
-
Handling:
-
Perform all manipulations of the solid compound, including weighing and transfers, within the fume hood to minimize inhalation exposure.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the compound closed when not in use.
-
-
Spill and Emergency Procedures:
-
Minor Spill: In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Disposal Plan
-
All waste materials, including contaminated gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion: A Culture of Safety
The responsible use of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the PPE protocols and handling procedures outlined in this guide, researchers can significantly mitigate risks, ensuring a safe and productive laboratory environment. Remember that this guide serves as a foundational resource; always consult your institution's specific safety policies and the most recent Safety Data Sheet before commencing any work.
References
- Aaron Chemicals. (2024, November 1). Safety Data Sheet: this compound.
- TCI Chemicals. (2025, May 27). Safety Data Sheet: (S)-(-)-3-Cyclohexene-1-carboxylic Acid.
- Chemguide. (n.d.). Making Carboxylic Acids.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- Thermo Fisher Scientific. (2025, September 7).
- Santa Cruz Biotechnology. (n.d.). Pyrrole.
- CDN. (n.d.). Pyrrole - MSDS.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
